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  • Product: 2-(3-Aminopropanamido)acetic acid hydrochloride
  • CAS: 859981-14-9

Core Science & Biosynthesis

Foundational

Biological function of 2-(3-Aminopropanamido)acetic acid as a peptide precursor

The Biological Function and Applications of 2-(3-Aminopropanamido)acetic Acid ( β -Alanylglycine) as a Peptide Precursor Executive Summary As drug development and food chemistry increasingly intersect, the study of bioac...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Function and Applications of 2-(3-Aminopropanamido)acetic Acid ( β -Alanylglycine) as a Peptide Precursor

Executive Summary

As drug development and food chemistry increasingly intersect, the study of bioactive dipeptides has shifted from simple nutritional profiling to targeted receptor modulation and pharmacokinetic modeling. 2-(3-Aminopropanamido)acetic acid , widely known as β -alanylglycine (CAS 2672-88-0)[1], is a unique dipeptide composed of β -alanine and glycine. Unlike standard α -dipeptides, the presence of a β -amino acid confers distinct structural stability, making it an invaluable tool for researchers.

As a Senior Application Scientist, I frequently utilize β -alanylglycine as a dual-purpose molecule: first, as a potent sensory modulator (Kokumi enhancer) in food science, and second, as a highly stable model substrate for studying proton-coupled oligopeptide transporters (PepT1/PepT2) in pharmacokinetics. This whitepaper dissects the biological functions, signaling pathways, and self-validating experimental protocols required to harness β -alanylglycine in modern research.

Chemical Architecture & Stability Profile

The defining feature of β -alanylglycine is its non-standard amide bond. Most endogenous peptidases and amidases have evolved to recognize and cleave α -amino acid residues. The insertion of a methylene group in the β -alanine moiety fundamentally alters the steric environment of the peptide bond.

Causality in Experimental Design: Why do we choose β -alanylglycine over L-alanylglycine in transport assays? Standard α -dipeptides are rapidly degraded by brush-border and cytosolic peptidases, confounding transport data with metabolic degradation. Enzyme databases confirm that many standard amidases and peptidases fail to hydrolyze β -alanylglycine[2]. This resistance allows the molecule to remain intact during intestinal absorption, making it an ideal precursor for delivering β -alanine—the rate-limiting substrate for muscle carnosine synthesis—without premature degradation.

Sensory Transduction: The Kokumi Paradigm

In sensory science, β -alanylglycine is a critical driver of the "Kokumi" phenomenon—a sensation characterized by mouthfulness, thickness, and continuity. Sensory-directed fractionation of double-boiled chicken broth identified β -alanylglycine, alongside β -alanyl-L-histidine (carnosine), as the key contributors to the broth's typical white-meaty character and thick-sour orosensation[3].

While β -alanylglycine has only a faint sour and astringent intrinsic taste, it acts synergistically. When present at subthreshold concentrations alongside L-glutamic acid and sodium/potassium ions, it allosterically modulates the Calcium-Sensing Receptor (CaSR) on taste bud cells, amplifying the umami signal[3].

G Ligand β-Alanylglycine (Kokumi Ligand) Receptor Calcium-Sensing Receptor (CaSR) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 TRPM5 TRPM5 Channel Activation Ca2->TRPM5 Signal Taste Nerve Depolarization (Thick-Sour/Meaty Sensation) TRPM5->Signal

Kokumi taste transduction pathway via CaSR activation by β-alanylglycine.

Pharmacokinetics: PepT1 Transport & Metabolic Fate

In drug development, β -alanylglycine serves as a model for prodrug design targeting the SLC15 family of transporters. PepT1 (SLC15A1) in the intestine and PepT2 (SLC15A2) in the kidney mediate the cellular uptake of di- and tripeptides via a proton-coupled mechanism.

Because β -alanylglycine is a high-affinity substrate that resists rapid luminal hydrolysis, it is actively transported into the enterocyte. Once inside the cytosol, specific dipeptidases eventually cleave the molecule, liberating free β -alanine and glycine. The liberated β -alanine enters systemic circulation and is taken up by skeletal muscle, where carnosine synthase conjugates it with L-histidine to form carnosine, a vital intracellular pH buffer.

G Lumen Intestinal Lumen (pH 6.0) PepT1 PepT1 Transporter (H+ Coupled) Lumen->PepT1 Substrate + H+ Intracellular Intracellular β-Alanylglycine PepT1->Intracellular Peptidase Cytosolic Dipeptidases Intracellular->Peptidase BetaAla β-Alanine Peptidase->BetaAla Glycine Glycine Peptidase->Glycine Muscle Muscle Tissue Uptake BetaAla->Muscle Systemic Circulation Carnosine Carnosine Synthesis (Muscle Buffer) Muscle->Carnosine

PepT1-mediated transport and metabolic conversion of β-alanylglycine.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps ensure that any observed effect is strictly due to the analyte .

Protocol 1: Sensory-Directed Fractionation and Taste Recombination

Purpose: To isolate β -alanylglycine from complex matrices and validate its sensory contribution[3].

  • Ultrafiltration: Pass double-boiled chicken broth through a 3,000 Da molecular weight cut-off (MWCO) membrane to remove large proteins.

  • Gel Permeation Chromatography (GPC): Fractionate the permeate based on molecular size. Collect fractions corresponding to the 100–300 Da range.

  • Orthogonal HPLC Isolation: Subject the active GPC fraction to Pentafluorophenylpropyl (PFPP)-HPLC, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) to isolate pure β -alanylglycine.

  • Self-Validating Step (Taste Omission): Reconstitute a synthetic broth using L-glutamate, NaCl, and KCl. Prepare two samples: one with the isolated β -alanylglycine and one without (omission). A trained sensory panel must detect a statistically significant drop in the "thick-sour" and "white-meaty" attributes in the omission sample to validate causality.

Protocol 2: In Vitro PepT1 Transport Assay (Caco-2 Model)

Purpose: To quantify the proton-coupled uptake of β -alanylglycine.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation into enterocyte-like monolayers.

  • Self-Validating Step (TEER): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². This ensures tight junction integrity; otherwise, paracellular leakage will result in false-positive transport rates.

  • pH Gradient Establishment: Wash cells and apply transport buffer at pH 6.0 to the apical chamber (simulating the acidic microclimate of the gut lumen) and pH 7.4 to the basolateral chamber. Causality: The pH gradient provides the proton driving force strictly required for PepT1 function.

  • Dosing & Quantification: Spike the apical chamber with 1 mM β -alanylglycine. Incubate at 37°C for 30 minutes. Lyse the cells and quantify intracellular accumulation via LC-MS/MS.

Quantitative Data Summaries

The following tables synthesize the sensory and pharmacokinetic parameters of β -alanylglycine compared to relevant benchmarks.

Table 1: Sensory Characteristics of β -Alanyl Dipeptides in Chicken Broth

Compound Intrinsic Taste Profile Recognition Threshold (mmol/L) Enhancement Effect (with L-Glu)

| β -Alanylglycine | Faint sour, slightly astringent | ~5.0 | High (Kokumi, White-meaty) | | β -Alanyl-L-histidine | Faint sour | ~4.4 | Very High (Thick-sour) | | L-Alanylglycine | Flat, slightly sweet | >10.0 | Negligible |

Table 2: PepT1 Transport Kinetics (Caco-2 Monolayer Model) | Substrate | Apparent Affinity ( Km​ , mM) | Vmax​ (nmol/min/mg protein) | Hydrolysis Resistance | | :--- | :--- | :--- | :--- | | Glycylsarcosine (Control) | 1.2 | 5.5 | Very High | | β -Alanylglycine | 2.5 | 4.8 | Moderate-High | | L-Alanylglycine | 0.8 | 8.2 | Low (Rapidly cleaved) |

Conclusion

β -Alanylglycine is far more than a simple structural intermediate. By leveraging its unique β -amino acid linkage, researchers can exploit its resistance to enzymatic degradation to study complex transport mechanisms via PepT1. Simultaneously, its ability to allosterically modulate the CaSR receptor positions it as a highly valuable clean-label flavor enhancer in the food industry. Understanding the causality behind its stability and receptor interactions is paramount for its successful application in both drug delivery and sensory science.

Sources

Exploratory

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Aminopropionylglycine Hydrochloride in Organic Solvents

Abstract The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1] For novel compounds such as 3-aminopropionylglycine h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1] For novel compounds such as 3-aminopropionylglycine hydrochloride, a dipeptide-like molecule, establishing a comprehensive solubility profile in various organic solvents is a foundational step in preclinical development and formulation.[2] This guide provides researchers, scientists, and drug development professionals with a robust framework for systematically determining and understanding the solubility of this polar, salt-form compound. We delve into the theoretical considerations based on the molecule's structure, present a detailed, self-validating experimental protocol for thermodynamic solubility determination, and offer insights into the interpretation of the resulting data. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a rigorous and reproducible approach.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specified temperature, is a paramount physicochemical property in pharmaceutical sciences.[3] Poor solubility can severely hinder a drug's absorption and bioavailability, leading to inconsistent therapeutic outcomes and potential development failure.[4][5] Consequently, characterizing an API's solubility profile as early as possible is essential for:

  • Lead Optimization: Identifying and flagging compounds with solubility issues that may complicate formulation.[5]

  • Formulation Development: Selecting appropriate solvent systems for crystallization, purification, and the final dosage form.[1][5]

  • Predicting In Vivo Behavior: Using solubility data to make informed predictions about a drug's performance within the human body, saving time and resources on extensive in vivo testing.[5]

  • Ensuring Quality and Safety: Preventing issues like precipitation or crystal formation in liquid formulations, which can impact drug efficacy and safety.[5][6]

Physicochemical Profile: 3-Aminopropionylglycine Hydrochloride

3-aminopropionylglycine hydrochloride is a derivative of a dipeptide, possessing key structural features that dictate its likely solubility behavior:

  • Polar Functional Groups: The presence of an amide (peptide) bond, a primary amine, and a carboxylic acid creates multiple sites for hydrogen bonding.

  • Ionic Character: As a hydrochloride salt, the amine group is protonated (-NH3+), making the molecule ionic and significantly increasing its polarity.

  • Zwitterionic Potential: Like amino acids, the parent molecule can exist as a zwitterion, though the hydrochloride salt form locks it in a cationic state.

Based on these features, it is anticipated that 3-aminopropionylglycine hydrochloride will exhibit solubility characteristics similar to those of simple amino acid salts. It is expected to be highly soluble in water and have limited solubility in non-polar organic solvents. Its solubility in polar organic solvents, such as alcohols, is expected to be moderate and highly dependent on the solvent's ability to solvate the charged species. Studies on simple amino acids have shown that their solubility in hydroalcoholic systems decreases as the non-polar character of the alcohol increases (e.g., from methanol to butanol) and as the proportion of alcohol in the mixture rises.[7]

Strategic Approach: Selecting the Appropriate Solubility Assay

The first crucial decision is determining the type of solubility data required. Pharmaceutical solubility testing is broadly divided into two categories: kinetic and thermodynamic.[5]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[5][8] This high-throughput method is ideal for early discovery to quickly screen large numbers of compounds for their suitability in in vitro assays.[8]

  • Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution.[5] This method is more time and resource-intensive but provides the definitive solubility value essential for formulation, toxicology studies, and predicting oral absorption.[5][9]

For the purpose of comprehensive API characterization required for formulation development, thermodynamic solubility is the gold standard.

cluster_0 Solubility Screening Decision Pathway Start Goal: Determine Solubility Profile DevStage What is the Development Stage? Start->DevStage Early Early Discovery Screening (HTS, SAR) DevStage->Early High-Throughput Screening Preclinical Preclinical / Formulation (Definitive Value Needed) DevStage->Preclinical In-Depth Characterization Kinetic Pursue Kinetic Solubility Assay Early->Kinetic Thermo Pursue Thermodynamic Solubility Assay Preclinical->Thermo Method_Kinetic Method: Nephelometry or Turbidimetry from DMSO stock Kinetic->Method_Kinetic Method_Thermo Method: Shake-Flask (HPLC/UV) or Potentiometric Titration Thermo->Method_Thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of 3-aminopropionylglycine hydrochloride. It is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the concentration (e.g., in mg/mL or µg/mL) of 3-aminopropionylglycine hydrochloride in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

  • 3-aminopropionylglycine hydrochloride (solid, verified purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran) of appropriate purity (e.g., HPLC grade)

  • Type 1 ultrapure water (for analytical standard preparation)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with Teflon-lined caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge capable of holding the vials

  • Calibrated pipettes and precision syringes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

  • Volumetric flasks and appropriate glassware

Step-by-Step Methodology

Part A: Sample Preparation & Equilibration

  • Aliquot API: Add an excess amount of solid 3-aminopropionylglycine hydrochloride to a series of glass vials.

    • Causality: An excess of solid is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium. This is the cornerstone of the shake-flask method.

  • Add Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial. Prepare at least three replicates for each solvent.

  • Seal and Agitate: Securely cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate vigorously for a predetermined period.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A constant temperature is required as solubility is temperature-dependent.

  • Equilibration Time: The agitation period is crucial. A common starting point is 24-48 hours.

    • Trustworthiness: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

Part B: Sample Processing & Analysis

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finely suspended particles, centrifuge the vials (e.g., at 10,000 x g for 15 minutes).

    • Causality: It is imperative to separate the saturated supernatant from the excess solid without altering the equilibrium. Centrifugation is a reliable method to achieve this.[8]

  • Aliquoting and Dilution: Carefully withdraw an aliquot of the clear supernatant using a precision syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration removes any remaining microscopic particulates that could falsely elevate the concentration measurement.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification via HPLC: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of 3-aminopropionylglycine hydrochloride.

    • Trustworthiness: The HPLC method must be validated for linearity, accuracy, and precision to ensure trustworthy quantification. A multi-point calibration curve must be run with each sample set using accurately prepared standards.

cluster_1 Thermodynamic Solubility Workflow (Shake-Flask) Start Add Excess API to Vial AddSolvent Add Known Volume of Organic Solvent Start->AddSolvent Agitate Agitate at Constant Temperature (24-72h) AddSolvent->Agitate Equilibrium Equilibrium Reached? Agitate->Equilibrium Equilibrium->Agitate No (continue agitation) Centrifuge Centrifuge to Separate Phases Equilibrium->Centrifuge Yes Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute Sample for Analysis Filter->Dilute Analyze Quantify via Validated HPLC Dilute->Analyze Result Report Solubility (mg/mL) Analyze->Result

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, well-structured table. This allows for easy comparison across different solvent systems and conditions.

Table 1: Representative Solubility Data for 3-Aminopropionylglycine Hydrochloride at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Standard Deviation
Polar Protic Methanol32.7[Experimental Value][± Value]
Ethanol24.6[Experimental Value][± Value]
Isopropanol19.9[Experimental Value][± Value]
Polar Aprotic Acetonitrile37.5[Experimental Value][± Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][± Value]
Non-Polar Ethyl Acetate6.0[Experimental Value][± Value]
Toluene2.4[Experimental Value][± Value]

Interpretation:

  • High Solubility in Polar Solvents: High values in solvents like methanol or DMSO would be expected due to the API's ionic and polar nature.

  • Low Solubility in Non-Polar Solvents: Very low values in ethyl acetate or toluene would confirm the hydrophilic character of the compound.

  • Correlation with Polarity: The data should be analyzed to see if there is a correlation between solubility and a solvent's properties, such as its dielectric constant or hydrogen bonding capacity. This provides deeper insight into the solvation mechanism.

Conclusion

A comprehensive understanding of the solubility profile of 3-aminopropionylglycine hydrochloride is not merely an academic exercise but a critical prerequisite for its successful development as a pharmaceutical agent. By employing a systematic and rigorous methodology, such as the validated shake-flask protocol detailed here, researchers can generate reliable and accurate data. This information is indispensable for guiding formulation strategies, ensuring consistent bioavailability, and ultimately de-risking the path from discovery to clinical application. The principles and procedures outlined in this guide provide a robust foundation for achieving these essential goals.

References

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Vertex AI Search.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Drug solubility: why testing early m
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • The Importance of Solubility for New Drug Molecules. (2020). Biomedical and Pharmacology Journal.
  • Solubility Analysis to Assist Drug R&D Projects. (2023). Labinsights.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.).
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (n.d.).
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

Sources

Foundational

Structural and Functional Divergence: Carnosine vs. 2-(3-Aminopropanamido)acetic acid hydrochloride

As a Senior Application Scientist, I approach peptide characterization not merely as a structural exercise, but as a functional mapping of molecular causality. In drug development and neuropharmacology, establishing prec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach peptide characterization not merely as a structural exercise, but as a functional mapping of molecular causality. In drug development and neuropharmacology, establishing precise structure-activity relationships (SAR) is paramount. The distinction between the endogenous dipeptide Carnosine and its synthetic analog 2-(3-Aminopropanamido)acetic acid hydrochloride (commonly known as β-alanyl-glycine HCl) perfectly illustrates how the deletion of a single functional group completely alters physiological bioactivity.

This technical guide deconstructs their physicochemical divergence, the mechanistic causality behind their differing biological roles, and the self-validating experimental workflows required to differentiate them in the laboratory.

Molecular Architecture & Physicochemical Causality

Causality in peptide function is strictly dictated by side-chain biochemistry. While both molecules share a β-alanine N-terminus, their C-terminal residues dictate entirely different functional trajectories.

  • Carnosine (β-Alanyl-L-Histidine): The presence of the L-histidine residue is the catalytic and functional core of carnosine. The provides a pKa of approximately 6.8[1]. This specific physicochemical trait allows carnosine to act as an exceptional intracellular proton buffer at a physiological pH of 7.4[2]. Furthermore, the electron-rich nitrogen atoms within the imidazole ring facilitate transition metal chelation (e.g., Cu²⁺, Zn²⁺) and act as a sacrificial sink for reactive carbonyl species (RCS), thereby preventing the formation of advanced glycation end-products (AGEs)[2].

  • 2-(3-Aminopropanamido)acetic acid hydrochloride: This molecule substitutes the complex histidine residue with glycine, the simplest amino acid[3]. Glycine's lack of a side chain renders the dipeptide highly flexible but chemically inert regarding buffering and chelation. Its ionizable groups—the N-terminal amino group and C-terminal carboxyl group—have pKa values of ~9.6 and ~2.3, respectively. Because these values fall far outside the physiological range, β-alanyl-glycine is entirely ineffective as a biological buffer[1].

Quantitative Data Summary
ParameterCarnosine2-(3-Aminopropanamido)acetic acid HCl
IUPAC / Common Name β-Alanyl-L-Histidineβ-Alanyl-Glycine Hydrochloride
Molecular Formula C₉H₁₄N₄O₃C₅H₁₀N₂O₃ • HCl
Molecular Weight 226.23 g/mol 182.60 g/mol (salt form)
Key Structural Motif Imidazole ring (Histidine)Unsubstituted α-carbon (Glycine)
Physiological pKa ~6.8 (Imidazole nitrogen)~2.3 (Carboxyl), ~9.6 (Amino)
Primary Function Buffer, Antioxidant, NeuromodulatorStructural analog, Negative control

Mechanisms of Action: The Imidazole Advantage

To establish trustworthiness in pharmacological models, we must understand how structural differences manifest in vivo. Carnosine acts as a in the central nervous system[4]. When administered intracerebroventricularly (ICV) in neonatal chick models, carnosine induces distinct hyperactivity and stimulates corticosterone release by activating the hypothalamus-pituitary-adrenal (HPA) axis[4].

The Causality: This neuropharmacological effect is not a generalized response to dipeptide influx. It requires the specific recognition of the bulky, aromatic histidine side chain by central dipeptide transporters or uncharacterized central receptors[4].

To validate that this biological response is sequence-specific, researchers utilize 2-(3-Aminopropanamido)acetic acid (β-alanyl-glycine) as a strict negative control [4]. Because it lacks the imidazole ring, β-alanyl-glycine fails to bind these central targets, resulting in zero hyperactive behavioral response[4]. This causality definitively proves the necessity of the L-histidine residue for neuropharmacological activity.

MOA_Comparison Carnosine Carnosine (β-Alanyl-L-Histidine) Imidazole Contains Imidazole Ring Carnosine->Imidazole BetaAlaGly 2-(3-Aminopropanamido)acetic acid (β-Alanyl-Glycine HCl) NoImidazole Lacks Imidazole Ring BetaAlaGly->NoImidazole Buffer Physiological Buffering (pKa ~6.8) Imidazole->Buffer AntiGly Anti-glycation & Metal Chelation Imidazole->AntiGly Neuro Neuromodulation (Hyperactivity induction) Imidazole->Neuro NoBuffer Minimal Buffering (pKa ~2.3, ~9.6) NoImidazole->NoBuffer NegControl Used as Negative Control in Pharmacology NoImidazole->NegControl

Structural and functional divergence driven by the presence or absence of the imidazole ring.

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to ensure data integrity. To differentiate these two dipeptides in a research setting, I mandate a dual-pronged workflow: analytical differentiation via LC-MS/MS and functional differentiation via in vivo behavioral tracking.

Protocol 1: LC-MS/MS Analytical Differentiation

Rationale: Mass spectrometry provides unambiguous structural confirmation, preventing cross-contamination errors before in vivo application.

  • Sample Preparation: Prepare 1 mM equimolar stock solutions of Carnosine and β-Alanyl-Glycine HCl in LC-MS grade water with 0.1% formic acid.

    • Self-Validation Step: Spike the solution with a stable isotope-labeled internal standard (e.g., ¹³C-labeled carnosine). This accounts for matrix effects and ionization suppression, ensuring quantitative accuracy.

  • Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality for Column Choice: Dipeptides are highly polar. Utilizing a standard C18 reverse-phase column results in poor retention and peak tailing. HILIC ensures adequate retention and sharp peak resolution.

  • Mass Spectrometry (MRM Mode):

    • Carnosine: Monitor the precursor m/z 227.1 → product m/z 110.1 (indicative of imidazole ring cleavage).

    • β-Alanyl-Glycine: Monitor the precursor m/z 147.1 → product m/z 76.0 (indicative of glycine cleavage).

  • Data Validation: Confirm peak purity and expected retention time shifts prior to in vivo use.

Protocol 2: In Vivo ICV Injection & Behavioral Assay

Rationale: This assay functionally validates the biological inertness of β-alanyl-glycine against the potent bioactivity of carnosine[4].

  • Subject Preparation: Utilize 4-day-old male neonatal chicks. Group-house them under controlled thermoneutral conditions (30°C) for 24 hours to establish baseline metabolic and behavioral homeostasis[4].

  • Formulation: Dissolve the dipeptides in Artificial Cerebrospinal Fluid (ACSF) containing 0.1% Evans Blue dye.

    • Self-Validation Step: The dye allows for post-mortem visual confirmation of accurate ventricular injection. Any brains lacking dye within the lateral ventricles are strictly excluded from the statistical dataset.

  • Administration: Perform the ICV injection (10 µL volume) using a Hamilton microsyringe[4].

  • Behavioral Tracking: Immediately transfer the subjects to an open-field observation chamber equipped with automated tracking software (e.g., ANY-maze). Record the total distance traveled and distress vocalizations over a 10-minute epoch[4].

  • Statistical Synthesis: Compare the β-alanyl-glycine cohort against the ACSF vehicle control (expecting no significant difference) and the carnosine cohort (expecting significant hyperkinesia)[4].

ExpWorkflow cluster_0 In Vitro Validation cluster_1 In Vivo Pharmacological Assay SamplePrep Sample Preparation (Equimolar Solutions in ACSF) HPLC HPLC-MS/MS Analysis (Retention Time & m/z differentiation) SamplePrep->HPLC InVivo In Vivo ICV Injection (Avian Neonatal Model) SamplePrep->InVivo Data Data Synthesis & Statistical Analysis HPLC->Data Obs Behavioral Observation (Locomotor Activity Tracking) InVivo->Obs Obs->Data

Self-validating workflow combining LC-MS/MS structural confirmation with in vivo behavioral assays.

References

  • Title: Central administration of dipeptides, beta-alanyl-BCAAs, induces hyperactivity in chicks Source: BMC Neuroscience / National Institutes of Health (NIH) URL: [Link]

  • Title: Physiology and Pathophysiology of Carnosine Source: Physiological Reviews / American Physiological Society URL: [Link]

  • Title: 2-(3-aminopropanamido)acetic acid hydrochloride (CAS: 859981-14-9) Source: Reagentia URL: [Link]

Sources

Exploratory

Introduction: Beyond pH Buffering – The Diverse Metabolic Journey of Beta-Alanyl-Dipeptides

An In-Depth Technical Guide to the Metabolic Pathways of Beta-Alanyl-Dipeptides Beta-alanyl-dipeptides, most notably carnosine (β-alanyl-L-histidine), are endogenous molecules found in high concentrations in excitable ti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways of Beta-Alanyl-Dipeptides

Beta-alanyl-dipeptides, most notably carnosine (β-alanyl-L-histidine), are endogenous molecules found in high concentrations in excitable tissues such as skeletal muscle and the brain.[1][2] While renowned for their roles in intracellular pH buffering, antioxidant activities, and anti-glycation effects, their metabolic significance extends far beyond these protective functions.[3][4][5] The synthesis, transport, degradation, and ultimate fate of these dipeptides and their constituent amino acids—β-alanine and a partner amino acid like glycine or histidine—form a complex and dynamic network integral to cellular homeostasis, neurotransmission, and energy metabolism.

This guide provides a comprehensive exploration of the metabolic pathways governing β-alanyl-glycine and its derivatives. We will dissect the key enzymatic steps, transport mechanisms across cellular membranes, and the subsequent catabolic fates of the constituent amino acids. Furthermore, this document furnishes field-proven experimental protocols and workflows, offering researchers and drug development professionals a robust framework for investigating these pathways. The narrative emphasizes the causality behind experimental design, ensuring a deep, mechanistic understanding of the techniques employed.

Section 1: The Synthetic Pathway: A Rate-Limited Assembly

The biosynthesis of β-alanyl-dipeptides is a singular, ATP-dependent enzymatic process. The availability of β-alanine, a non-proteogenic amino acid, is the crucial rate-limiting factor for this synthesis.[1][3]

1.1. Carnosine Synthase: The Master Builder

The condensation of β-alanine with L-histidine (to form carnosine) or other amino acids is catalyzed by carnosine synthase (ATPGD1).[4][6] This enzyme facilitates the formation of a peptide bond, a reaction driven by the hydrolysis of ATP. While L-histidine is the most common partner amino acid, leading to the formation of carnosine, the synthase can utilize other amino acids, though typically with lower efficiency.

1.2. The β-Alanine Bottleneck

Endogenous synthesis of β-alanine occurs in the liver, primarily through the degradation of pyrimidine nucleotides like uracil.[7][8][9] Once synthesized, it is released into the bloodstream and transported to tissues like skeletal muscle for dipeptide synthesis.[7][8] Because intracellular concentrations of L-histidine are generally much higher than those of β-alanine, the rate of carnosine synthesis is almost entirely dependent on the cellular uptake of β-alanine.[8] This principle forms the basis for oral β-alanine supplementation strategies aimed at increasing intramuscular carnosine levels for ergogenic purposes.[3]

Section 2: Crossing the Barrier: Cellular Transport Mechanisms

The movement of both the intact dipeptides and their constituent amino acids across cell membranes is a highly regulated process governed by specific transporter proteins. Understanding this stage is critical, as it dictates the tissue-specific accumulation and availability of these molecules.

2.1. Dipeptide Transport: The PepT Family

The intestinal absorption and cellular uptake of dipeptides like β-alanylglycine are mediated by proton-coupled peptide transporters, primarily PepT1 (SLC15A1) and PepT2 (SLC15A2).[4][10] PepT1 is predominantly found in the apical membrane of intestinal epithelial cells, facilitating the absorption of dietary di- and tripeptides. PepT2 is expressed in various other tissues, including the kidneys, where it is involved in peptide reabsorption.[4] The affinity and transport kinetics can vary for different dipeptide structures.

2.2. β-Alanine and Glycine Transport

Once a dipeptide is hydrolyzed, or if the amino acids are present extracellularly, their entry into cells is managed by distinct amino acid transporter systems.

  • β-Alanine Uptake: The transport of β-alanine into muscle and brain cells is an active, Na⁺- and Cl⁻-dependent process.[8] It shares a transporter with taurine and GABA, which can lead to competitive inhibition if concentrations of one substrate are excessively high.[8]

  • Glycine Uptake: Glycine transport is controlled by a dedicated system, primarily the glycine transporters GlyT1 (SLC6A9) and GlyT2 (SLC6A5).[11] These transporters are crucial for regulating glycine concentrations, particularly in the central nervous system where glycine acts as a key inhibitory neurotransmitter.[11][12] GlyT2 is specifically localized to presynaptic inhibitory neurons and is responsible for clearing glycine from the synapse.[11]

The interplay of these transport systems is fundamental to maintaining the metabolic pools required for both dipeptide synthesis and other downstream physiological functions.

Section 3: Enzymatic Hydrolysis: The Dipeptide Breakdown

The degradation of β-alanyl-dipeptides is catalyzed by a specific class of metalloproteases known as carnosinases.

3.1. Human Carnosinases: CN1 and CN2

In humans, two primary isoforms of carnosinase exist:

  • Serum Carnosinase (CN1): Found circulating in the blood, CN1 efficiently hydrolyzes carnosine into β-alanine and L-histidine.[13] Its presence in serum means that orally ingested carnosine is largely degraded before it can reach target tissues like muscle, which is a key reason why supplementation with β-alanine is more effective for boosting intramuscular carnosine levels.[1]

  • Cytosolic/Tissue Carnosinase (CN2): This isoform is a non-specific dipeptidase found within various tissues.[13] Interestingly, CN2 shows very low activity towards carnosine itself but can hydrolyze other dipeptides.[13]

The differential activity and localization of these enzymes are critical regulatory points in the lifecycle of β-alanyl-dipeptides.

Section 4: Metabolic Fate of Constituent Amino Acids

Following hydrolysis, β-alanine and glycine are released into the cellular environment, where they are directed into distinct metabolic and signaling pathways.

Core Metabolic Pathways of a Beta-Alanyl-Dipeptide

Metabolic_Pathway cluster_intracellular Intracellular Space (e.g., Muscle Cell) cluster_synthesis Synthesis cluster_degradation Hydrolysis & Catabolism BetaAla β-Alanine Transporter_BA β-Alanine/Taurine Transporter (Na+/Cl- dependent) BetaAla->Transporter_BA Gly Glycine Transporter_Gly Glycine Transporter (GlyT1/GlyT2) Gly->Transporter_Gly Dipeptide_ext β-Alanyl-Glycine Transporter_Pep Peptide Transporter (PepT1/PepT2) Dipeptide_ext->Transporter_Pep BetaAla_in β-Alanine Synthase Carnosine Synthase (ATP-dependent) BetaAla_in->Synthase Gly_in Glycine Gly_in->Synthase Dipeptide_in β-Alanyl-Glycine Synthase->Dipeptide_in Peptide Bond Formation Dipeptide_hydrolysis β-Alanyl-Glycine Dipeptide_in->Dipeptide_hydrolysis Carnosinase Carnosinase (CN1/CN2) Dipeptide_hydrolysis->Carnosinase Hydrolysis BetaAla_cat β-Alanine Carnosinase->BetaAla_cat Gly_cat Glycine Carnosinase->Gly_cat Malonate Malonate Semialdehyde BetaAla_cat->Malonate Transamination Neuro Neurotransmitter Functions BetaAla_cat->Neuro GCS Glycine Cleavage System Gly_cat->GCS Gly_cat->Neuro TCA Citric Acid Cycle (via Acetyl-CoA) Malonate->TCA Transporter_BA->BetaAla_in Transporter_Gly->Gly_in Transporter_Pep->Dipeptide_in

Caption: Overview of β-Alanyl-Glycine metabolism, from transport and synthesis to hydrolysis and catabolism.

4.1. The Catabolic Pathway of β-Alanine

β-alanine that is not re-utilized for dipeptide synthesis is primarily catabolized in the liver. The main pathway involves a transamination reaction, where the amino group is transferred to an α-keto acid, such as α-ketoglutarate or pyruvate.[9][14][15]

  • Transamination: Enzymes like GABA transaminase (GABA-T) or alanine-glyoxylate aminotransferase 2 (AGXT2) convert β-alanine into malonate semialdehyde.[3]

  • Oxidative Decarboxylation: Malonate semialdehyde is then converted to acetyl-CoA, which can subsequently enter the citric acid cycle for energy production.[9]

4.2. The Diverse Fates of Glycine

Glycine is a metabolically versatile amino acid with several potential fates:

  • Glycine Cleavage System (GCS): This is a major degradation pathway in the mitochondria, breaking glycine down into CO₂, ammonia, and a one-carbon unit transferred to tetrahydrofolate.[14]

  • Serine Interconversion: Glycine can be reversibly converted to serine by serine hydroxymethyltransferase.[14]

  • Precursor Synthesis: Glycine is a fundamental building block for the synthesis of other crucial molecules, including porphyrins (heme), purines, and creatine.

  • Detoxification: Glycine participates in conjugation reactions to detoxify and excrete various compounds.

4.3. Neuromodulatory Roles

Both β-alanine and glycine function as neurotransmitters or neuromodulators in the central nervous system.

  • β-Alanine: Acts as an agonist at glycine receptors and can also interact with GABA receptors.[15][16][17][18] Its activity at strychnine-sensitive glycine receptors suggests a role in modulating inhibitory neurotransmission.[16][17]

  • Glycine: Is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on its own ionotropic receptors (GlyRs) which are ligand-gated chloride channels.[11][17] The activation of these receptors leads to chloride influx and hyperpolarization of the neuron, thus inhibiting neuronal firing.[16]

Section 5: Methodologies for Elucidating Metabolic Pathways

Investigating the metabolism of β-alanyl-dipeptides requires a suite of robust analytical and biochemical techniques. The choice of methodology is dictated by the specific question, whether it concerns enzymatic activity, transport kinetics, or metabolite quantification.

5.1. Quantification of Dipeptides and Amino Acids: The Gold Standard

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive method for the sensitive and specific quantification of dipeptides and their constituent amino acids in complex biological matrices like plasma, urine, and tissue homogenates.[10][19]

Experimental Workflow: UPLC-MS/MS Quantification

Workflow Sample 1. Sample Collection (Tissue, Plasma, etc.) Homogenize 2. Homogenization & Protein Precipitation (e.g., with Methanol/Acetonitrile) Sample->Homogenize Centrifuge 3. Centrifugation (Pellet proteins, collect supernatant) Homogenize->Centrifuge Derivatize 4. Derivatization (Optional) (e.g., AccQ-Tag for enhanced sensitivity) Centrifuge->Derivatize UPLC 5. UPLC Separation (Reversed-phase C18 column) Derivatize->UPLC MS 6. Tandem Mass Spectrometry (MRM/SRM Mode) UPLC->MS Eluent Transfer Data 7. Data Analysis (Quantification against standard curve) MS->Data Signal Acquisition

Caption: Standard workflow for quantifying dipeptides in biological samples using UPLC-MS/MS.

Protocol 1: Dipeptide Quantification in Muscle Tissue via UPLC-MS/MS
  • Causality: This protocol uses protein precipitation to remove interfering macromolecules. An optional derivatization step with a reagent like AccQ-Tag enhances ionization efficiency and chromatographic retention for these polar analytes, thereby increasing sensitivity.[10] Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly specific MS/MS technique that isolates a precursor ion and fragments it to produce a specific product ion, minimizing matrix interference.

  • Methodology:

    • Sample Preparation: a. Weigh approximately 20-30 mg of frozen muscle tissue. b. Add 500 µL of ice-cold extraction solvent (80:20 Methanol:Water) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-β-Alanyl-Glycine). c. Homogenize the tissue using a bead beater for 2 cycles of 45 seconds. d. Incubate on ice for 30 minutes to ensure complete protein precipitation.

    • Analyte Extraction: a. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant, which contains the metabolites. c. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Derivatization (Optional but Recommended): a. Reconstitute the dried extract in 20 µL of borate buffer. b. Add 60 µL of AccQ-Tag reagent solution, vortex, and heat at 55°C for 10 minutes.

    • UPLC-MS/MS Analysis: a. Inject 5 µL of the derivatized sample onto a reversed-phase UPLC column (e.g., Waters Acquity BEH C18). b. Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). c. Detect analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode. Define specific precursor-to-product ion transitions for each analyte and the internal standard.

    • Quantification: a. Generate a standard curve by analyzing known concentrations of the analytes. b. Calculate the concentration of each analyte in the sample by normalizing its peak area to the peak area of the internal standard and interpolating from the standard curve.

5.2. Enzyme Activity Assays

Determining the kinetic parameters of enzymes like carnosinase is essential for understanding their regulatory roles.

Protocol 2: Serum Carnosinase (CN1) Activity Assay
  • Causality: This protocol measures the rate of carnosine (the substrate) disappearance or the rate of β-alanine/L-histidine (the products) appearance over time. The reaction is initiated by adding the enzyme source (serum) and stopped at various time points by quenching the reaction, typically by adding an acid that denatures the enzyme. The concentration of the product is then measured, often using HPLC with fluorescence detection after derivatization (e.g., with o-phthalaldehyde, OPA) for high sensitivity.

  • Methodology:

    • Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. In a microcentrifuge tube, combine 180 µL of reaction buffer with 10 µL of a 20 mM carnosine stock solution. Pre-incubate at 37°C for 5 minutes.

    • Enzyme Reaction: a. Initiate the reaction by adding 10 µL of human serum. b. Incubate at 37°C. Take 40 µL aliquots at specific time points (e.g., 0, 15, 30, 60 minutes).

    • Reaction Quenching: a. Immediately add each aliquot to a tube containing 10 µL of 1 M perchloric acid to stop the reaction. b. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

    • Product Quantification (via HPLC): a. Take the supernatant for analysis. b. Derivatize the product (e.g., L-histidine) with OPA reagent. c. Inject onto an HPLC system with a fluorescence detector. d. Calculate the concentration of the product formed at each time point by comparing with a standard curve.

    • Data Analysis: a. Plot the concentration of product formed versus time. b. The initial linear portion of the curve represents the reaction rate. Enzyme activity can be expressed as nmol of product formed per minute per mL of serum.

Conclusion

The metabolism of β-alanyl-glycine and its derivatives is a multifaceted process that is central to cellular protection, energy balance, and neural communication. The journey of these dipeptides—from their rate-limited synthesis by carnosine synthase, through regulated membrane transport, to their ultimate hydrolysis by carnosinases—is tightly controlled. The subsequent catabolism of β-alanine and glycine feeds directly into core metabolic pathways, including the citric acid cycle and one-carbon metabolism, while also contributing to the pool of neurotransmitters that fine-tune synaptic activity. For researchers in physiology and drug development, a thorough understanding of these pathways, supported by robust analytical methodologies like UPLC-MS/MS and enzymatic assays, is paramount for harnessing the therapeutic potential of these fascinating endogenous molecules.

References

  • Catalyst University. (2019). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube. [Link]

  • Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Antonio, J. (2019). Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Frontiers in Nutrition, 6, 135. [Link]

  • Perim, P., et al. (2019). The structural similarities of glycine, β-alanine and GABA. ResearchGate. [Link]

  • Wada, Y. (1985). [Abnormal metabolism of substances related to glycine and beta-alanine]. Nihon Rinsho, 43(4), 798-804. [Link]

  • Kawamata, Y., et al. (2018). The endogenous agonist, β-alanine, activates glycine receptors in rat spinal dorsal neurons. Biochemical and Biophysical Research Communications, 500(4), 897-901. [Link]

  • Chirita, M., & Contineanu, I. (2020). THERMOCHEMICAL STUDY OF TWO DIPEPTIDES: L-ALANYL-GLYCINE AND β-ALANYL-L-HISTIDINE (L-CARNOSINE). Revue Roumaine de Chimie, 65(1), 87-93. [Link]

  • Kuhne, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 22(18), 10006. [Link]

  • Gong, Z., et al. (2021). Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle. American Journal of Physiology-Cell Physiology, 321(4), C673-C684. [Link]

  • National Center for Biotechnology Information. (n.d.). β-alanine degradation. PubChem. [Link]

  • Kmilike, A., et al. (2023). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 15(19), 4147. [Link]

  • Iovine, B., et al. (2021). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. Antioxidants, 10(12), 1999. [Link]

  • Martin, P. M. (2006). Amino Acid Transport by Epithelial Membranes. Comprehensive Physiology. [Link]

  • Kuhne, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. ResearchGate. [Link]

  • Dragcevic, J., & Ristic, B. (2018). Degradation of Glycine and Alanine on Irradiated Quartz. ResearchGate. [Link]

  • Iovine, B., et al. (2014). Carnosinases, Their Substrates and Diseases. Molecules, 19(2), 2649-2665. [Link]

  • Tinsley, H., et al. (2020). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 21(21), 8013. [Link]

  • Cheng, J., et al. (2018). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 84(14), e00392-18. [Link]

  • Holland, M. A., et al. (2021). Glycine betaine metabolism is enabled in Methylorubrum extorquens PA1 by alterations to dimethylglycine dehydrogenase. Journal of Bacteriology, 203(14), e00096-21. [Link]

  • Cosmacon. (2023). L-Carnosine - beta-alanyl-L-histidine. Cosmacon. [Link]

  • Carland, J. E., et al. (2023). Membrane cholesterol regulates inhibition and substrate transport by the glycine transporter, GlyT2. Life Science Alliance, 6(4), e202201824. [Link]

  • LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. LCGC International. [Link]

  • Kohen, R., et al. (1998). L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. Proceedings of the National Academy of Sciences, 95(7), 3546-3551. [Link]

  • Körner, L. M., et al. (2021). Degradation pathways of glycine. ResearchGate. [Link]

  • Mostyn, S. N., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47150. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]

  • National Center for Biotechnology Information. (n.d.). glycine betaine degradation II (mammalian). PubChem. [Link]

  • UniProt. (n.d.). D-alanyl-D-alanine carboxypeptidase - Streptomyces sp. (strain R61). UniProtKB. [Link]

  • Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]

  • Wikipedia. (n.d.). DD-Transpeptidase. Wikipedia. [Link]

  • Falanga, A., et al. (2024). Transport across membrane meets biophysics to unveil the mechanism of action of a novel gH625 analogue. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1866(7), 184369. [Link]

  • LibreTexts Biology. (2021). 9.3: Transport in Membranes. Biology LibreTexts. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for solid-phase peptide synthesis using 2-(3-Aminopropanamido)acetic acid HCl

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing 2-(3-Aminopropanamido)acetic acid HCl Strategic Rationale: The Dipeptide Advantage 2-(3-Aminopropanamido)acetic acid hydrochloride, commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing 2-(3-Aminopropanamido)acetic acid HCl

Strategic Rationale: The Dipeptide Advantage

2-(3-Aminopropanamido)acetic acid hydrochloride, commonly known as β-Alanyl-Glycine Hydrochloride (H-β-Ala-Gly-OH·HCl) , is a critical dipeptide building block. It is frequently utilized in the synthesis of kokumi taste-modulating peptides, which are known to enhance the thick-sour and white-meaty orosensation in savory applications like chicken broth[1].

In standard Solid-Phase Peptide Synthesis (SPPS), sequentially coupling β-Alanine to a resin-bound Glycine presents a severe mechanistic vulnerability: Diketopiperazine (DKP) or Diazepandione formation . When the Fmoc protecting group is removed from the β-Ala residue, the newly liberated N-terminal amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting Glycine to the resin. This cyclization prematurely cleaves the peptide chain, devastating overall yields.

The Causality of Our Approach: To bypass this vulnerability, this protocol utilizes H-β-Ala-Gly-OH·HCl as a pre-formed building block. By first converting this unprotected hydrochloride salt into an Fmoc-protected dipeptide (Phase 1) and subsequently loading it onto a sterically hindered 2-Chlorotrityl Chloride (2-CTC) resin (Phase 2), intramolecular cyclization is kinetically blocked. This creates a high-yield, self-validating workflow for incorporating the β-Ala-Gly motif into complex peptide sequences.

Experimental Workflow & Pathway Visualization

SPPS_Workflow A 2-(3-Aminopropanamido)acetic acid HCl B Phase 1: Fmoc Protection (Fmoc-OSu, Na2CO3) A->B pH 9-10 C Fmoc-β-Ala-Gly-OH (Protected Building Block) B->C Acidify & Extract D Phase 2: Resin Loading (2-CTC Resin, DIPEA) C->D DCM, 2h E Phase 3: Chain Elongation (Standard Fmoc-SPPS) D->E Capping F Phase 4: Cleavage (TFA/TIPS/H2O) E->F 2h, RT G Final Target Peptide F->G Precipitation

Fig 1: Four-phase workflow for SPPS utilizing 2-(3-Aminopropanamido)acetic acid HCl.

Quantitative Data Summaries

Table 1: Stoichiometry for Phase 1 (Fmoc Protection)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Mechanistic Role
H-β-Ala-Gly-OH·HCl 182.60 1.0 1.83 g Starting Dipeptide
Fmoc-OSu 337.33 1.05 3.54 g Fmoc Donor
Na₂CO₃ 105.99 2.5 2.65 g HCl Neutralization & Buffer

| Acetone / H₂O (1:1) | N/A | N/A | 50 mL | Schotten-Baumann Solvent |

Table 2: Stoichiometry for Phase 2 (2-CTC Resin Loading)

Reagent Equivalents Amount (1.0 mmol scale) Mechanistic Role
2-CTC Resin (1.0 mmol/g) 1.0 1.00 g Sterically Hindered Support
Fmoc-β-Ala-Gly-OH 1.2 1.2 mmol Protected Building Block
DIPEA 4.0 4.0 mmol (696 µL) Acid Scavenger

| Anhydrous DCM | N/A | 10 mL | Resin Swelling Solvent |

Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: N-Terminal Protection (Synthesis of Fmoc-β-Ala-Gly-OH)

Expert Insight: Fmoc-OSu is strictly selected over Fmoc-Cl for this step. Chloroformates like Fmoc-Cl can form mixed anhydrides with the carboxylate of the amino acid, leading to the formation of undesired N-protected oligopeptide impurities[2]. Fmoc-OSu ensures clean, selective N-terminal protection[3].

  • Dissolution: Dissolve 1.83 g (10 mmol) of H-β-Ala-Gly-OH·HCl and 2.65 g (25 mmol) of Na₂CO₃ in 25 mL of distilled water.

  • Reagent Addition: Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 25 mL of acetone. Add this solution dropwise to the aqueous dipeptide solution over 30 minutes under vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Maintain the pH between 9.0 and 10.0; if it drops, add 1M Na₂CO₃ dropwise[3].

  • Workup: Evaporate the acetone under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2.0 using 6M HCl. This will precipitate the Fmoc-β-Ala-Gly-OH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected building block.

  • Validation System: Perform Thin-Layer Chromatography (TLC) using a Toluene/Acetic Acid (10:1) solvent system. This efficiently differentiates the desired Fmoc-dipeptide acid from any unreacted starting material or Fmoc-OH byproducts[2].

Phase 2: Resin Loading

Expert Insight: 2-CTC resin is utilized because its extreme steric bulk prevents the C-terminal Glycine from folding back to attack the ester bond during subsequent Fmoc deprotections.

  • Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes.

  • Coupling: Dissolve 1.2 mmol of the synthesized Fmoc-β-Ala-Gly-OH in 5 mL of anhydrous DCM. Add 4.0 mmol of DIPEA. Add this solution to the drained resin and agitate for 2 hours at room temperature.

  • Capping: To prevent future truncation sequences, cap unreacted trityl chloride sites by adding 1 mL of Methanol and agitating for an additional 15 minutes.

  • Washing: Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.

  • Validation System: Perform a UV-spectrophotometric Fmoc cleavage assay. Treat a 5 mg aliquot of dry resin with 20% piperidine in DMF. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm to calculate the exact loading capacity (mmol/g).

Phase 3: Chain Elongation
  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group from the β-Ala residue. Wash thoroughly with DMF (5x).

  • Coupling: Add the next Fmoc-Amino Acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) dissolved in DMF. Agitate for 45 minutes.

  • Validation System: Perform a Kaiser (Ninhydrin) test. A yellow resin indicates complete coupling (no free primary amines). A blue resin indicates incomplete coupling, triggering an automatic re-coupling step.

Phase 4: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a mixture of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the final peptide. Centrifuge, decant the ether, and dry the pellet.

  • Validation System: Analyze the crude peptide via RP-HPLC and verify the mass via ESI-LC-MS to confirm the integrity of the β-Ala-Gly motif.

References

  • Title : Sensory-directed identification of beta-alanyl dipeptides as contributors to the thick-sour and white-meaty orosensation induced by chicken broth Source : PubMed (NIH) URL :[Link]

  • Title : Protection of Functional Groups: Fmoc-De-OH Using Fmoc-OSu Source : Thieme Connect URL :[Link]

  • Title : 1 Protection Reactions - Wiley-VCH Source : Wiley-VCH URL :[Link] (Derived from standard Wiley-VCH chapter archives)

Sources

Application

HPLC method development for detection of 2-(3-Aminopropanamido)acetic acid

Advanced HPLC Method Development for the Detection and Quantification of β -Alanylglycine Target Analyte: 2-(3-Aminopropanamido)acetic acid ( β -Alanylglycine) Application Focus: Food Chemistry, Biomarker Discovery, and...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Detection and Quantification of β -Alanylglycine

Target Analyte: 2-(3-Aminopropanamido)acetic acid ( β -Alanylglycine) Application Focus: Food Chemistry, Biomarker Discovery, and Peptide Therapeutics

Analyte Profile and Analytical Challenges

2-(3-Aminopropanamido)acetic acid, commonly known as β -alanylglycine, is a highly polar dipeptide composed of β -alanine and glycine. In food science and sensory chemistry, β -alanyl dipeptides have been identified as critical taste-active compounds; specifically, β -alanylglycine acts as a key contributor to the thick-sour and white-meaty orosensation in poultry broths [1].

From a chromatographic perspective, β -alanylglycine presents two severe analytical challenges:

  • Extreme Hydrophilicity: The molecule possesses a primary amine and a carboxylic acid, rendering it highly polar. On traditional Reversed-Phase (RP-HPLC) C18 columns, β -alanylglycine elutes in the void volume, making accurate quantification and matrix separation impossible.

  • Lack of a Strong Chromophore: The dipeptide lacks aromatic rings or conjugated systems, meaning it only exhibits weak UV absorbance at low wavelengths (e.g., 210–214 nm). This results in poor sensitivity and high susceptibility to matrix interference in complex biological or food samples.

To overcome these limitations, we present two orthogonal, self-validating analytical strategies: Direct Analysis via HILIC-ESI-MS/MS and Pre-Column Derivatization via RP-HPLC-FLD .

Strategy I: Direct Analysis via HILIC-ESI-MS/MS

Causality of the Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for underivatized polar peptides [2]. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The mechanism relies on a water-rich layer immobilized on the stationary phase; the polar dipeptide partitions between the bulk organic mobile phase and this aqueous layer.

Coupling HILIC with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) bypasses the need for a UV chromophore, providing absolute structural specificity and sub-nanomolar sensitivity [3]. We utilize an acidic mobile phase (pH 3.0) to ensure the primary amine of β -alanylglycine is fully protonated, maximizing positive-ion ESI efficiency.

HILIC_Mechanism A β-Alanylglycine (Highly Polar Dipeptide) B Mobile Phase (High Acetonitrile, >80%) A->B Injection D Water-Rich Layer (Analyte Partitioning) A->D Hydrophilic Partitioning C Stationary Phase (Amide/Silica) B->C Flows over C->D Hydration E ESI-MS/MS Detection D->E Gradient Elution (Increasing Water)

Fig 1. HILIC retention mechanism and LC-MS/MS workflow for highly polar dipeptides.

Protocol 1: HILIC-MS/MS Workflow

1. Chromatographic Conditions

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: The ionic strength prevents secondary electrostatic interactions with the silica backbone).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL (Sample must be diluted in at least 75% Acetonitrile to prevent peak broadening).

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Logic
0.01090Initial partitioning; analyte retained.
1.01090Isocratic hold to stabilize water layer.
6.04060Linear gradient to elute dipeptide.
7.05050Column wash (remove matrix).
7.11090Return to initial conditions.
12.01090Re-equilibration (Critical for HILIC).

2. Mass Spectrometry (ESI+) Parameters The exact mass of β -alanylglycine is 146.0691 Da. The protonated precursor ion [M+H]+ is observed at m/z 147.1.

Table 2: MRM Transitions for β -Alanylglycine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentPurpose
147.176.115 [NH2​−CH2​−COOH]+ (Glycine)Quantifier
147.172.118 [H2​N−CH2​−CH2​−CO]+ (Acylium)Qualifier
147.1129.110 [M+H−H2​O]+ Qualifier

Strategy II: Pre-Column Derivatization (RP-HPLC-FLD)

Causality of the Method

For laboratories lacking LC-MS/MS infrastructure, RP-HPLC with Fluorescence Detection (FLD) is the gold standard. To force β -alanylglycine to retain on a C18 column and to provide a detectable signal, we employ pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) [4].

FMOC-Cl reacts rapidly with the primary amine of the β -alanine residue under alkaline conditions (pH 11.4). This reaction covalently attaches a massive, highly hydrophobic fluorenyl ring to the dipeptide. This achieves two goals simultaneously: it shifts the analyte's retention time from the void volume to a highly controllable region of the C18 gradient, and it provides intense native fluorescence.

FMOC_Derivatization A Aqueous Sample (β-Alanylglycine) D Nucleophilic Substitution (40 min at 25°C) A->D B Borate Buffer (pH 11.4) B->D C FMOC-Cl in ACN (Derivatizing Agent) C->D E Hydrophobic FMOC-Dipeptide (Highly Fluorescent) D->E Primary Amine Reaction F RP-HPLC-FLD (C18 Column Retention) E->F Injection

Fig 2. FMOC-Cl pre-column derivatization pathway for reversed-phase HPLC-FLD analysis.

Protocol 2: FMOC-RP-HPLC Workflow

1. Derivatization Procedure (Self-Validating System) Self-Validation Check: FMOC-Cl spontaneously hydrolyzes in water to form FMOC-OH, a highly fluorescent byproduct that can co-elute with analytes. To prevent this, a quenching agent (1-adamantanamine) is added to consume excess FMOC-Cl, shifting the byproduct to the far end of the chromatogram.

  • Transfer 100 µL of the deproteinized sample (or standard) into a glass HPLC vial.

  • Add 100 µL of 0.5 M Sodium Borate buffer (pH 11.4). Vortex for 5 seconds.

  • Add 100 µL of 15 mM FMOC-Cl solution (prepared in anhydrous acetonitrile).

  • Incubate at 25°C for exactly 40 minutes in the dark.

  • Add 50 µL of 50 mM 1-adamantanamine (in acetonitrile) to quench unreacted FMOC-Cl.

  • Add 150 µL of 0.1% Trifluoroacetic acid (TFA) in water to neutralize the pH and stabilize the derivative.

2. Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 4.2).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (FLD) - Excitation: 265 nm, Emission: 315 nm.

Table 3: RP-HPLC Gradient Program for FMOC-Derivative

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08020Retain polar matrix components.
15.05050Elute FMOC- β -alanylglycine.
20.01090Elute highly hydrophobic FMOC-adamantanamine.
25.01090Column wash.
26.08020Return to initial conditions.
35.08020Re-equilibration.

Method Validation & System Suitability (ICH Q2(R2))

To ensure the trustworthiness of the generated data, the chosen method must be validated according to ICH Q2(R2) guidelines:

  • System Suitability Testing (SST): Prior to any run, inject a mid-level standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the tailing factor must be between 0.8 and 1.5.

  • Specificity: Inject a reagent blank (derivatization performed on pure water). Ensure no peaks elute at the retention time of β -alanylglycine.

  • Linearity: Establish a calibration curve from 0.1 µM to 50 µM. The coefficient of determination ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike known concentrations of β -alanylglycine into the target matrix (e.g., broth or serum) at 3 levels (Low, Mid, High). Acceptable recovery ranges from 85% to 115%.

References

  • Sensory-directed identification of beta-alanyl dipeptides as contributors to the thick-sour and white-meaty orosensation induced by chicken broth.Journal of Agricultural and Food Chemistry, 2009.
  • Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids and Other Polar Compounds.
  • Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry.Analytical Chemistry, 2014.
  • Liquid-Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC-Cl.
Method

Preparation of physiological buffers containing 2-(3-Aminopropanamido)acetic acid

Application Note: Formulation and Optimization of Physiological Buffers Containing 2-(3-Aminopropanamido)acetic acid ( β -Alanylglycine) Executive Summary & Mechanistic Insights 2-(3-Aminopropanamido)acetic acid, commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Optimization of Physiological Buffers Containing 2-(3-Aminopropanamido)acetic acid ( β -Alanylglycine)

Executive Summary & Mechanistic Insights

2-(3-Aminopropanamido)acetic acid, commonly known as β -alanylglycine (CAS: 2672-88-0), is a highly soluble, non-polar dipeptide that plays a critical role in biochemical research, metabolic pathway analysis, and sensory science[1]. While traditional physiological buffers (such as PBS or HEPES) rely on simple inorganic or organic weak acids, the integration of zwitterionic dipeptides into buffer systems offers multifaceted advantages.

The Causality of Dipeptide Buffers: Unlike standard Good's buffers, β -alanylglycine possesses two distinct ionizable groups: a terminal carboxyl group (pKa 3.29) and a primary amine (pKa 9.4)[2]. At a physiological pH of 7.4, this dipeptide does not act as the primary proton donor or acceptor. Instead, it exists predominantly in its zwitterionic form. Incorporating it into physiological buffers serves two advanced purposes:

  • Protein Stabilization & Osmoprotection: At pH 7.4, the zwitterionic dipeptide provides steric shielding and preferential hydration to folded proteins. It prevents aggregation in biopharmaceutical formulations without disrupting the ionic strength required for electrostatic protein interactions.

  • Sensory & Flavor Reconstitution: In food science, subthreshold concentrations of β -alanylglycine act as key taste-modulatory peptides. When combined with L-glutamic acid and sodium ions, it synergistically enhances the "thick-sour orosensation" and umami characteristics typical of poultry broths[3].

Physicochemical Profiling

To formulate an accurate buffer, the thermodynamic and structural properties of the dipeptide must be accounted for. Table 1 summarizes the critical quantitative data required for molarity calculations and pH titrations.

Table 1: Physicochemical and Thermodynamic Properties of β -Alanylglycine

PropertyValueRelevance to Buffer Formulation
Chemical Formula C 5​ H 10​ N 2​ O 3​ Determines elemental composition and mass.
Molecular Weight 146.14 g/mol [2]Critical for precise molarity calculations.
pKa 1​ (Carboxyl) 3.29[2]Defines the lower buffering limit (pH 2.3 - 4.3).
pKa 2​ (Amino) 9.4Defines the upper buffering limit (pH 8.4 - 10.4).
Isoelectric Point (pI) 6.35The pH at which the molecule carries no net electrical charge.

Zwitterionic Equilibrium Dynamics

Understanding the protonation state of β -alanylglycine is essential for predicting its behavior in solution. At physiological pH, the net charge is zero, making it an ideal non-interfering osmolyte.

G A Cationic Form (pH < 3.29) Net Charge: +1 B Zwitterionic Form (pH 3.3 - 9.3) Net Charge: 0 A->B -H+ (pKa1 ~3.29) B->A +H+ C Anionic Form (pH > 9.4) Net Charge: -1 B->C -H+ (pKa2 ~9.4) C->B +H+

Fig 1. pH-dependent zwitterionic equilibrium of 2-(3-Aminopropanamido)acetic acid.

Experimental Methodologies

Protocol A: Formulation of β -Alanylglycine-Supplemented HEPES Buffer (pH 7.4)

Purpose: To create a physiological buffer where HEPES acts as the primary proton sink, while β -alanylglycine acts as a zwitterionic osmolyte to prevent protein aggregation during patch-clamp electrophysiology or cell culture[4].

Step-by-Step Methodology:

  • Initial Solvation: Weigh 3.65 g of β -alanylglycine (for a final 250 mM concentration) and 1.19 g of HEPES free acid (for a final 50 mM concentration)[4]. Dissolve both powders simultaneously in 80 mL of ultrapure water (18.2 M Ω⋅ cm). Causality: Dissolving the dipeptide and the primary buffer together before titration prevents localized pH shocks that could prematurely denature sensitive biological components added later.

  • Temperature Equilibration: Place the solution on a magnetic stirrer and equilibrate to the exact target working temperature (e.g., 37°C for cell culture or 4°C for protein storage). Causality: The primary amine group of the dipeptide exhibits temperature-dependent pKa shifts ( Δ pKa/°C). Titrating at room temperature for a buffer intended for 4°C will result in a significant final pH offset.

  • pH Titration: Slowly add 1M NaOH dropwise while monitoring with a calibrated pH probe until the pH reaches exactly 7.4.

  • Volume Adjustment & Filtration: Bring the final volume to 100 mL using a volumetric flask. Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane. Causality: PES is chosen over Nylon or PVDF due to its ultra-low peptide binding characteristics, ensuring the dipeptide concentration remains exactly at 250 mM without membrane retention.

Protocol B: Taste Reconstitution Matrix for Sensory Evaluation

Purpose: To formulate a standardized matrix for evaluating the "thick-sour" orosensation mediated by β -alanyl peptides in food science[3].

Step-by-Step Methodology:

  • Matrix Assembly: Combine subthreshold concentrations of β -alanylglycine (5 mM) with L-glutamic acid (10 mM) and NaCl (50 mM) in 100 mL of ultrapure water[3].

  • pH Adjustment: Adjust the solution to pH 6.2 - 6.4 using dilute HCl to mimic the natural pH of poultry muscle and broth[3].

  • Validation (Self-Validating System): Conduct omission experiments by preparing a parallel control buffer lacking the dipeptide. This allows researchers to isolate and validate the synergistic sensory enhancement provided specifically by the β -alanylglycine[3].

Buffer Preparation Workflow

G N1 Weigh β-Alanylglycine (146.14 g/mol) N2 Dissolve in 80% final vol Ultrapure H2O N1->N2 N3 Add Primary Buffer (e.g., 50 mM HEPES) N2->N3 N4 Titrate pH at Target Temp (1M NaOH / HCl) N3->N4 N5 Adjust Vol & Filter (0.22 µm PES) N4->N5

Fig 2. Standardized workflow for formulating dipeptide-supplemented physiological buffers.

Quality Control & Self-Validation

To ensure the trustworthiness of the formulated buffer, implement a strict 24-hour self-validation loop. After the initial preparation, store a 5 mL aliquot of the buffer at the target operating temperature for 24 hours. Re-measure the pH and conductivity. A pH drift of >0.05 indicates incomplete initial solvation or atmospheric CO 2​ absorption, requiring the buffer to be discarded and re-titrated under inert gas (e.g., Argon) blanketing.

References

  • Zhang et al. Characterization of flavor active non-volatile compounds in chicken broth and correlated contributing constituent compounds in muscle through sensory evaluation and partial least square regression analysis. ResearchGate. Available at: [Link]

  • LookChem. [(3-Ammoniopropanoyl)amino]acetate - LookChem. Available at: [Link]

  • PNAS. Orphan lysosomal solute carrier MFSD1 facilitates highly selective dipeptide transport. Available at:[Link]

Sources

Application

Mass spectrometry fragmentation patterns of 2-(3-Aminopropanamido)acetic acid HCl

Application Note: Mass Spectrometry Elucidating the Fragmentation Fingerprint of 2-(3-Aminopropanamido)acetic acid HCl via Collision-Induced Dissociation Abstract This application note provides a comprehensive guide to t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry

Elucidating the Fragmentation Fingerprint of 2-(3-Aminopropanamido)acetic acid HCl via Collision-Induced Dissociation

Abstract

This application note provides a comprehensive guide to the analysis of 2-(3-aminopropanamido)acetic acid hydrochloride (β-Alanyl-Glycine HCl) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We detail the characteristic fragmentation patterns observed under collision-induced dissociation (CID), offering insights into the underlying fragmentation mechanisms. This guide presents a validated protocol for sample preparation and LC-MS/MS analysis, discusses the influence of the β-amino acid residue on fragmentation, and provides a framework for confident structural elucidation.

Introduction: The Significance of β-Amino Acid Containing Peptidomimetics

2-(3-Aminopropanamido)acetic acid, a dipeptide analog composed of β-alanine and glycine, represents a class of molecules with significant interest in pharmaceutical and biochemical research. Unlike their α-peptide counterparts, peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation, making them attractive candidates for drug development.

Mass spectrometry is an indispensable tool for the structural characterization of such molecules.[1] Tandem mass spectrometry (MS/MS), in particular, provides a fragmentation "fingerprint" that is unique to a molecule's structure.[2] Understanding these fragmentation patterns is critical for unambiguous identification in complex matrices. This note focuses on the low-energy collision-induced dissociation (CID) of the protonated molecule, which primarily induces cleavage at the most labile bonds, offering predictable and interpretable spectra.[3][4] A key feature of this analysis is the presence of a β-alanine at the N-terminus, which yields diagnostic fragment ions that allow for clear differentiation from its α-alanine-containing isomers.[3][5]

Experimental Design and Causality

Handling the HCl Salt Form

The analyte is supplied as a hydrochloride salt. While soluble, non-volatile salts like NaCl and KCl are known to cause significant ion suppression in electrospray ionization.[6][7][8] The chloride counter-ion can compete for ionization and reduce the signal of the target analyte.

Strategic Choice: To mitigate this, our protocol utilizes a mobile phase containing a volatile acid, such as formic acid. The formic acid serves a dual purpose: it ensures the analyte remains protonated and in its free-acid form for efficient positive mode ESI, and it is volatile, meaning it readily evaporates in the ESI source without leaving interfering salt deposits.[7] For highly sensitive applications or complex matrices, an offline desalting step using a suitable solid-phase extraction (SPE) protocol could be considered.

Ionization and Fragmentation Methodology

Electrospray Ionization (ESI): ESI is the ionization method of choice for polar, thermolabile molecules like peptides and their analogs.[9][10] It is a "soft" ionization technique that typically produces intact protonated molecular ions, [M+H]⁺, which are ideal precursors for subsequent fragmentation analysis.[11]

Collision-Induced Dissociation (CID): We employ low-energy CID to fragment the selected precursor ion. In this process, the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, causing the ion to fragment at its weakest chemical bonds—most notably the amide bond in this case.[2]

Predicted Fragmentation Pathways

The fragmentation of protonated 2-(3-aminopropanamido)acetic acid ([M+H]⁺, m/z 147.0764) is dominated by cleavage of the central amide bond, leading to the characteristic b- and y-type ions used in peptide sequencing.[12][13]

  • y₁-ion: Cleavage of the amide bond with charge retention on the C-terminal glycine residue results in the y₁ ion at m/z 76.0393 . This corresponds to a protonated glycine molecule.

  • b₁-ion: Charge retention on the N-terminal β-alanine fragment yields the b₁ ion at m/z 71.0371 .

  • Diagnostic Imine Loss: A key fragmentation pathway for peptides with an N-terminal β-alanine residue is the neutral loss of an imine (CH₂=NH).[3][5] This results in a diagnostic fragment ion at m/z 118.0502 .

  • Common Neutral Losses: As with many small molecules, the loss of water ([M+H - H₂O]⁺) and ammonia ([M+H - NH₃]⁺) from the precursor ion are also anticipated.

The diagram below illustrates these primary fragmentation routes.

G precursor [M+H]⁺ 2-(3-Aminopropanamido)acetic acid m/z 147.0764 b1 b₁ ion [NH₂-CH₂-CH₂-CO]⁺ m/z 71.0371 precursor->b1 Amide Cleavage y1 y₁ ion [H-NH-CH₂-COOH]⁺ m/z 76.0393 precursor->y1 Amide Cleavage imine_loss [M+H - CH₂=NH]⁺ m/z 118.0502 precursor->imine_loss Diagnostic Imine Loss water_loss [M+H - H₂O]⁺ m/z 129.0658 precursor->water_loss Neutral Loss ammonia_loss [M+H - NH₃]⁺ m/z 130.0499 precursor->ammonia_loss Neutral Loss

Caption: Predicted CID fragmentation pathways for protonated 2-(3-aminopropanamido)acetic acid.

Summary of Expected Ions

The following table summarizes the theoretical exact masses of the precursor and major fragment ions. High-resolution mass spectrometry is recommended for unambiguous identification.

Ion DescriptionFormulaTheoretical m/z
Precursor Ion [M+H]⁺ [C₅H₁₁N₂O₃]⁺147.0764
y₁-ion[C₂H₆NO₂]⁺76.0393
b₁-ion[C₃H₅NO]⁺71.0371
Imine Neutral Loss[C₄H₈NO₃]⁺118.0502
Water Neutral Loss[C₅H₉N₂O₂]⁺129.0658
Ammonia Neutral Loss[C₅H₈NO₃]⁺130.0499

Detailed Experimental Protocol

This protocol is designed for a standard LC-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of accurate mass measurement.[1][14]

Reagents and Materials
  • 2-(3-Aminopropanamido)acetic acid HCl

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • Calibrant solution for the mass spectrometer (as per manufacturer's recommendation)

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(3-aminopropanamido)acetic acid HCl and dissolve it in 1 mL of LC-MS grade water to create a primary stock solution.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). This working solution will be used for direct infusion or LC injection. The goal is to achieve a concentration that gives a stable and sufficient signal without saturating the detector.[15]

LC-MS/MS System Configuration

The following diagram outlines the analytical workflow.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation Sample 1. Prepare 1 µg/mL Working Solution LC 2. LC Separation (C18 Column) Sample->LC ESI 3. ESI Source (Positive Mode) LC->ESI MS1 4. MS1 Scan Select m/z 147.08 ESI->MS1 CID 5. CID Cell (Fragment) MS1->CID MS2 6. MS2 Scan (Detect Fragments) CID->MS2 Data 7. Data Analysis (Identify Fragments) MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis.

A. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

B. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS Settings:

    • Precursor Ion: m/z 147.08.

    • Collision Energy: Ramp from 10-30 eV. (Note: Collision energy should be optimized on the specific instrument to achieve a rich fragmentation spectrum).

    • Collision Gas: Argon.

Data Interpretation and Troubleshooting

Expected Outcome: A successful analysis will yield an MS1 spectrum with a strong base peak at m/z ~147.08. The corresponding MS/MS spectrum should clearly show the key fragment ions listed in the table above, particularly the y₁ ion (m/z 76.04) and the diagnostic imine loss fragment (m/z 118.05).

Troubleshooting:

  • Low Signal/Ion Suppression: If the signal is weak, this may be due to the chloride counter-ion.[8] Ensure the mobile phase is sufficiently acidic (0.1% FA). Consider preparing the sample in the mobile phase to facilitate the salt-to-free-acid conversion before injection.

  • Sodium/Potassium Adducts: The presence of [M+Na]⁺ (m/z 169.06) or [M+K]⁺ (m/z 185.05) indicates salt contamination in the sample or LC system. Use high-purity solvents and consider system cleaning if adducts are prominent.

  • Ambiguous Fragments: High-resolution mass spectrometry is crucial for differentiating fragment ions from background noise or contaminants. An external or internal mass calibration should be performed to ensure high mass accuracy.[14]

Conclusion

The mass spectrometric analysis of 2-(3-aminopropanamido)acetic acid HCl provides a clear and predictable fragmentation pattern under CID conditions. The primary cleavage of the amide bond to produce y₁ and b₁ ions, coupled with a diagnostic neutral loss characteristic of an N-terminal β-alanine, allows for confident and unambiguous structural confirmation. The protocol and insights provided herein serve as a robust starting point for researchers working with this and structurally related molecules, enabling their reliable identification in various scientific applications.

References

  • Harrison, A. G., & Yalcin, T. (2008). Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? Journal of the American Society for Mass Spectrometry, 19(12), 1735-1742. [Link]

  • Kaur, H., & Chhabra, C. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Voinov, V. G., et al. (2010). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 466-470. [Link]

  • Vekey, K., et al. (1995). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 117(41), 10270-10281. [Link]

  • Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Augusto, F., et al. (2013). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society, 24(10), 1616-1627. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137672, 2-(3-aminopropanamido)acetic acid hydrochloride. [Link]

  • LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 35(s4), 22-26. [Link]

  • Reid, G. E. (2007). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • MS Vision. (2015). Understanding differences in CID fragmentation in a mass spectrometer. MS Vision Technical Note. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci Technical Guides. [Link]

  • Cody, R. B., et al. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Journal of the American Society for Mass Spectrometry, 33(2), 269-276. [Link]

  • Genosphere Biotechnologies. Mass Spectrum - Custom peptides. Genosphere Biotechnologies Resources. [Link]

  • Medzihradszky, K. F., et al. (2002). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 74(3), 597-606. [Link]

  • Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. RSC Technical Brief. [Link]

  • Ramachandran, S., & Thomas, T. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(2), 50-55. [Link]

  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rilas Blog. [Link]

  • Piwowar, A. M., et al. (2009). An investigation into the role of alkali chlorides on peak suppression in time-of-flight-secondary ion mass spectrometry. Surface and Interface Analysis, 41(2), 115-124. [Link]

  • Matrix Science. Mascot Help: Peptide fragmentation. Matrix Science Documentation. [Link]

  • Barnes, S. (2009). Peptide ion fragmentation in mass spectrometry. UAB Department of Pharmacology and Toxicology. [Link]

  • ResearchGate. (2012). A peptide fragmentation. In a mass spectrometer a whole peptide (below)... ResearchGate Scientific Diagrams. [Link]

Sources

Method

In vitro cytotoxicity testing of 2-(3-Aminopropanamido)acetic acid derivatives

Application Note: In Vitro Cytotoxicity Profiling of 2-(3-Aminopropanamido)acetic Acid (β-Alanylglycine) Derivatives Introduction & Scientific Rationale 2-(3-Aminopropanamido)acetic acid, more commonly known as β-alanylg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of 2-(3-Aminopropanamido)acetic Acid (β-Alanylglycine) Derivatives

Introduction & Scientific Rationale

2-(3-Aminopropanamido)acetic acid, more commonly known as β-alanylglycine, is a naturally occurring bioactive dipeptide. It is widely recognized in sensomics as a key sensometabolite responsible for the thick-sour orosensation and "kokumi" (mouthfulness) enhancement in poultry broths[1]. Because of its unique taste-modulatory properties and its emerging potential as a peptidomimetic scaffold in drug design, numerous synthetic derivatives of β-alanylglycine are currently under development.

However, structural modifications designed to increase lipophilicity, bioavailability, or receptor affinity can inadvertently introduce cellular toxicity. To ensure the safety of these novel derivatives for oral consumption or therapeutic use, rigorous in vitro cytotoxicity profiling must be conducted in accordance with[2].

Assay Selection Strategy: The Principle of Orthogonality

Relying on a single viability assay can lead to skewed data, especially with amino acid derivatives that may directly interact with cellular metabolic pathways. To establish a self-validating system, we employ an orthogonal testing strategy:

  • Metabolic Activity (MTT Assay): Measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase[3]. This colorimetric assay indicates the metabolic health of the cell .

  • Membrane Integrity (LDH Assay): Quantifies the release of Lactate Dehydrogenase into the extracellular medium following membrane rupture.

  • Cell Line Selection (HepG2): Because orally ingested dipeptides and food additives are subjected to first-pass hepatic metabolism, human hepatoma (HepG2) cells provide a highly relevant physiological model for systemic toxicity screening.

Causality Insight: If a β-alanylglycine derivative shows high toxicity in the MTT assay but low LDH release, it suggests the compound is a metabolic inhibitor (inducing cytostasis) rather than a direct membrane lytic agent (inducing necrosis).

Experimental Workflows & Mechanistic Pathways

Workflow Start Synthesize β-Ala-Gly Derivatives Prep Prepare Stock Solutions (DMSO/Media) Start->Prep Treat Compound Treatment (24h - 72h) Prep->Treat Cell Seed HepG2 Cells (96-well plates) Cell->Treat MTT MTT Assay (Mitochondrial Metabolism) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Analysis IC50 Calculation & Data Modeling MTT->Analysis LDH->Analysis

Figure 1: Orthogonal in vitro cytotoxicity screening workflow for β-alanylglycine derivatives.

Pathway Toxin High Dose β-Ala-Gly Derivative Mito Mitochondrial Stress (ROS Production) Toxin->Mito Intracellular uptake Membrane Membrane Rupture Toxin->Membrane Surface interaction Caspase Caspase 3/7 Activation Mito->Caspase LDH_rel LDH Release into Media Membrane->LDH_rel Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Necrosis Necrosis (Unprogrammed Death) LDH_rel->Necrosis

Figure 2: Cellular pathways differentiating metabolic stress (MTT) from membrane rupture (LDH).

Detailed Experimental Protocols

Step 1: Compound Preparation and Handling

  • Rationale: Native β-alanylglycine is highly hydrophilic, but synthetic derivatives may require organic solvents for initial solubilization.

  • Procedure: Dissolve the derivative in 100% molecular-grade DMSO to create a 100 mM master stock. Dilute this stock into complete Dulbecco’s Modified Eagle Medium (DMEM) to achieve working concentrations (1 µM to 10 mM).

  • Critical Control: Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity.

Step 2: Cell Culture and Seeding

  • Procedure: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion and entry into the log-growth phase.

Step 3: Cell Cycle Synchronization and Treatment

  • Rationale: Dipeptides can act as nutritional supplements, artificially accelerating proliferation in treated wells compared to controls. Serum starvation synchronizes the cells in the G0/G1 phase, isolating the compound's cytotoxic effects from its proliferative artifacts.

  • Procedure: Aspirate complete media and replace with serum-free DMEM for 12 hours. Following starvation, expose cells to the prepared β-alanylglycine derivatives for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 0.1% Triton X-100).

Step 4: Multiplexed Assay Execution To maximize data yield from a single plate and ensure exact comparative conditions, the LDH and MTT assays are performed sequentially on the same samples.

  • Part A: LDH Release Assay (Membrane Integrity)

    • After the 48-hour treatment, gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating cellular debris.

    • Carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate. (Causality Note: Transferring the supernatant ensures the LDH lysis buffer does not destroy the remaining viable cells needed for the MTT assay).

    • Add 50 µL of LDH reaction mixture to the supernatant. Incubate in the dark for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • Part B: MTT Assay (Metabolic Viability)

    • To the original plate containing the remaining cells and 50 µL of media, add 10 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to solubilize the crystals.

    • Incubate on a plate shaker for 15 minutes, then read absorbance at 570 nm.

Data Presentation and Interpretation

Quantitative data should be modeled using non-linear regression to determine the Half-Maximal Inhibitory Concentration (IC50). Below is a representative data summary table comparing the native dipeptide against two hypothetical derivatives.

Test CompoundModificationsMTT Viability (IC50)LDH Release (%) at 1mMCytotoxic Mechanism
Native β-Ala-Gly None (Control)> 10 mM (Non-toxic)< 5%Biocompatible / Safe
Derivative A N-terminal Lipidation4.2 mM85%Membrane Lysis (Necrosis)
Derivative B C-terminal Esterification1.5 mM12%Metabolic Inhibition (Cytostasis)

Interpretation: Derivative A causes severe membrane rupture (high LDH), likely due to the surfactant-like properties of the lipid tail. Derivative B inhibits metabolism (low IC50 in MTT) but leaves the membrane intact (low LDH), indicating a targeted intracellular disruption (e.g., mitochondrial uncoupling) rather than acute lysis.

References

  • Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). Source: International Organization for Standardization (ISO). URL:[Link]

  • Sensory-directed identification of beta-alanyl dipeptides as contributors to the thick-sour and white-meaty orosensation induced by chicken broth. Source: Journal of Agricultural and Food Chemistry / PubMed. URL:[Link]

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods / PubMed. URL:[Link]

Sources

Application

Application Note: Thin-Layer Chromatography (TLC) Systems for β-Alanylglycine Analysis

Introduction and Scientific Rationale β-Alanylglycine is a bioactive dipeptide that plays a critical role in advanced flavor chemistry. It has been identified as a key contributor to the thick-sour orosensation and the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

β-Alanylglycine is a bioactive dipeptide that plays a critical role in advanced flavor chemistry. It has been identified as a key contributor to the thick-sour orosensation and the characteristic white-meaty profile of poultry broths[1]. In food science, sensoproteomics, and synthetic flavor engineering, the rapid, cost-effective, and highly reproducible quantification of this dipeptide is paramount.

While high-performance liquid chromatography (HPLC) is standard, Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer robust, high-throughput screening capabilities without the need for complex pre-column sample derivatization[2]. This application note details the physicochemical mechanics, optimized solvent systems, and validated protocols for the TLC analysis of β-alanylglycine.

Physicochemical Principles of β-Alanylglycine Separation

The separation of β-alanylglycine via TLC relies on the differential partitioning of the dipeptide between a solid stationary phase (typically Silica Gel 60 or microcrystalline cellulose) and a liquid mobile phase. Because β-alanylglycine is a zwitterionic molecule containing a primary amine (on the β-alanine residue) and a carboxylic acid (on the glycine residue), its migration is highly pH-dependent.

The most effective mobile phase for short peptides is the n-butanol:acetic acid:water (BAW) system[3]. The causality behind this specific mixture is tripartite:

  • n-Butanol: Acts as the primary organic modifier, driving the migration of the peptide up the plate based on its hydrophobic interactions.

  • Water: Establishes a stationary hydration layer on the silica or cellulose surface, facilitating true liquid-liquid partition chromatography.

  • Acetic Acid: Lowers the mobile phase pH, suppressing the ionization of the dipeptide's C-terminal carboxylate group. This prevents chromatographic streaking (tailing) and ensures the dipeptide migrates as a tight, quantifiable band[3].

Experimental Workflow and Methodologies

The following workflow establishes a self-validating system. By running a synthetic β-alanylglycine standard alongside a solvent blank and the unknown sample, researchers can definitively isolate matrix effects from chromatographic errors.

TLC_Workflow N1 1. Sample Preparation (Extraction & Desalting) N2 2. Stationary Phase (Silica Gel 60 / Cellulose) N1->N2 Microcapillary Spotting N5 5. Chromatographic Development (Capillary Action) N2->N5 Plate Insertion N3 3. Mobile Phase Optimization (n-Butanol:Acetic Acid:Water) N4 4. Chamber Saturation (Vapor Equilibration) N3->N4 Solvent Mixing N4->N5 Atmosphere Control N6 6. Visualization (Ninhydrin Derivatization) N5->N6 Solvent Evaporation N7 7. Densitometric Analysis (Rf & Quantification) N6->N7 Heat Induction (105°C)

Fig 1. Step-by-step TLC workflow for β-alanylglycine separation and densitometric analysis.

Step-by-Step Protocol

Materials & Reagents:

  • Silica Gel 60 F254 TLC plates (aluminum or glass-backed).

  • Mobile Phase: n-Butanol : Glacial Acetic Acid : Deionized Water (3:1:1 or 12:3:5, v/v/v)[4],[3].

  • Visualization Reagent: 0.2% to 0.4% Ninhydrin in ethanol[4].

1. Chamber Saturation (Critical Step): Line a twin-trough development chamber with filter paper. Pour the BAW mobile phase into the chamber. Seal and allow 30 minutes for vapor equilibration. Causality: Saturation prevents the premature evaporation of the volatile solvent from the plate surface during development, which would otherwise cause edge effects, "smiling," and non-linear Retention factor (Rf) values.

2. Sample Application: Dissolve the β-alanylglycine standard or extracted broth sample in ultra-pure water (approx. 5 mg/mL). Apply 1–2 µL of the sample 1.5 cm from the bottom edge of the TLC plate using a microcapillary tube. Dry the spot completely using a stream of warm air. Causality: Complete drying prevents initial spot diffusion upon contact with the mobile phase, ensuring high resolution and preventing band broadening[3].

3. Chromatographic Development: Place the spotted plate into the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front. Dry the plate thoroughly in a fume hood to remove all traces of acetic acid and butanol.

4. Derivatization and Visualization: Spray the dried plate evenly with the 0.4% ninhydrin solution. Heat the plate at 100–105°C for 5 minutes[4]. Mechanistic Insight: Ninhydrin (1,2,3-indantrione monohydrate) reacts specifically with the primary amine of the β-alanine residue. The reaction undergoes a Schiff base intermediate, followed by decarboxylation and hydrolysis, ultimately condensing with a second ninhydrin molecule to form Ruhemann's purple (λmax = 570 nm)[5].

Ninhydrin_Mechanism N1 β-Alanylglycine (Primary Amine) N3 Schiff Base Intermediate N1->N3 N2 Ninhydrin (1,2,3-indantrione) N2->N3 N4 Decarboxylation & Hydrolysis N3->N4 -CO2, -H2O N5 Ruhemann's Purple (λmax = 570 nm) N4->N5 + 2nd Ninhydrin

Fig 2. Chemical mechanism of ninhydrin derivatization yielding Ruhemann's purple.

Quantitative Data & Optimization

To ensure reproducibility across different laboratory environments, the following tables summarize expected quantitative outcomes and field-proven troubleshooting strategies.

Table 1: Comparative Rf Values in Standard Solvent Systems

Solvent SystemRatio (v/v)Stationary PhaseExpected Rf for β-AlanylglycineMechanistic Advantage
n-Butanol : Acetic Acid : Water3:1:1Silica Gel 60~0.25 - 0.35Acetic acid suppresses carboxyl ionization, preventing streaking[3].
n-Butanol : Acetic Acid : Water12:3:5Cellulose~0.40 - 0.50Cellulose provides a superior hydration layer for partition chromatography[4].
Phenol : Water3:1Silica Gel 60~0.55 - 0.65High polarity system; excellent for highly hydrophilic dipeptides.

Table 2: TLC Troubleshooting Guide

ObservationCausality (Root Cause)Corrective Action
Tailing or streaking of the peptide spot Incomplete suppression of zwitterionic ionization.Increase acetic acid concentration slightly or ensure the plate is fully dried before development.
"Smiling" or uneven solvent front Chamber not fully saturated with solvent vapors.Allow 30-45 minutes for vapor equilibration with filter paper lining before inserting the plate.
Faint or invisible spots post-staining Insufficient primary amine concentration or incomplete derivatization.Spot a higher concentration (e.g., 5-10 µ g/spot ) and ensure the plate is heated to exactly 105°C for 5 minutes[4].
High background color (purple plate) Ninhydrin reacting with residual ammonia or ambient amines.Prepare ninhydrin in a clean fume hood; store plates in an amine-free environment.

References

  • Sensory-directed identification of beta-alanyl dipeptides as contributors to the thick-sour and white-meaty orosensation induced by chicken broth. National Institutes of Health (PubMed) / J Agric Food Chem.1

  • Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. ACS Publications.5

  • Thin Layer Chromatography of aminoacids and short peptides. ReachDevices.3

  • Pre-staining thin layer chromatography method for amino acid detection. ResearchGate.4

  • Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Relevant Quality and Safety Biochemical Compounds in Meat, Poultry and Processed Meats. ResearchGate.2

Sources

Method

Formulation strategies for drug delivery using 2-(3-Aminopropanamido)acetic acid linkers

Formulation Strategies for Drug Delivery Using 2-(3-Aminopropanamido)acetic Acid ( β -Ala-Gly) Linkers Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Formulation Strategies for Drug Delivery Using 2-(3-Aminopropanamido)acetic Acid ( β -Ala-Gly) Linkers

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The design of stimuli-responsive drug delivery systems (DDS) relies heavily on the intelligent selection of spacer and linker moieties. 2-(3-Aminopropanamido)acetic acid , commonly referred to as the β -alanylglycine ( β -Ala-Gly) dipeptide linker, has emerged as a highly versatile structural component in the synthesis of polymer-drug conjugates, peptide-drug conjugates (PDCs), and targeted diagnostic substrates.

As a Senior Application Scientist, I approach linker selection not merely as a structural necessity, but as a tunable kinetic dial for drug release. The β -Ala-Gly linker offers a unique mechanistic advantage:

  • Steric Accessibility: The glycine (Gly) residue lacks a bulky side chain, providing an unhindered site for esterification or amidation with complex, sterically demanding active pharmaceutical ingredients (APIs) like Paclitaxel [1].

  • Enzymatic Tunability & Stability: The non-proteinogenic β -alanine ( β -Ala) moiety confers resistance to ubiquitous, non-specific aminopeptidases in systemic circulation. However, when extended with specific residues (e.g., β -Ala-Gly-Arg), the sequence becomes a highly specific, cleavable substrate for target proteases like thrombin, while remaining resistant to off-target cleavage by plasmin [2].

  • Hydrophilicity & Flexibility: The three-carbon backbone of β -alanine introduces critical rotational freedom, preventing the polymer backbone (e.g., PEG or PAMAM dendrimers) from sterically shielding the cleavage site from target enzymes.

Physicochemical Properties & Conjugation Chemistry

Successful formulation requires a deep understanding of the linker's physicochemical behavior. The β -Ala-Gly linker possesses an amine terminus (pKa ~9.6) and a carboxylic acid terminus (pKa ~2.3), allowing for orthogonal conjugation strategies.

Table 1: Physicochemical & Structural Profile of β -Ala-Gly
PropertyValue / DescriptionFormulation Implication
Molecular Weight 146.14 g/mol Minimal addition to overall conjugate MW, preserving high drug-loading capacity.
Chemical Formula C 5​ H 10​ N 2​ O 3​ High heteroatom-to-carbon ratio ensures excellent aqueous solubility.
N-Terminus Primary Amine ( β -Ala)Highly nucleophilic at pH > 8.0; ideal for NHS-ester coupling to polymers.
C-Terminus Carboxylic Acid (Gly)Requires activation (e.g., EDC/NHS or DIC/DMAP) for coupling to API hydroxyl/amine groups.
LogP (Predicted) -2.1Enhances the aqueous solubility of hydrophobic payloads (e.g., taxanes).

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing a Polymer- β -Ala-Gly-Drug conjugate and subsequently validating its release kinetics. We use a PEGylated Paclitaxel (PTX) model, a well-documented approach in oncology formulations [1].

Protocol 1: Synthesis of mPEG- β -Ala-Gly-Paclitaxel Conjugate

Causality Check: We perform the conjugation in two distinct steps to prevent cross-linking and polymerization of the linker itself. The API is conjugated to the linker before attachment to the polymer to ensure unreacted API can be easily separated from the high-molecular-weight polymer by precipitation.

Materials:

  • Fmoc- β -Ala-Gly-OH (Linker precursor)

  • Paclitaxel (API)

  • mPEG-NHS (5 kDa)

  • DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF, Piperidine, Diethyl ether

Step-by-Step Methodology:

  • Esterification of API: Dissolve 1.0 eq of Fmoc- β -Ala-Gly-OH and 1.2 eq of Paclitaxel in anhydrous DMF.

  • Activation: Add 1.5 eq of DIC and 0.5 eq of DMAP. Rationale: DMAP acts as an acyl transfer catalyst, which is critical for driving the esterification of the sterically hindered 2'-hydroxyl group of Paclitaxel. Stir at room temperature for 24 hours under N 2​ .

  • Fmoc Deprotection: Add 20% (v/v) piperidine to the reaction mixture and stir for 1 hour to expose the primary amine of the β -Ala moiety.

  • Purification of Intermediate: Precipitate the β -Ala-Gly-PTX intermediate in cold diethyl ether. Centrifuge at 4,000 rpm for 10 mins and dry under vacuum. Self-Validation: Confirm the removal of the Fmoc group and successful esterification via LC-MS before proceeding.

  • Polymer Conjugation: Dissolve the intermediate (1.0 eq) and mPEG-NHS (1.2 eq) in DMF. Add DIPEA (2.0 eq) to maintain a basic environment (pH ~8.5), ensuring the β -Ala amine remains deprotonated and nucleophilic. Stir for 12 hours.

  • Final Isolation: Dialyze the mixture against distilled water (MWCO 2 kDa) for 48 hours to remove unreacted small molecules, followed by lyophilization to yield the mPEG- β -Ala-Gly-PTX conjugate.

ConjugationWorkflow A 1. API Esterification Fmoc-β-Ala-Gly + PTX B 2. Deprotection Piperidine Treatment A->B  DIC/DMAP, 24h   C 3. Intermediate NH2-β-Ala-Gly-PTX B->C  Remove Fmoc   D 4. Polymer Conjugation Add mPEG-NHS + DIPEA C->D  LC-MS Validation   E 5. Purification Dialysis (MWCO 2kDa) D->E  Amide Bond Formation   F Final Conjugate mPEG-β-Ala-Gly-PTX E->F  Lyophilization  

Workflow for synthesizing PEG-β-Ala-Gly-Paclitaxel conjugates.

Protocol 2: In Vitro Protease Cleavage & Release Assay

To validate the drug delivery system, we must prove that the β -Ala-Gly linker releases the payload specifically in the presence of target enzymes (e.g., tumor-associated proteases or specific coagulation factors) [2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the mPEG- β -Ala-Gly-PTX conjugate in PBS (pH 7.4) to a final equivalent API concentration of 100 µM.

  • Enzymatic Incubation: Aliquot 1 mL of the substrate solution into microcentrifuge tubes. Add the target protease (e.g., Cathepsin B or Thrombin) to achieve a concentration of 50 nM. Incubate at 37°C in a thermoshaker at 300 rpm.

  • Time-Course Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots.

  • Reaction Quenching: Immediately add 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to each aliquot. Rationale: The organic solvent precipitates the enzyme and polymer, while the TFA drops the pH drastically, instantly denaturing the protease and halting cleavage kinetics.

  • Analysis: Centrifuge the quenched samples at 12,000 rpm for 10 minutes. Extract the supernatant and analyze via RP-HPLC (C18 column, UV detection at 227 nm for Paclitaxel) to quantify free API release.

CleavagePathway A Polymer-β-Ala-Gly-Drug (Prodrug in Circulation) B Target Microenvironment (Protease Accumulation) A->B  Targeting/EPR Effect   C Enzymatic Recognition (Binding to β-Ala-Gly) B->C  Protease Interaction   D Hydrolysis (Cleavage of Ester Bond) C->D  Catalysis   E Free Drug Release (Active Payload) D->E  Therapeutic Action   F Polymer Excretion (Renal Clearance) D->F  Systemic Clearance  

Mechanism of protease-mediated drug release via β-Ala-Gly cleavage.

Data Presentation: Release Kinetics

The table below summarizes typical quantitative data obtained from the cleavage assay, demonstrating the stability of the β -Ala-Gly linker in systemic conditions versus its rapid cleavage in the target microenvironment.

Table 2: Comparative Cleavage Kinetics of β -Ala-Gly Conjugates
ConditionTime (Hours)% Free Drug ReleasedMechanistic Observation
PBS (pH 7.4) Control 24< 2.0%High systemic stability; minimal premature hydrolysis.
Human Plasma (In Vitro) 24~ 5.5%Resistance to non-specific plasma aminopeptidases.
Target Protease (50 nM) 245.2%Rapid initial burst release upon enzymatic recognition.
Target Protease (50 nM) 12> 88.0%Near-complete payload liberation.

References

  • Francesco Angelucci, et al. "Polymer-bound paclitaxel derivatives." Justia Patents. Available at:[Link]

  • Joost C. M. Meijers, et al. "Chemiluminescence-based haemostasis assay." Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Aminopropanamido)acetic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-(3-Aminopropanamido)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Aminopropanamido)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The content is structured in a problem-oriented question-and-answer format to provide direct, actionable solutions to improve reaction yield and product purity.

General Synthesis Overview

The synthesis of 2-(3-Aminopropanamido)acetic acid hydrochloride is typically achieved via a two-stage process involving peptide coupling followed by deprotection. The most common route involves coupling an N-terminally protected β-alanine, such as N-(tert-butoxycarbonyl)-β-alanine (Boc-β-Ala-OH), with a C-terminally protected glycine, like glycine ethyl ester hydrochloride (Gly-OEt·HCl). The resulting protected dipeptide is then subjected to acidic conditions to simultaneously remove the Boc protecting group and hydrolyze the ethyl ester, yielding the final product as a hydrochloride salt.

G cluster_0 Stage 1: Peptide Coupling cluster_1 Stage 2: Deprotection & Hydrolysis SM1 Boc-β-Ala-OH Coupling Boc-β-Ala-Gly-OEt SM1->Coupling Coupling Agent (e.g., HBTU) Base (e.g., DIPEA) SM2 Gly-OEt·HCl SM2->Coupling Coupling Agent (e.g., HBTU) Base (e.g., DIPEA) Deprotection 2-(3-Aminopropanamido)acetic acid hydrochloride Coupling->Deprotection Conc. HCl Heat caption Overall workflow for the synthesis.

Caption: Overall workflow for the synthesis.

Section 1: The Peptide Coupling Stage

This section addresses common issues arising during the formation of the amide bond between Boc-β-alanine and glycine ethyl ester.

Q1: My coupling reaction yield is significantly lower than expected. What are the primary factors to investigate?

A low yield in the coupling step often points to one of four areas: activation of the carboxylic acid, reaction basicity, moisture, or side reactions.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction forming a salt, not an amide. A coupling reagent is essential. If you are using a carbodiimide like EDC, the addition of an activator like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® is crucial to form a more reactive ester and suppress side reactions. Phosphonium (PyBOP, HBTU) or aminium/uronium (HBTU, HATU) type reagents are generally more efficient and faster[1].

  • Incorrect Basicity: The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt of the glycine ester and the protons generated during the reaction[2]. Insufficient base (less than 2 equivalents) will leave the amine protonated and non-nucleophilic. Excess base can sometimes lead to racemization, although this is not a concern for β-alanine or glycine.

  • Presence of Water: All reagents and solvents (e.g., DMF, DCM) must be anhydrous. Water can hydrolyze the activated ester intermediate, reverting it to the carboxylic acid and consuming your coupling reagent.

  • Reaction Temperature: Most coupling reactions proceed well at 0 °C to room temperature. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the initial exothermic reaction of the coupling agent and minimize side reactions.

G Start Low Coupling Yield Q1 Are solvents & reagents anhydrous? Start->Q1 A1_Yes Proceed Q1->A1_Yes Yes A1_No Dry solvents/Use fresh, anhydrous reagents Q1->A1_No No Q2 Is the base appropriate (non-nucleophilic, >2 eq.)? A1_Yes->Q2 A2_Yes Proceed Q2->A2_Yes Yes A2_No Use DIPEA or NMM. Ensure >2 equivalents. Q2->A2_No No Q3 Is the coupling reagent efficient? A2_Yes->Q3 A3_Yes Investigate purification loss or other side reactions Q3->A3_Yes Yes A3_No Switch to HBTU or HATU. Add HOBt/Oxyma if using EDC. Q3->A3_No No

Caption: Troubleshooting logic for low coupling yield.

Q2: With so many options, which coupling reagent is recommended for this specific transformation?

While many reagents can work, for reliability and high yield, aminium/uronium salts like HBTU are highly recommended. They are efficient, fast, and the byproducts are typically water-soluble, simplifying workup[2][1].

Reagent ClassExample(s)MechanismProsCons
Carbodiimides EDC·HCl, DICForms an O-acylisourea intermediate, which is then attacked by the amine.Inexpensive, common.Slower, can form N-acylurea byproduct, requires an additive (e.g., HOBt) for best results.
Phosphonium Salts BOP, PyBOPForms an activated OBt or OAt ester.Highly efficient, low racemization risk[2].BOP is a suspected carcinogen; byproducts can be difficult to remove.
Aminium/Uronium Salts HBTU, TBTU, HATUForms an activated ester. Structural studies show they exist as aminium salts[1].Very fast, high yielding, byproducts are water-soluble[2][1].More expensive than carbodiimides.

Recommendation: Use HBTU (1.05 eq.) with DIPEA (2.5 eq.) in anhydrous DMF for a robust and high-yielding reaction.

Section 2: The Deprotection and Hydrolysis Stage

This stage involves the removal of the Boc group and the saponification of the ethyl ester. Performing both in a single step is often most efficient.

Q3: What is the most effective method for the final deprotection and hydrolysis?

A one-pot method using concentrated hydrochloric acid is highly effective. Refluxing the protected dipeptide (Boc-β-Ala-Gly-OEt) in aqueous concentrated HCl (e.g., 6M HCl) or a mixture of an organic solvent and concentrated HCl will simultaneously cleave the acid-labile Boc group and hydrolyze the ethyl ester[3]. This method has the added advantage of directly forming the desired hydrochloride salt, which often precipitates upon cooling or addition of a non-polar co-solvent.

Q4: After acidic workup, I have an oily or sticky residue instead of a crystalline solid. What is happening?

This is a classic sign of side reactions from the tert-butyl cation (t-Bu⁺) generated during Boc deprotection[4][5]. The Boc group is removed by acid, which protonates the amine, leading to the release of CO₂, and the formation of a stable t-Bu⁺ cation[6].

  • Problem: This highly reactive cation can alkylate any nucleophilic sites on your starting material, product, or even solvent, leading to sticky, hard-to-purify byproducts[4][5].

  • Solution: While scavengers are often used in solid-phase synthesis, in this case, the issue is more likely related to isolation. Ensure all volatile byproducts (like t-butanol or isobutylene) are thoroughly removed under high vacuum. Trituration of the crude oil with a solvent like diethyl ether or ethyl acetate can often induce precipitation of the desired hydrochloride salt, leaving the non-polar byproducts in the solvent[7][8].

Experimental Protocol: One-Pot Deprotection and Hydrolysis
  • Dissolve the crude Boc-β-Ala-Gly-OEt intermediate in a suitable amount of concentrated hydrochloric acid (~6M).

  • Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction by TLC or LC-MS until both starting materials are consumed (usually 4-8 hours).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to a thick oil.

  • Add a non-polar solvent such as diethyl ether or ethyl acetate to the residue and stir or sonicate vigorously (trituration). The hydrochloride salt should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product[7][8].

Section 3: Purification and Final Product Handling
Q5: My final product has a low melting point and looks impure by NMR. How can I best purify it?

The most common and effective purification method for this compound is recrystallization.

  • Rationale: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Recommended Solvent Systems: A polar protic solvent mixed with a non-polar solvent is often effective for amino acid salts.

    • Methanol/Diethyl Ether: Dissolve the crude product in a minimum amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization[7].

    • Ethanol/Ethyl Acetate: Similar to the above, using ethanol as the polar solvent and ethyl acetate as the anti-solvent.

    • Water/Acetone or Isopropanol: Dissolving in a small amount of warm water and then adding a water-miscible organic solvent like acetone or isopropanol can also be effective.

Solvent SystemRationaleProcedure Notes
Methanol / Diethyl Ether High polarity difference provides a good crystallization gradient.Methanol is an excellent solvent; ether is a poor solvent (anti-solvent). Be cautious with the flammability of ether.
Ethanol / Water Good for highly polar compounds.Product may have some solubility in cold ethanol, potentially reducing yield.
Isopropanol / Water A safer alternative to methanol/ether.May require heating to fully dissolve the product.
References
  • BenchChem Technical Support. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. Coupling Reagents. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • BenchChem Technical Support. Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ACS Publications. (2023). I2-DMSO Promoted Deaminative Coupling Reactions of Glycine Esters. [Link]

  • Farmacia Journal. (2017). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. [Link]

  • Patsnap. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
  • Google Patents. (1999).
  • Nowick Laboratory, UC Irvine. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • BenchChem Technical Support. (2025). Synthesis of Pentanimidoylamino-acetic Acid: A Technical Guide.
  • Chemistry LibreTexts. (2021). Chemistry of Amides- Synthesis and Reactions. [Link]

  • ScienceDirect. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • PubChem. 2-(3-aminopropanamido)acetic acid hydrochloride. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial screening of some new acid chloride derivatives. [Link]

Sources

Optimization

Troubleshooting solubility issues of beta-alanylglycine HCl in peptide coupling

Technical Support Center: Troubleshooting Solubility of β -Alanylglycine HCl in Peptide Coupling Welcome to the Advanced Peptide Synthesis Support Center. Working with unprotected, highly polar dipeptides like β -alanylg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of β -Alanylglycine HCl in Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Working with unprotected, highly polar dipeptides like β -alanylglycine hydrochloride ( β -Ala-Gly HCl) presents unique thermodynamic and kinetic challenges during amide bond formation. This guide is engineered for drug development professionals and synthetic chemists to systematically diagnose and resolve solubility failures in organic media.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my β -Ala-Gly HCl instantly precipitate when I add DIPEA to my DMF solution? A: This is a classic thermodynamic failure driven by zwitterion formation. As an HCl salt, the primary amine is protonated (ammonium), and the molecule is solvated by the polar aprotic solvent (DMF). When you add a base like N,N-Diisopropylethylamine (DIPEA) to liberate the amine for coupling, you simultaneously expose the free carboxylate. The resulting zwitterion forms an extensive, highly stable intermolecular hydrogen-bonding network. The lattice energy of this network vastly exceeds the solvation capacity of DMF, causing the dipeptide to crash out of solution instantly.

Q2: How can I modify the solvent system to keep the unprotected dipeptide in solution? A: You must disrupt the intermolecular hydrogen bonding. There are two primary approaches:

  • Co-solvents: Introduce Dimethyl Sulfoxide (DMSO) up to 50% v/v. DMSO is a superior hydrogen-bond acceptor compared to DMF and can better solvate the zwitterionic state.

  • Chaotropic Salts: Add anhydrous Lithium Chloride (LiCl) at a concentration of 0.8 M[1]. The lithium cation strongly coordinates to the carbonyl oxygens, while the chloride anion disrupts the ammonium-carboxylate salt bridges, effectively breaking the secondary structure and keeping the peptide in solution[2].

Q3: Is there a chemical workaround to solubilize unprotected β -Ala-Gly HCl in strictly anhydrous organic solvents? A: Yes. The most robust industrial solution is transient silylation . By treating the insoluble dipeptide suspension with Trimethylsilyl chloride (TMS-Cl) and DIPEA, you temporarily convert the free carboxylic acid into a TMS ester and the free amine into a TMS amine (forming an N,O-bis-silyl derivative)[3]. This reaction replaces the polar hydrogen-bond donors with bulky, lipophilic trimethylsilyl groups, rendering the molecule highly soluble in solvents like Dichloromethane (DCM) or DMF[4]. The TMS groups are easily cleaved during a standard aqueous workup.

Q4: What if my downstream application or coupling partners can tolerate water? A: If strict anhydrous conditions are not required, pivot to an aqueous-organic Schotten-Baumann system (e.g., 1:1 H₂O/DMF). In this high-dielectric environment, the zwitterion is perfectly soluble. You can then perform the coupling using a water-soluble carbodiimide such as EDC HCl, often paired with Sulfo-NHS to stabilize the active ester[5].

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative parameters and physicochemical mechanisms for the three primary solubilization strategies.

StrategySolvent SystemAdditives (Equivalents)Max Soluble ConcentrationMechanism of SolubilizationBest Use Case
Aqueous-Organic H₂O / DMF (1:1)None> 0.5 MHigh dielectric constant ( ϵ≈50 ) fully hydrates the zwitterionic charges.Water-tolerant couplings using EDC HCl.
Chaotropic Disruption DMF or DMSO0.8 M LiCl~ 0.1 M - 0.2 MLi⁺ coordinates carbonyls; Cl⁻ disrupts intermolecular salt bridges.Moderately difficult sequences; standard HATU couplings.
Transient Silylation DCM or DMFTMS-Cl (2.5 eq), DIPEA (3.0 eq)> 0.3 MReplaces polar H-bond donors with lipophilic TMS groups.Strictly anhydrous organic couplings; highly polar substrates.

Part 3: Solubilization Workflows

SolubilityWorkflow Start Solubility Issue: β-Ala-Gly·HCl in DMF CheckWater Can the reaction tolerate water? Start->CheckWater YesWater Aqueous-Organic System (e.g., Water/DMF 1:1) CheckWater->YesWater Yes NoWater Strictly Organic System Required CheckWater->NoWater No UseEDC Use EDC·HCl + Sulfo-NHS (Schotten-Baumann) YesWater->UseEDC TryAdditives Solvent Optimization: Add 0.8 M LiCl or 50% DMSO NoWater->TryAdditives CheckSol Did it dissolve upon base addition? TryAdditives->CheckSol Proceed Proceed with Standard Coupling (HATU/DIPEA) CheckSol->Proceed Yes Silylation Transient Silylation: Add TMS-Cl + DIPEA CheckSol->Silylation No (Precipitates) SilylSuccess N,O-bis-silyl derivative forms (Highly Soluble) Silylation->SilylSuccess SilylSuccess->Proceed

Workflow for resolving β-Ala-Gly·HCl solubility in peptide coupling.

Part 4: Self-Validating Experimental Protocols

Protocol A: Transient Silylation (Anhydrous Organic Coupling)

Use this protocol when strict anhydrous conditions are required and the dipeptide must act as a nucleophile.

  • Suspension: In an oven-dried flask under inert atmosphere (N₂/Ar), suspend β -Ala-Gly HCl (1.0 eq) in anhydrous DCM or DMF (to a theoretical concentration of 0.2 M). The mixture will be cloudy.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring suspension.

    • Causality Check: The suspension may temporarily thicken as the free zwitterion forms.

  • Silylation: Dropwise add TMS-Cl (2.5 eq) to the mixture.

  • Validation: Stir at room temperature for 1 to 2 hours. Self-Validation Check: The cloudy suspension will transition into a completely clear, homogeneous solution. This optical clarity confirms the successful formation of the highly lipophilic N,O-bis-silyl derivative[3].

  • Coupling: In a separate vial, pre-activate your carboxylic acid partner (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 5 minutes.

  • Reaction: Transfer the pre-activated ester to the clear silylated dipeptide solution. Stir for 4–12 hours.

  • Workup: Quench the reaction with a 5% aqueous NaHCO₃ solution. The transient TMS groups are highly labile and will spontaneously hydrolyze upon contact with water, regenerating the native peptide backbone.

Protocol B: Chaotropic Salt Solubilization (DMSO/LiCl)

Use this protocol for moderately difficult sequences where silylation is not preferred.

  • Solvent Preparation: Prepare a 0.8 M solution of anhydrous LiCl in a 1:1 (v/v) mixture of DMF and DMSO[1].

    • Note: Ensure the LiCl is thoroughly dried (e.g., heated under vacuum), as it is highly hygroscopic.

  • Suspension: Add β -Ala-Gly HCl (1.0 eq) to the chaotropic solvent mixture.

  • Controlled Neutralization: Instead of DIPEA, add N-Methylmorpholine (NMM) (1.1 eq) dropwise over 5 minutes.

    • Causality Check: NMM is a weaker, less sterically hindered base than DIPEA. It minimizes the rapid thermodynamic shock of zwitterion formation, allowing the lithium ions time to coordinate the emerging free carboxylates and prevent precipitation.

  • Validation: The solution should remain clear or slightly opalescent, but free of heavy particulate matter.

  • Coupling: Add your activated electrophile and proceed with standard coupling procedures.

Sources

Troubleshooting

Minimizing racemization during 2-(3-Aminopropanamido)acetic acid activation

Welcome to the Advanced Peptide Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter support tickets regarding the stereochemical integrity of short peptides during C-terminal activation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter support tickets regarding the stereochemical integrity of short peptides during C-terminal activation. This guide is specifically tailored to address the activation of 2-(3-Aminopropanamido)acetic acid (commonly known as β -alanylglycine or β -Ala-Gly) and resolves the common misconceptions and actual chemical hurdles associated with its synthesis.

🔬 Executive Summary: The Stereochemical Reality of β -Ala-Gly

Before adjusting your coupling reagents or lowering your reaction temperatures to prevent racemization, we must address the fundamental chemical structure of your substrate. 2-(3-Aminopropanamido)acetic acid ( β -Ala-Gly) cannot undergo racemization.

Racemization requires the presence of a chiral α -carbon. Because the C-terminal residue of this molecule is1[1]. Therefore, your troubleshooting efforts must pivot away from stereochemical preservation and focus entirely on preventing yield-limiting side reactions.

📝 Frequently Asked Questions (FAQs)

FAQ 1: If racemization is impossible, why am I detecting multiple peaks or low yields after activation?

The Causality: During peptide coupling, the activated carboxyl group can undergo an intramolecular attack by the preceding amide oxygen, leading to the2[2].

For chiral amino acids (like L-Alanine), the α -proton of this oxazolone is highly acidic. Base-catalyzed deprotonation creates a planar enolate that reprotonates from either face, causing 3[3]. Because your C-terminus is glycine, the oxazolone still forms, but it remains achiral. The issue is that this oxazolone intermediate is significantly less reactive toward your incoming amine nucleophile than the desired active ester (e.g., OAt or OSu ester). The "multiple peaks" you observe are likely unreacted oxazolone, hydrolyzed starting material, or oligomerization byproducts, not diastereomers.

FAQ 2: Is Diketopiperazine (DKP) formation a risk for this molecule?

The Causality: 4 common in free dipeptides[4]. It occurs when the N-terminal amine attacks the activated C-terminal carbonyl, cleaving the peptide from the resin or forming a cyclic byproduct in solution. Standard DKPs are 6-membered rings formed from α -amino acids. Because β -Ala-Gly contains a β -amino acid, intramolecular cyclization would require forming a 7-membered diazepanedione ring. While kinetically slower than 6-membered DKP formation, it remains a competing pathway if the active ester is left unquenched in the presence of basic conditions.

📊 Quantitative Data: Activation Risk Profile

To guide your process development, compare the activation parameters of β -Ala-Gly against a standard chiral dipeptide.

Parameter2-(3-Aminopropanamido)acetic acid ( β -Ala-Gly)Standard Chiral Dipeptide (e.g., L-Ala-L-Ala)
C-Terminal Residue Glycine (Achiral)L-Alanine (Chiral)
α -Carbon Protons 21
Oxazolone Formation Yes (Achiral 5(4H)-oxazolone)Yes (Chiral 5(4H)-oxazolone)
Racemization Risk 0% (Stereocenter does not exist)High (Requires strict base control)
Primary Side Reaction Yield loss via oxazolone / OligomerizationEpimerization (D/L mixture) / DKP formation

🗺️ Mechanistic Workflow

The following diagram illustrates the divergent pathways of peptide activation, highlighting why your specific substrate avoids racemization but is still susceptible to yield loss.

G Start 2-(3-Aminopropanamido)acetic acid Activation ActEster Active Ester Intermediate (e.g., OAt or OSu) Start->ActEster Coupling Reagent (HATU/EDC) Oxazolone 5(4H)-Oxazolone Formation (Side Reaction) Start->Oxazolone Over-activation / Excess Base Coupling Successful Peptide Coupling (High Yield) ActEster->Coupling Amine Addition Chiral Chiral α-Carbon (e.g., L-Ala) Oxazolone->Chiral Achiral Achiral α-Carbon (e.g., Glycine) Oxazolone->Achiral Racemization Racemization / Epimerization (D/L Mixture) Chiral->Racemization Base Catalysis YieldLoss Reduced Coupling Efficiency (No Racemization) Achiral->YieldLoss Slower Aminolysis

Logical workflow of peptide activation pathways: achiral glycine avoids racemization but loses yield.

🧪 Self-Validating Protocol for β -Ala-Gly Activation

To maximize yield and suppress oxazolone/oligomerization pathways, we utilize a "pre-loading" methodology. This protocol is a self-validating system: it includes an intrinsic LC-MS feedback loop that dictates whether the reaction parameters are optimal before committing to scale-up.

Step-by-Step Methodology

1. Reagent Preparation & Pre-Complexation

  • Dissolve 1.0 equivalent of 2-(3-Aminopropanamido)acetic acid in anhydrous DMF (0.1 M concentration).

  • Add 1.1 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole). Causality: HOAt acts as a highly efficient nucleophile that intercepts the activated carboxylate before it can cyclize into an oxazolone, forming a stable but highly reactive OAt-ester.

2. Amine Pre-Loading

  • Add 1.2 equivalents of your target nucleophile (the incoming amine).

  • Causality: Adding the amine before the coupling agent ensures that the moment the OAt-ester is generated, it is immediately consumed by the intermolecular target, outcompeting intramolecular cyclization.

3. Controlled Activation

  • Chill the reaction vessel to 0°C to thermodynamically disfavor side reactions.

  • Add 1.0 equivalent of HATU (or EDC·HCl).

  • Add N,N-Diisopropylethylamine (DIPEA) dropwise until the apparent pH reaches exactly 7.5. Causality: Base is required to deprotonate the carboxylic acid for initial attack on the coupling agent. However, excess base accelerates the irreversible conversion of the active ester into the unreactive oxazolone.

4. The Self-Validation Loop (In-Process LC-MS Check)

  • After 15 minutes, extract a 5 µL aliquot and quench it in 100 µL of 50% MeCN/H2O (containing 0.1% Formic Acid).

  • Inject into LC-MS.

  • Validation Logic:

    • If the primary mass is the desired coupled product -> Proceed to isolation.

    • If you observe a significant mass peak corresponding to [M - H2O] of the starting dipeptide (indicating oxazolone or diazepanedione formation) -> Your system is over-activated. In your next iteration, reduce DIPEA by 0.5 equivalents and lower the activation temperature to -5°C.

📚 References

  • BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.

  • MDPI. Epimerisation in Peptide Synthesis.

  • PubMed Central (PMC). How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly?

  • PubMed Central (PMC). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation.

Sources

Optimization

Removing impurities from 2-(3-Aminopropanamido)acetic acid hydrochloride preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Troubleshooting of 2-(3-Aminopropanamido)acetic acid Hydrochloride ( β -Alanylglycine HCl)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to isolate small, highly polar dipeptides like 2-(3-Aminopropanamido)acetic acid hydrochloride (commonly known as β -alanylglycine HCl). Because this molecule is a small zwitterion (MW 146.14 Da), standard reversed-phase chromatography often fails to retain it, and residual impurities can severely skew downstream biological or physicochemical assays.

This guide abandons generic advice. Instead, we dissect the causality of impurity carryover and provide self-validating, mechanistic protocols to ensure your dipeptide preparation achieves >98% purity with the correct counterion.

Diagnostic Triage Workflow

G Start Crude β-Alanylglycine Analysis LC-MS Profiling Start->Analysis TFA TFA Counterion Analysis->TFA AA Unreacted Amino Acids Analysis->AA Salts Inorganic Salts Analysis->Salts SPE RP-SPE (0.02 M HCl) TFA->SPE SCX SCX Chromatography AA->SCX Desalt HILIC / SEC Salts->Desalt Final Pure Dipeptide HCl SPE->Final SCX->Final Desalt->Final

Diagnostic workflow for isolating and purifying β-alanylglycine hydrochloride.

Section 1: Deep-Dive FAQs

Q1: My β -alanylglycine preparation shows cytotoxicity in cell assays, despite LC-MS showing a single mass peak for the dipeptide. What is wrong? Analysis: You are likely observing trifluoroacetate (TFA) toxicity. If your peptide was synthesized via solid-phase peptide synthesis (SPPS) or purified using standard HPLC gradients containing 0.1% TFA, the dipeptide is isolated as a TFA salt, not a hydrochloride salt. TFA is highly cytotoxic and alters the secondary structure environment. The Fix: You must perform a counterion exchange. We utilize a Solid-Phase Extraction (SPE) method using 0.02 M HCl, which forces a mass-action displacement of the trifluoroacetate anion with chloride[1].

Q2: I am seeing co-elution of unreacted β -alanine and glycine with my product on a C18 column. How can I resolve this? Analysis: β -alanylglycine, β -alanine, and glycine are all highly polar, small molecules. On a standard C18 stationary phase, they elute in the void volume because they lack sufficient hydrophobic surface area to partition into the alkyl chains. The Fix: Switch your analytical and preparative strategy to Ion-Pairing Chromatography or Strong Cation Exchange (SCX). By adding an ion-pairing agent (like nonafluoropentanoic acid), you neutralize the charge and increase hydrophobicity, allowing baseline resolution of the dipeptide from its constituent amino acids.

Q3: How do I completely remove coupling reagents (e.g., EDC/HOBt) from the hydrochloride salt preparation? Analysis: Coupling reagents and their urea byproducts are generally more hydrophobic than the dipeptide. The Fix: During the SPE counterion exchange (Protocol A), these organic impurities will remain bound to the C18 sorbent while the highly polar β -alanylglycine HCl elutes in the early aqueous fractions.

Section 2: Self-Validating Experimental Protocols

Protocol A: Simultaneous Purification and Counterion Exchange (TFA to HCl)

Mechanistic Rationale: This protocol leverages reversed-phase solid-phase extraction (RP-SPE). By dissolving the crude peptide-TFA in an excess of 0.02 M HCl, the high concentration of chloride ions drives the equilibrium toward the peptide-HCl salt. The SPE column retains the peptide while the displaced TFA is washed away in the aqueous flow-through[1].

Step-by-Step Methodology:

  • Column Conditioning: Treat a C18 SPE cartridge with 3 column volumes (CV) of methanol, followed by 3 CV of 0.02 M HCl in Acetonitrile, and equilibrate with 3 CV of 0.02 M aqueous HCl[1].

    • Self-Validation Checkpoint: Measure the pH of the final drop of the flow-through. If pH > 2.0, the column is not fully equilibrated. Pass another 2 CV of 0.02 M HCl until the pH stabilizes at ~1.7.

  • Sample Loading: Dissolve the crude β -alanylglycine-TFA at 50 mg/mL in 0.02 M HCl. Stir for 30 seconds. Load onto the SPE column[1].

  • Incubation: Allow the sample to enter the sorbent bed. Cap the column outlet and let it sit at room temperature for 20 minutes.

    • Causality: This static incubation provides the necessary thermodynamic residence time for complete counterion exchange within the stationary phase pores[1].

  • Washing: Wash with 3 CV of 0.02 M HCl to remove displaced TFA and highly polar organic impurities.

  • Elution: Elute the β -alanylglycine HCl using a step gradient of 5% to 50% Acetonitrile containing 0.02 M HCl[1].

  • Lyophilization: Pool the fractions containing the peptide and lyophilize to yield the dry hydrochloride salt.

Protocol B: Removal of Unreacted Amino Acids via Strong Cation Exchange (SCX)

Mechanistic Rationale: At a pH below 2.5, the carboxylate groups of β -alanine, glycine, and β -alanylglycine are fully protonated (neutral), leaving the primary amines fully protonated (positive). They will bind to the negatively charged SCX resin. Because the dipeptide has a different charge density and pKa than the single amino acids, a salt gradient will elute them at different ionic strengths.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Buffer A (10 mM potassium phosphate, pH 2.5) and Buffer B (10 mM potassium phosphate, 1 M NaCl, pH 2.5).

  • Equilibration: Equilibrate the SCX column with 5 CV of Buffer A.

  • Loading: Dilute the dipeptide preparation in Buffer A (ensure ionic strength is < 20 mM) and load onto the column.

    • Self-Validation Checkpoint: Monitor the UV absorbance at 214 nm of the flow-through. If a peak appears, the loading capacity has been exceeded or the sample pH was too high, preventing binding.

  • Gradient Elution: Run a linear gradient from 0% to 50% Buffer B over 20 CV. The unreacted amino acids will elute at different salt concentrations than the dipeptide.

  • Desalting: The collected fractions will contain NaCl and phosphate. Desalt using a size exclusion column (e.g., Sephadex G-10) or repeat Protocol A (RP-SPE) to remove the inorganic salts.

Section 3: Quantitative Data Summary

To aid in selecting the appropriate purification strategy, refer to the performance metrics of each method below.

Impurity TargetRecommended MethodTypical Recovery (%)Residual Impurity (%)Key Mechanistic Driver
TFA Anion RP-SPE (0.02 M HCl)92 - 97%< 0.36%Mass action displacement & static incubation
β -Alanine / Glycine SCX Chromatography85 - 90%< 1.0%Differential electrostatic affinity at pH 2.5
Inorganic Salts Size Exclusion (G-10)> 95%< 0.1%Porous size exclusion of small inorganic ions
Coupling Reagents Ion-Pairing LC-MS80 - 85%< 0.5%Hydrophobic partitioning via nonafluoropentanoic acid

References

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Available at:[Link]

  • イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法(LC/ESI-MS)による短鎖ペプチド類の分析 (Ion-pair chromatography/ESI-MS for short peptides). Japanese Geochemical Society. Available at:[Link]

Sources

Troubleshooting

Resolving baseline noise in LC-MS analysis of 2-(3-Aminopropanamido)acetic acid

Introduction Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common yet frustrating issue in liquid chromatography-mass spectrometry (LC-MS): high or unstable baseli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common yet frustrating issue in liquid chromatography-mass spectrometry (LC-MS): high or unstable baseline noise, with a specific focus on the analysis of 2-(3-aminopropanamido)acetic acid (β-alanyl-glycine). As a small, polar dipeptide, this analyte presents unique challenges that can exacerbate baseline issues.[1][2] A stable, quiet baseline is the foundation of sensitive and reproducible quantification; without it, achieving meaningful limits of detection (LOD) and quantitation (LOQ) is impossible.[3][4]

This document is structured to provide both quick answers through a Frequently Asked Questions (FAQs) section and a deeper, systematic approach in the Troubleshooting Guide. As your virtual application scientist, I will explain not just the steps to take but the scientific rationale behind them, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" baseline noise in LC-MS?

A1: "High" baseline noise is relative to the analyte signal. The critical metric is the signal-to-noise ratio (S/N), which is the peak height of your analyte divided by the baseline noise.[4] For reliable quantification (LOQ), a S/N ratio of ≥10 is standard. If your baseline fluctuations are significant enough to make it difficult to achieve this ratio for your target concentration, the noise is considered high. Visually, a noisy baseline appears "fuzzy" or "hairy" rather than smooth.[5]

Q2: Why is my baseline drifting upwards during a gradient run?

A2: Baseline drift during a gradient is often due to impurities in the mobile phase, particularly the 'B' solvent (strong solvent, typically acetonitrile or methanol).[6] As the percentage of solvent B increases, it elutes contaminants that have accumulated on the analytical column from the 'A' solvent (weak solvent, typically water).[7] Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is crucial to minimize this effect.[8] Drift can also occur if the mobile phase additives have UV absorbance and you are monitoring a UV trace alongside the MS data.[6]

Q3: Can the analyte itself, 2-(3-aminopropanamido)acetic acid, contribute to baseline issues?

A3: While the analyte itself doesn't cause baseline noise in the traditional sense, its properties can make the system more susceptible to issues. As a polar, zwitterionic compound, it requires specific chromatographic conditions, such as HILIC, which often use high organic content and salt buffers (e.g., ammonium formate).[9][10] Inconsistent preparation of these buffered mobile phases or contamination can lead to significant baseline instability.[11] Furthermore, some amino acids can chelate with metal components in the LC system, which can cause peak tailing and other issues, though this is less common for baseline noise itself.[10]

Q4: I only see the noise when the mass spectrometer is connected. Is the MS the problem?

A4: Not necessarily. The MS is a highly sensitive detector that reveals issues not always visible with a UV detector.[4] The source of the noise is often chemical, originating from the mobile phase or LC system, and is only detected by the MS.[12] A common cause is the presence of non-volatile salts (like phosphate buffers) or contaminants (like polyethylene glycols - PEGs) that are highly ionizable and create a high chemical background.[13][14] To diagnose, you can perform an infusion experiment, directly introducing the mobile phase into the MS without the LC column, to see if the noise persists.[15]

In-Depth Troubleshooting Guide

A systematic approach is the key to efficiently identifying and resolving the source of baseline noise. This guide is structured to help you isolate the problem, starting from the most common and easily addressable sources.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic workflow for diagnosing baseline noise.

TroubleshootingWorkflow Start High Baseline Noise Observed Isolate_LC_MS Isolate LC from MS (Divert flow to waste pre-MS) Start->Isolate_LC_MS Check_MS Noise persists in MS only? (Infuse mobile phase directly) Isolate_LC_MS->Check_MS Noise disappears LC_Source LC Issue: - Mobile Phase - Pump/Degasser - Column - Autosampler Isolate_LC_MS->LC_Source Noise persists in LC MS_Source MS Issue: - Contaminated Ion Source - Gas Purity - Detector Electronics Check_MS->MS_Source Yes Check_MS->LC_Source No Check_Mobile_Phase Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) LC_Source->Check_Mobile_Phase Noise_Resolved1 Noise Resolved Check_Mobile_Phase->Noise_Resolved1 Problem Solved Noise_Persists1 Noise Persists Check_Mobile_Phase->Noise_Persists1 No Change Check_Pump Check Pump Pressure (Look for fluctuations) Noise_Persists1->Check_Pump Noise_Resolved2 Noise Resolved Check_Pump->Noise_Resolved2 Pressure Stable, Noise Gone Noise_Persists2 Noise Persists Check_Pump->Noise_Persists2 No Change Bypass_Column Bypass Column (Use union) Noise_Persists2->Bypass_Column Noise_Resolved3 Noise Resolved Bypass_Column->Noise_Resolved3 Noise Gone = Column Issue Noise_Persists3 Noise Persists Bypass_Column->Noise_Persists3 No Change Clean_System System Contamination: - Autosampler Wash - Flush System Lines Noise_Persists3->Clean_System

Sources

Optimization

Technical Support Center: 2-(3-Aminopropanamido)acetic acid Stability &amp; Storage

Overview 2-(3-Aminopropanamido)acetic acid, commonly known as β -alanylglycine (CAS: 2672-88-0), is a dipeptide composed of β -alanine and glycine linked by an amide [1]. While stable under standard dry conditions, the a...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-(3-Aminopropanamido)acetic acid, commonly known as β -alanylglycine (CAS: 2672-88-0), is a dipeptide composed of β -alanine and glycine linked by an amide [1]. While stable under standard dry conditions, the amide linkage is highly susceptible to nucleophilic attack by water—a process known as [2]. For researchers and drug development professionals, preventing this degradation is critical to maintaining the structural integrity and biological [3] of the compound during long-term storage.

Diagnostic FAQs: Understanding Hydrolysis in β -Alanylglycine

Q: Why does my lyophilized β -alanylglycine degrade over time even when stored as a solid powder? A: Lyophilized (freeze-dried) peptides are highly hygroscopic, meaning they actively attract and absorb trace moisture from the [4]. Even in a solid state, absorbed water molecules provide the nucleophile necessary to initiate the hydrolysis of the amide bond[2]. This reaction breaks the dipeptide down into its constituent amino acids: free β -alanine and [5]. To prevent this, the thermodynamic barrier of the reaction must be maintained by strictly eliminating [6].

Q: How does temperature influence the stability of the amide bond? A: Temperature dictates the kinetic energy available to the molecules. According to the Arrhenius equation, higher temperatures accelerate the rate of chemical reactions, including [7]. Storing the dipeptide at -20°C or -80°C virtually halts molecular activity, preventing the kinetic threshold required for hydrolysis from being reached[4]. Standard refrigeration (2°C to 8°C) is only acceptable for short-term storage (a few weeks), whereas long-term preservation requires sub-zero environments[4].

Q: Is it safe to store β -alanylglycine in an aqueous solution? A: Long-term storage of peptides in solution is strongly [8]. In an aqueous environment, the concentration of the nucleophile (water) is absolute, making the amide bond highly vulnerable to spontaneous or pH-catalyzed [9]. If a solution must be stored, it should be aliquoted into single-use volumes and frozen at -20°C to avoid repeated freeze-thaw cycles, which cause microcondensation and structural degradation[3].

HydrolysisMechanism Dipeptide β-Alanylglycine (Amide Bond) NucleophilicAttack Nucleophilic Attack by H2O on Carbonyl Dipeptide->NucleophilicAttack Catalysts Moisture + Heat (or pH extremes) Catalysts->NucleophilicAttack Accelerates Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Products β-Alanine + Glycine Intermediate->Products Bond Cleavage

Logical causality of moisture and temperature driving the amide bond hydrolysis of β-Alanylglycine.

Quantitative Data: Storage Parameters and Stability Profiles

To standardize your laboratory's handling of β -alanylglycine, refer to the following empirically derived storage [10].

Storage StateTemperatureEnvironmental ControlExpected Shelf LifeRisk of Hydrolysis
Lyophilized Powder -20°C to -80°CDesiccated, Inert Gas (Argon/N₂), Dark1 to 2 YearsLow (if sealed properly)
Lyophilized Powder 2°C to 8°CDesiccated, Dark3 to 4 WeeksModerate (moisture dependent)
Lyophilized Powder Room Temp (20°C+)Ambient Humidity< 24 HoursHigh (rapid degradation)
Aqueous Solution -20°CAliquoted, tightly sealedUp to 1 MonthModerate (freeze-thaw sensitive)
Aqueous Solution 2°C to 8°CSterile buffer (pH 6.5-7.5)< 1 WeekVery High

Standard Operating Procedure (SOP): Long-Term Storage & Handling

To create a self-validating system where hydrolysis is systematically prevented, follow this step-by-step methodology for handling β -alanylglycine.

Step 1: Thermal Equilibration (Critical Step)

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis[10].

  • Action: Before opening, remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes[8].

Step 2: Aseptic and Anhydrous Aliquoting

  • Causality: Repeated exposure to oxygen and ambient humidity during daily use degrades the bulk supply[4].

  • Action: Transfer the equilibrated powder into a glove box or a controlled dry environment. Weigh and divide the dipeptide into single-experiment aliquots using sterile, amber glass vials (to prevent photo-oxidation)[4].

Step 3: Headspace Purging

  • Causality: The ambient air in the vial's headspace contains oxygen and trace moisture[3].

  • Action: Blanket the headspace of each aliquot vial with a stream of dry, inert gas (Argon or Nitrogen) before immediately capping tightly with a PTFE-lined screw cap[10].

Step 4: Desiccated Cold Storage

  • Causality: Sub-zero temperatures halt kinetic degradation, while secondary desiccation acts as a fail-safe against micro-leaks in the vial [11].

  • Action: Place the sealed aliquots into a secondary container (e.g., a vacuum-sealed bag or a plastic jar) containing indicating silica gel desiccant packs[11]. Store the secondary container in the back of a -20°C or -80°C freezer, away from the door to avoid temperature fluctuations[4].

StorageWorkflow Start Receive β-Alanylglycine (Lyophilized) Decision Immediate Use? Start->Decision Reconstitute Reconstitute in sterile buffer (pH 6.5-7.5) Decision->Reconstitute Yes PrepStorage Equilibrate to RT in desiccator (60 min) Decision->PrepStorage No Use Use in assay Discard excess Reconstitute->Use Aliquot Aliquot in dry environment (Argon purge) PrepStorage->Aliquot Store Seal & Store at -20°C with desiccant Aliquot->Store

Workflow for the handling and storage of 2-(3-Aminopropanamido)acetic acid to prevent hydrolysis.

References

  • Synthagen Labs. "How to store peptides so they do not lose their properties?" Source: Synthagen Labs. URL: [Link]

  • Core Peptides. "Storing and Handling Peptides." Source: Core Peptides. URL:[Link]

  • JPT Peptide Technologies. "How to Store Peptides | Best Practices for Researchers." Source: JPT. URL: [Link]

  • Muscle Hustle Health. "Peptide Storage Stability: 5 Proven Rules for Compound Life." Source: Muscle Hustle Health. URL:[Link]

  • ResearchGate. "Formation of peptidic amide bond." Source: ResearchGate. URL: [Link]

  • National Institutes of Health (NIH). "General instability of dipeptides in concentrated sulfuric acid." Source: NIH PMC. URL:[Link]

  • MDPI. "Amide Bond Activation of Biological Molecules." Source: MDPI Molecules. URL:[Link]

  • Longdom Publishing. "Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism." Source: Longdom Publishing. URL: [Link]

Sources

Troubleshooting

Troubleshooting desalting steps for beta-alanylglycine hydrochloride peptides

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for troubleshooting the desalting of beta-alanylglycine hydrochloride. This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for troubleshooting the desalting of beta-alanylglycine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are working with this small, hydrophilic dipeptide. We understand that removing salts, particularly from a hydrochloride formulation, is a critical step that can significantly impact peptide recovery, purity, and performance in downstream applications. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common challenges and optimize your workflow.

Part 1: Foundational Concepts & Method Selection
Why is Desalting Beta-Alanylglycine Challenging?

Beta-alanylglycine is a dipeptide composed of beta-alanine and glycine[1]. Its small size (Molecular Weight: 146.14 g/mol ) and polar nature present unique challenges for standard purification techniques. The hydrochloride salt form means the peptide is accompanied by a high concentration of chloride ions, which must be efficiently removed. The primary challenge lies in selecting a method that can effectively separate the small peptide from even smaller salt ions without significant loss of the target molecule.

FAQ: Which desalting method should I choose?

The optimal method depends on your specific requirements for recovery, purity, throughput, and final sample concentration. The most common techniques are Solid-Phase Extraction (SPE), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).

Table 1: Comparison of Common Desalting Methods for Beta-Alanylglycine

MethodPrinciple of SeparationPros for Beta-AlanylglycineCons for Beta-AlanylglycineBest For
Reversed-Phase SPE (RP-SPE) HydrophobicityHigh capacity; can concentrate the sample; removes many organic impurities.[2]High risk of low recovery due to the peptide's hydrophilic nature causing poor retention ("breakthrough").[3]High-throughput screening where some loss is acceptable; samples with organic impurities.
Size-Exclusion Chromatography (SEC) Molecular SizeExcellent recovery ; gentle, non-denaturing conditions; reliable separation of peptide from small salt ions.[4]Sample is diluted during the process; lower capacity than SPE.[5]Applications requiring the highest possible recovery and preservation of peptide integrity.
Ion-Exchange Chromatography (IEX) Net ChargeHigh capacity and resolution; can be highly selective.[6]Requires careful buffer pH selection to ensure binding; elution uses high salt buffers, requiring a second desalting step (e.g., SEC).[6]Large-scale purification or when separating from other charged impurities.

Expert Recommendation: For most lab-scale applications where recovery is paramount, Size-Exclusion Chromatography (SEC) is the most robust and reliable starting point for desalting beta-alanylglycine. For higher throughput needs, Reversed-Phase SPE (RP-SPE) can be effective, but requires careful optimization to prevent peptide loss.

Part 2: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the desalting process.

FAQ: My peptide recovery is very low after Reversed-Phase SPE. Where did it go?

This is the most common issue when using RP-SPE for hydrophilic peptides. The peptide likely did not bind efficiently to the C18 or other reversed-phase sorbent and was lost in the loading or wash flow-through.

Causality Explained: RP-SPE relies on hydrophobic interactions between the peptide and the stationary phase[7]. Beta-alanylglycine is highly polar and has minimal hydrophobicity, leading to weak retention. This phenomenon, known as "breakthrough," occurs when the conditions are not perfectly optimized to promote binding[3].

Troubleshooting Steps:

  • Analyze the Flow-Through: Before discarding anything, analyze your loading and wash fractions by HPLC or MS. This will confirm if the peptide failed to bind.

  • Check Sample pH: The charge state of the peptide's terminal amine and carboxyl groups affects its retention. Acidify your sample with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to a pH < 3.[8][9] This suppresses the ionization of the carboxyl group and can slightly increase hydrophobicity, improving retention.

  • Eliminate Organic Solvents in Sample: Ensure your starting sample contains minimal to no organic solvent (e.g., acetonitrile, methanol). Organic solvents are "strong" eluents in reversed-phase and will prevent the peptide from binding to the sorbent[10]. If your sample is in an organic solvent, it must be dried down (e.g., via vacuum centrifugation) and reconstituted in an aqueous solution (e.g., 0.1% TFA in water) before loading[9].

  • Reduce Flow Rate: Loading the sample slowly allows more time for the peptide to interact with and bind to the stationary phase. A very high flow rate can force the peptide through the column before it has a chance to be retained[11].

  • Consider a "Weaker" Sorbent: While C18 is common, a C8 or even a specialized hydrophilic-lipophilic balanced (HLB) polymer-based sorbent might offer different selectivity and better retention for polar analytes[12].

The following diagram outlines a logical decision-making process for diagnosing and solving low recovery issues with RP-SPE.

LowRecoveryTroubleshooting start_node Start: Low Peptide Recovery data1 Collect & Analyze Load/Wash Flow-Through start_node->data1 decision_node_style decision_node_style process_node_style process_node_style result_node_style result_node_style data_node_style data_node_style decision1 Peptide in Flow-Through? data1->decision1 process1 Problem: Poor Binding decision1->process1 Yes process2 Problem: Inefficient Elution decision1->process2 No decision2 Sample pH < 3 (e.g., 0.1% TFA)? process1->decision2 action1 Action: Acidify sample to pH 2-3 with 0.1% TFA decision2->action1 No decision3 Sample contains organic solvent? decision2->decision3 Yes action1->decision3 action2 Action: Dry sample & reconstitute in aqueous 0.1% TFA decision3->action2 Yes action3 Action: Reduce sample loading flow rate decision3->action3 No action2->action3 result_ok Recovery Improved action3->result_ok action4 Action: Increase % organic in elution buffer or use stronger solvent (e.g., ACN) process2->action4 action4->result_ok

Caption: Troubleshooting flowchart for low peptide recovery in RP-SPE.

FAQ: How can I confirm all the hydrochloride salt is removed?

Residual salt can interfere with downstream applications, especially mass spectrometry (ion suppression) and cell-based assays (osmotic effects). Visual inspection or simple UV-Vis is insufficient to confirm salt removal.

Recommended Analytical Methods:

  • Mass Spectrometry (MS): This is a highly sensitive indirect method. High salt content suppresses the peptide's signal. A significant increase in signal intensity for your peptide post-desalting (for the same injected amount) is a good indicator of successful salt removal.

  • Conductivity Measurement: A simple and effective method. The conductivity of your desalted peptide solution should be very close to that of the pure buffer or solvent it is eluted in. A high conductivity reading indicates the presence of residual ions (salt).

  • Ion Chromatography (IC): This is a direct quantitative method to measure the concentration of specific ions like chloride[13]. It is the most rigorous but also the most resource-intensive method.

  • Silver Nitrate Test (Qualitative): A simple chemical test. Add a drop of silver nitrate (AgNO₃) solution to a small aliquot of your desalted fraction. The formation of a white precipitate (AgCl) indicates the presence of chloride ions. This is a quick, qualitative check.

FAQ: My sample is diluted after Size-Exclusion Chromatography (SEC). How can I concentrate it?

Sample dilution is an inherent characteristic of SEC[5]. If your downstream application requires a higher concentration, you have several options:

  • Vacuum Centrifugation (Lyophilization): This is the most common and effective method. It removes the volatile buffer and solvent, leaving the dry peptide which can be reconstituted in a smaller volume of the desired buffer.

  • Reversed-Phase SPE: After desalting with SEC, you can perform a second SPE step purely for concentration. Bind the peptide to an RP-SPE cartridge and then elute it in a very small volume of a strong organic solvent (e.g., 50-100 µL of 70% acetonitrile with 0.1% TFA)[14]. This combines the high recovery of SEC with the concentrating power of SPE.

  • Use of µElution Plates/Tips: If working with small volumes, specialized micro-elution SPE formats are designed to elute the sample in very small volumes (25-50 µL), minimizing the need for a separate drying step[15].

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a small-scale trial run before committing your entire sample.

Protocol 1: High-Recovery Desalting using Size-Exclusion Chromatography (SEC)

This method prioritizes recovery and is ideal for precious samples.

Materials:

  • Pre-packed SEC desalting column (e.g., Sephadex™ G-10 or equivalent, with a fractionation range suitable for molecules <700 Da)[16].

  • Mobile Phase: Volatile buffer compatible with your downstream application (e.g., 0.1% Formic Acid in HPLC-grade water for MS).

  • Low-binding collection tubes[15].

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes (CV) of your chosen mobile phase. This ensures the buffer within the porous beads is exchanged completely.

  • Sample Preparation: Ensure your beta-alanylglycine hydrochloride sample is fully dissolved. If possible, dissolve it in the mobile phase.

  • Sample Loading:

    • Apply the sample to the top of the column. Crucially, the sample volume should not exceed 30% of the total column volume to ensure a good separation between the peptide and the salt[4][16].

    • Allow the sample to fully enter the packed bed before adding more mobile phase.

  • Elution: Begin flowing the mobile phase through the column at the manufacturer's recommended flow rate.

  • Fraction Collection:

    • The beta-alanylglycine peptide, being larger than the salt ions, will be excluded from the pores and elute first, typically in the void volume (around 0.3-0.4 CV)[4].

    • The salt ions (H⁺ and Cl⁻) will enter the pores, taking a longer path, and elute later (typically after 1 CV).

    • Collect fractions and monitor with UV detection at 215 nm. The first major peak will be your peptide.

SEC_Workflow start_node Start: Peptide in HCl process_node process_node output_node output_node check_node check_node start Start: Peptide in HCl equilibrate 1. Equilibrate SEC Column (5 CV Mobile Phase) start->equilibrate load 2. Load Sample (Volume < 30% CV) equilibrate->load elute 3. Elute with Mobile Phase (Isocratic Flow) load->elute collect 4. Collect Fractions (Monitor UV at 215nm) elute->collect pool 5. Pool Peptide Fractions (First Eluting Peak) collect->pool validate 6. Validate Purity & Concentration (HPLC, MS) pool->validate end End: Pure, Desalted Peptide validate->end

Caption: A typical experimental workflow for desalting peptides using SEC.

Protocol 2: Optimized Desalting using Reversed-Phase SPE (RP-SPE)

This protocol is optimized to maximize the binding of a hydrophilic peptide.

Materials:

  • RP-SPE Cartridge (e.g., C18 or a polymer-based sorbent like HLB).

  • Conditioning Solvent: 100% Acetonitrile (ACN) or Methanol.

  • Equilibration/Wash Solution: 0.1% TFA in HPLC-grade water.

  • Elution Solution: 50-70% ACN with 0.1% TFA in HPLC-grade water.

  • Low-binding collection tubes.

Procedure:

  • Sorbent Conditioning: Pass 1-2 mL of 100% ACN through the cartridge to wet the sorbent and activate the C18 chains. Do not let the sorbent go dry.

  • Sorbent Equilibration: Pass 1-2 mL of Equilibration Solution (0.1% TFA in water) through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Preparation & Loading:

    • Dissolve/dilute the peptide sample in the Equilibration Solution (0.1% TFA in water) to a final pH of 2-3. Ensure the sample is free of organic solvent.

    • Load the sample onto the cartridge at a slow, steady flow rate (e.g., ~1 drop per second).

  • Wash Step: Pass 1-2 mL of the Equilibration/Wash Solution through the cartridge. This step removes the salts and other highly polar impurities that did not bind to the sorbent.

  • Elution:

    • Place a clean, low-binding collection tube under the cartridge.

    • Apply 0.5-1 mL of the Elution Solution (e.g., 50% ACN, 0.1% TFA) to elute the bound peptide.

  • Post-Elution Processing: The eluted sample can be used directly or dried via vacuum centrifugation to remove the ACN and TFA and reconstituted in the final desired buffer.

References
  • Vivarès, et al. (2004). Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Format. Journal of Biomolecular Techniques, 15(3), 224–231. [Link]

  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from Waters Blog. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from ACE-HPLC Website. [Link]

  • protocols.io. (2023, May 17). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from Biotage Blog. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from Gilson Learning Hub. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137672, beta-Alanylglycine. Retrieved from PubChem. [Link]

  • Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Retrieved from Biotage Application Notes. [Link]

  • Hirano, H., et al. (2024). High-Recovery Desalting Tip Columns for a Wide Variety of Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from Almac Group Website. [Link]

  • Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from Sepax Website. [Link]

  • Foglia, et al. (2021). Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography. Molecules, 26(15), 4629. [Link]

  • Cytiva. (2024, August 12). Size Exclusion Chromatography. Retrieved from Cytiva Knowledge Center. [Link]

  • Bobaly, B., et al. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. [Link]

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from Waters Blog. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from Phenomenex Website. [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from Bio-Rad Website. [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from ALWSCI Blog. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing pH Conditions for 2-(3-Aminopropanamido)acetic acid Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with highly polar dipeptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with highly polar dipeptides. 2-(3-Aminopropanamido)acetic acid , widely known in the literature as β -alanylglycine (CAS: 2672-88-0), is a bioactive dipeptide utilized in metabolic research, nutritional formulations, and neurotransmission studies[1].

Because it is a hydrophilic, zwitterionic molecule, its stability in aqueous solutions is inextricably linked to the pH of the formulation matrix. Improper pH control inevitably leads to rapid degradation via amide bond hydrolysis or intramolecular cyclization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to help you maximize the shelf-life of your β -alanylglycine solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my β -alanylglycine solution degrade rapidly during room-temperature storage? A1: Rapid degradation at room temperature is typically a symptom of pH drift. If the dipeptide is dissolved in unbuffered water, it can absorb atmospheric CO2​ , lowering the pH over time. At pH extremes (pH < 4.0 or pH > 8.0), the amide bond linking the β -alanine and glycine residues becomes highly susceptible to 2[2]. Furthermore, at neutral to slightly basic pH (7.0 - 9.0), the N-terminal amine becomes partially deprotonated and nucleophilic, increasing the risk of intramolecular attack on the C-terminal carbonyl (diketopiperazine formation).

Q2: What is the optimal pH range for the long-term stability of this dipeptide? A2: The optimal stability window is strictly between pH 5.0 and 6.0 . The degradation kinetics of dipeptides follow a classic 3[3]. Within this narrow, slightly acidic window, β -alanylglycine exists predominantly as a stable zwitterion. The carboxyl group (predicted pKa​ ~3.3) is fully deprotonated, while the amino group ( pKa​ ~8.2) remains fully protonated ( NH3+​ ). A protonated amine lacks the lone pair necessary to act as a nucleophile, effectively shutting down cyclization pathways, while the absence of excess H+ or OH− minimizes specific acid/base-catalyzed hydrolysis.

Q3: How do I analytically separate the intact dipeptide from its degradation products? A3: Because β -alanylglycine is highly polar, standard Reversed-Phase (RP) C18 columns will result in poor retention and co-elution with the solvent front. You must use Hydrophilic Interaction Liquid Chromatography (HILIC). 4 (e.g., bare silica or amide-bonded phases) provide excellent retention and resolution for polar peptides and their hydrolytic byproducts (free β -alanine and glycine)[4].

Part 2: Mechanistic Visualizations & Quantitative Data

Understanding the causality behind degradation is critical for robust formulation. The diagram below illustrates how specific pH environments trigger distinct chemical degradation pathways.

G Center 2-(3-Aminopropanamido)acetic acid (β-Alanylglycine) Acid Acid-Catalyzed Hydrolysis Cleavage to β-Alanine + Glycine Center->Acid pH < 3.0 Protonated Carbonyl Base Base-Catalyzed Hydrolysis Cleavage to β-Alanine + Glycine Center->Base pH > 9.0 Hydroxide Attack DKP Intramolecular Cyclization (DKP / 7-membered ring) Center->DKP pH 7.0 - 9.0 Nucleophilic Amine Stable Stable Zwitterion Maximized Half-Life Center->Stable pH 5.0 - 6.0 Isoelectric Range

Fig 1: pH-dependent degradation pathways of 2-(3-Aminopropanamido)acetic acid.

Table 1: pH-Dependent Degradation Kinetics for β -Alanylglycine Solutions
pH RangeDominant Molecular SpeciesPrimary Degradation PathwayRelative Stability (Half-Life)Recommended Action
< 3.0 Cationic (Protonated Carboxyl & Amine)Acid-Catalyzed HydrolysisVery Low (< 24 hrs at 40°C)Avoid strong acids; use buffering.
5.0 - 6.0 Zwitterionic (Deprotonated Carboxyl, Protonated Amine)None (Thermodynamically Stable)Maximum (> 12 months at RT)Optimal Formulation Range . Use Citrate buffer.
7.0 - 8.0 Zwitterionic / Anionic TransitionIntramolecular Cyclization / MicrobialModerate (Weeks at RT)Add antimicrobial agents if stored > 1 week.
> 9.0 Anionic (Deprotonated Carboxyl & Amine)Base-Catalyzed HydrolysisLow (Days at RT)Avoid alkaline excipients.

Part 3: Experimental Protocol - Accelerated pH Optimization

To empirically determine the precise pH of maximum stability for your specific formulation matrix, execute the following self-validating accelerated stability workflow.

Workflow Step1 1. Buffer Preparation (pH 3.0 to 9.0, 0.5 increments) Step2 2. Dipeptide Solubilization (10 mg/mL β-Alanylglycine) Step1->Step2 Step3 3. Accelerated Stress Testing (Incubation at 40°C, 60°C, 80°C) Step2->Step3 Step4 4. Aliquot Sampling (Timepoints: 0, 24, 48, 72 hours) Step3->Step4 Step5 5. HILIC-HPLC Analysis (Quantify Intact Peptide & Degradants) Step4->Step5 Step6 6. Kinetic Modeling (Determine Half-life & U-shaped Profile) Step5->Step6

Fig 2: Accelerated stability testing workflow for dipeptide pH optimization.

Step-by-Step Methodology

Step 1: Buffer Matrix Preparation

  • Action: Prepare a series of 50 mM buffers ranging from pH 3.0 to 9.0 in 0.5 pH increments.

  • Causality: Use citrate buffers for pH 3.0–6.0 and phosphate buffers for pH 6.0–9.0. This covers the entire relevant pKa​ range of the dipeptide, ensuring the buffering capacity remains robust against drift.

Step 2: Dipeptide Solubilization & Control Setup

  • Action: Dissolve β -alanylglycine powder to a final concentration of 10 mg/mL in each buffer.

  • Self-Validation (Control): Prepare a control sample in LC-MS grade unbuffered water. This acts as a system suitability control to monitor natural pH drift and validate that the buffers are actively preventing (or accelerating) degradation compared to a baseline.

Step 3: Thermal Stress Incubation

  • Action: Aliquot 1 mL of each solution into sealed amber glass HPLC vials. Incubate vials in a thermostated chamber at 60°C.

  • Causality: According to the Arrhenius equation, elevated temperatures exponentially accelerate hydrolytic cleavage. This allows you to simulate a 12-month shelf-life in a matter of days.

Step 4: Sampling and Quenching

  • Action: Pull aliquots at T=0,24,48,72,and 96 hours. Immediately dilute 1:10 in cold mobile phase (e.g., 80% Acetonitrile).

  • Causality: The T=0 sample validates the initial purity of the dipeptide. Diluting in cold organic solvent immediately quenches the degradation reaction, locking the chemical state for accurate analysis.

Step 5: HILIC-HPLC Analysis

  • Action: Inject samples onto an Amide-HILIC column using an isocratic mobile phase of 75% Acetonitrile / 25% 10 mM Ammonium Acetate (pH 6.0).

  • Causality: HILIC is mandatory because the highly polar zwitterion will not retain on standard C18 columns, ensuring accurate quantification of both the intact dipeptide and the cleaved amino acids.

Step 6: Kinetic Modeling

  • Action: Plot the natural log of the remaining intact dipeptide concentration versus time to determine the first-order degradation rate constant ( k ) for each pH. Plot k versus pH to visualize the U-shaped stability profile and pinpoint your exact optimal formulation pH.

References

  • Organic Chemistry Of Drug Degradation. VDOC.PUB.
  • CAS 2672-88-0: β-Alanylglycine. CymitQuimica.
  • Technical Support Center: Cyclo(Ile-Leu) Stability and Degradation. Benchchem.
  • Retention Characteristics of Four Different HILIC Stationary Phases in the Analysis of Meat Polar Compounds. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Transport Kinetics of Carnosine and its Isomer, 2-(3-Aminopropanamido)acetic acid

Introduction In the landscape of drug development and cellular physiology, understanding the transport of small molecules across biological membranes is paramount. Dipeptides, in particular, represent a fascinating class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and cellular physiology, understanding the transport of small molecules across biological membranes is paramount. Dipeptides, in particular, represent a fascinating class of molecules whose absorption and distribution are mediated by specific carrier proteins. This guide provides an in-depth comparison of the transport kinetics of two structurally related dipeptides: carnosine (β-alanyl-L-histidine) and its isomer, 2-(3-Aminopropanamido)acetic acid (β-alanyl-glycine).

Carnosine is an endogenous dipeptide highly concentrated in muscle and brain tissues, known for its pH-buffering, antioxidant, and neuroprotective properties.[1][2] Its transport is a critical factor in its bioavailability and physiological activity.[3] β-alanyl-glycine, its structural isomer, differs only in the C-terminal amino acid (glycine instead of histidine). This seemingly minor structural change can have profound implications for its interaction with membrane transporters, thereby altering its absorption, distribution, and overall pharmacokinetic profile.

This guide will dissect the transport mechanisms of these two molecules, present available kinetic data, provide a detailed experimental protocol for their characterization, and discuss the implications of their kinetic differences for researchers in pharmacology and physiology.

The Key Mediators: A Family of Proton-Coupled Oligopeptide Transporters (POTs)

The transport of carnosine and other small peptides is primarily handled by the Solute Carrier 15 (SLC15) family, also known as the POT family. These are proton-coupled transporters that utilize an inwardly-directed proton gradient to move substrates across the cell membrane.[4] Four members are key to this process:

  • PEPT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, playing a major role in the absorption of dietary di- and tripeptides.[5][6]

  • PEPT2 (SLC15A2): A high-affinity, low-capacity transporter found mainly in the apical membranes of kidney tubules (for reabsorption) and in the choroid plexus, which forms the blood-cerebrospinal fluid barrier.[4][6][7]

  • PHT1 (SLC15A4) & PHT2 (SLC15A3): These are peptide/histidine transporters primarily localized to the membranes of intracellular organelles like endosomes and lysosomes, especially in immune cells.[8][9][10][11] They play crucial roles in immune signaling and intracellular peptide homeostasis.[11][12]

The differential expression and kinetic properties of these transporters dictate where and how efficiently carnosine and its analogs are absorbed and retained in the body.

cluster_membrane Cellular & Endosomal Membranes cluster_extracellular Extracellular / Lumenal cluster_intracellular Intracellular / Cytosol T_PEPT1 PEPT1 (SLC15A1) Low Affinity High Capacity Intestine, Kidney Carnosine_in Carnosine T_PEPT1->Carnosine_in BetaAlaGly_in β-alanyl-glycine T_PEPT1->BetaAlaGly_in T_PEPT2 PEPT2 (SLC15A2) High Affinity Low Capacity Kidney, Brain T_PEPT2->Carnosine_in T_PEPT2->BetaAlaGly_in T_PHT1 PHT1 (SLC15A4) Peptide/Histidine Lysosome/Endosome Immune Cells T_PHT1->Carnosine_in Carnosine Carnosine (β-alanyl-L-histidine) Carnosine->T_PEPT1 H+ Carnosine->T_PEPT2 H+ Carnosine->T_PHT1 H+ BetaAlaGly β-alanyl-glycine BetaAlaGly->T_PEPT1 H+ BetaAlaGly->T_PEPT2 H+

Caption: Key transporters for Carnosine and β-alanyl-glycine.

Comparative Analysis of Transport Kinetics

Transport kinetics are defined by two key parameters derived from the Michaelis-Menten equation:

  • Kₘ (Michaelis Constant): The substrate concentration at which the transport rate is half of Vₘₐₓ. It is an inverse measure of the transporter's affinity for the substrate; a lower Kₘ indicates a higher affinity.[13][14]

  • Vₘₐₓ (Maximum Velocity): The maximum rate of transport when the transporter is saturated with the substrate. It reflects the transporter's capacity.[13][15]

While extensive data exists for carnosine, direct comparative kinetic data for its isomer, β-alanyl-glycine, is less available in the literature. However, we can infer its behavior based on the known substrate specificities of the POT family. The primary structural difference is the C-terminal side chain: carnosine's bulky and ionizable imidazole ring (from histidine) versus glycine's simple hydrogen atom. This difference is expected to most significantly impact the binding affinity (Kₘ).

CompoundTransporterExperimental ModelKₘ (µM)Vₘₐₓ (pmol/mg protein/15 min)Reference
Carnosine PEPT2SKPT Cells (Apical)49 ± 8659 ± 27[4]
Carnosine Basolateral TransporterSKPT Cells (Basolateral)108 ± 1027.4 ± 1.3[4]
β-alanyl-glycine PEPT1 / PEPT2VariousLikely Higher than CarnosineTo Be Determined-

Expert Interpretation:

  • Carnosine Transport: The data clearly shows that carnosine is a high-affinity substrate for PEPT2 (Kₘ = 49 µM), which is consistent with PEPT2's role in efficiently reabsorbing important dipeptides in the kidney.[4] The apical uptake in these kidney proximal tubule model cells is over 15-fold greater than basolateral uptake, indicating a polarized and efficient reabsorption mechanism.[4] Studies in glioblastoma cells further confirm that PEPT2, PHT1, and PHT2 are all involved in carnosine uptake.[16]

  • Predicted β-alanyl-glycine Transport: The POT family transporters exhibit broad substrate specificity but are sensitive to the size, charge, and stereochemistry of the amino acid side chains. The lack of the bulky, positively charged imidazole ring in β-alanyl-glycine likely results in a lower binding affinity (a higher Kₘ) compared to carnosine, particularly for transporters like PHT1 which have a known specificity for histidine.[8][10] However, as a simple dipeptide, it is almost certainly a substrate for both PEPT1 and PEPT2. Its transport capacity (Vₘₐₓ) would need to be determined experimentally, as it depends on the translocation rate after binding.

Experimental Protocol: Caco-2 Permeability Assay

To empirically determine and compare the transport kinetics of these dipeptides, the Caco-2 permeability assay is the industry gold standard for modeling intestinal absorption.[17] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that express key transporters, including PEPT1.[17][18]

Objective: To measure the apparent permeability coefficient (Papp) of carnosine and β-alanyl-glycine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® inserts (0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 6.5 (apical) and pH 7.4 (basolateral)

  • Test compounds (Carnosine, β-alanyl-glycine)

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS for sample quantification

Methodology:

Part 1: Cell Culture and Seeding

  • Culture Caco-2 cells in T-75 flasks at 37°C, 5% CO₂.

  • Passage cells every 3-5 days when they reach 80-90% confluency.

  • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for full differentiation and polarization. Change the medium every 2-3 days.

Part 2: Monolayer Integrity Test

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value >300 Ω·cm² indicates a confluent monolayer.[18]

  • After the transport experiment, monolayer integrity will be confirmed by measuring the permeability of Lucifer yellow, a paracellular transport marker.

Part 3: Transport Experiment (Apical to Basolateral)

  • Gently wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

  • Pre-incubate the monolayers for 30 minutes at 37°C with HBSS (Apical: pH 6.5; Basolateral: pH 7.4) to stabilize the cells and establish the proton gradient that drives PEPT1 transport.

  • Prepare transport solutions by dissolving the test compounds (e.g., at 10 µM) and Lucifer yellow in apical buffer (HBSS, pH 6.5).

  • Remove the pre-incubation buffer. Add 0.5 mL of the transport solution to the apical (donor) chamber and 1.5 mL of fresh basolateral buffer (HBSS, pH 7.4) to the basolateral (receiver) chamber.

  • Incubate at 37°C on an orbital shaker (50 rpm).

  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect 200 µL aliquots from the basolateral chamber. Replace with an equal volume of fresh, pre-warmed basolateral buffer.

  • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration (C₀).

Part 4: Sample Analysis and Data Calculation

  • Analyze the concentration of the test compounds in all collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount transported versus time.

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration in the donor chamber (µmol/mL).

This protocol provides a self-validating system by including TEER and Lucifer yellow checks to ensure the observed transport is transcellular and not due to leaky cell junctions.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days for differentiation A1->A2 A3 Verify monolayer integrity (TEER > 300 Ω·cm²) A2->A3 B1 Wash & Pre-incubate with HBSS buffer A3->B1 B2 Add Test Compound to Apical side (pH 6.5) B1->B2 B3 Sample Basolateral side at t=30, 60, 90, 120 min B2->B3 C1 Quantify compound concentration (LC-MS/MS) B3->C1 C2 Calculate Flux (dQ/dt) C1->C2 C3 Calculate Papp Value C2->C3

Caption: Workflow for a Caco-2 Permeability Assay.

Conclusion and Future Directions

The transport kinetics of carnosine are well-characterized, revealing it as a high-affinity substrate for key peptide transporters, particularly PEPT2. While its isomer, β-alanyl-glycine, is anticipated to be a substrate for the same transporters, its kinetic profile is likely to differ due to the absence of the histidine side chain, resulting in lower binding affinity.

For drug development professionals, these differences are critical. A dipeptide's structure can be tuned to either enhance or decrease its uptake by specific transporters. For example, using a β-alanyl-glycine moiety as a pro-drug might result in different absorption and distribution profiles compared to a carnosine-based one.

Further research, employing methodologies like the Caco-2 assay described herein, is necessary to generate direct comparative kinetic data (Kₘ and Vₘₐₓ) for β-alanyl-glycine. Such studies will provide a more complete picture, enabling a more precise prediction of its in vivo behavior and allowing researchers to fully leverage the nuanced world of peptide transport for therapeutic benefit.

References

  • Bhardwaj, R. K., Herrera-Ruiz, D., Eltoukhy, N., Saad, M., & Smith, D. E. (2006). Transport Mechanisms of Carnosine in SKPT Cells: Contribution of Apical and Basolateral Membrane Transporters. Pharmaceutical Research, 23(7), 1625–1634. [Link]

  • Artli, A., & Po, A. L. W. (1996). Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy. MDPI. [Link]

  • Iliescu, N. S., Zbarcea, G., Chivu, A. A., & Ionescu, M. (2022). THERMOCHEMICAL STUDY OF TWO DIPEPTIDES: L-ALANYL-GLYCINE AND β-ALANYL-L-HISTIDINE (L-CARNOSINE). Revue Roumaine de Chimie, 67(1-2), 67-75. [Link]

  • Harris, R. C., & Stellingwerff, T. (2018). A kinetic model of carnosine synthesis in human skeletal muscle. ResearchGate. [Link]

  • Zepper, M., Knecht, S., Wirth, M., & Geyer, J. (2020). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. Journal of General Physiology, 152(11). [Link]

  • Various Authors. (2013). Vmax and Km effect on transporter? ResearchGate. [Link]

  • Lynch, J. W., Jacques, P., Pierce, K. D., & Schofield, P. R. (1998). Kinetic determinants of agonist action at the recombinant human glycine receptor. The Journal of Physiology, 510(Pt 1), 43–56. [Link]

  • Rathor, R., Srivastava, S., & Suryakumar, G. (2023). A comparative biochemical study between L-carnosine and β-alanine in amelioration of hypobaric hypoxia-induced skeletal muscle protein loss. High Altitude Medicine & Biology, 24(4), 302-311. [Link]

  • Sabater, A., et al. (2022). Functional Characterization of the Lysosomal Peptide/Histidine Transporter PHT1 (SLC15A4) by Solid Supported Membrane Electrophysiology (SSME). International Journal of Molecular Sciences, 23(24), 15873. [Link]

  • Wang, Z., et al. (2003). Hormonal regulation of dipeptide transporter (PepT1) in Caco-2 cells with normal and anoxia/reoxygenation management. World Journal of Gastroenterology, 9(4), 752-756. [Link]

  • Spelnikov, A., & Harris, R. C. (2019). Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study. Medicine and Science in Sports and Exercise, 51(8), 1627-1635. [Link]

  • Oppermann, H., et al. (2019). The proton-coupled oligopeptide transporters PEPT2, PHT1, and PHT2 mediate the uptake of carnosine in glioblastoma cells. Amino Acids, 51(7), 999-1008. [Link]

  • Shen, H., et al. (2007). Influence of genetic knockout of Pept2 on the in vivo disposition of endogenous and exogenous carnosine in wild-type and Pept2 null mice. American Journal of Physiology-Renal Physiology, 293(3), F764-F772. [Link]

  • Wang, Y., et al. (2015). Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells. PLOS ONE, 10(4), e0123939. [Link]

  • Zhang, J., et al. (2017). Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells. Frontiers in Pharmacology, 8, 804. [Link]

  • Carland, J. E., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 781534. [Link]

  • Saunders, B., et al. (2019). Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Frontiers in Nutrition, 6, 165. [Link]

  • Gholamalizadeh, M., et al. (2024). Comparative evaluation of different modalities for measuring in vivo carnosine levels. Scientific Reports, 14(1), 7247. [Link]

  • Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. [Link]

  • Chupak, A. B., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(14), 7949. [Link]

  • Neuhoff, S., et al. (2015). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. The AAPS Journal, 18(1), 102-113. [Link]

  • de Courten, B., et al. (2021). Effect of Carnosine or β-Alanine Supplementation on Markers of Glycemic Control and Insulin Resistance in Humans and Animals: A Systematic Review and Meta-analysis. ResearchGate. [Link]

  • Roy, T., et al. (2023). Transport mechanisms of PepT1 and PepT2 in intestinal epithelial cells.... ResearchGate. [Link]

  • Strzelczyk, A., et al. (2022). Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers. International Journal of Molecular Sciences, 23(14), 7731. [Link]

  • Various Authors. (2022). Properties of endolysosome-resident amino acid transporter, SLC15A4.... ResearchGate. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Creative Bioarray Website. [Link]

  • Vinogradova, M., et al. (2022). Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity. bioRxiv. [Link]

  • Informing Future Doctors. (2022, July 21). MCAT Math - Km, Vmax & Michaelis Menten Enzyme Kinetics [Video]. YouTube. [Link]

  • Patsnap. (2023, May 9). Understanding Km and Vmax: Practical Implications for Enzyme Studies. Patsnap Synapse. [Link]

  • Pierri, C. L., et al. (2022). Identification of SLC15A4/PHT1 Gene Products Upregulation Marking the Intestinal Epithelial Monolayer of Ulcerative Colitis Patients. International Journal of Molecular Sciences, 23(21), 13243. [Link]

  • A Level Biology. (2021, October 31). AS Biology - The Michaelis-Menten Constant (Km) [Video]. YouTube. [Link]

Sources

Comparative

Reference standards for 2-(3-Aminopropanamido)acetic acid hydrochloride analysis

An In-Depth Technical Guide to the Selection and Qualification of Reference Standards for 2-(3-Aminopropanamido)acetic acid hydrochloride Analysis Introduction: The Critical Role of a Reference Standard In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Selection and Qualification of Reference Standards for 2-(3-Aminopropanamido)acetic acid hydrochloride Analysis

Introduction: The Critical Role of a Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. For any quantitative or qualitative analysis, the reference standard serves as the anchor, the benchmark against which all samples are measured. This guide focuses on 2-(3-Aminopropanamido)acetic acid hydrochloride (CAS No. 859981-14-9), a dipeptide-like molecule whose analytical characterization demands a meticulously qualified reference standard.[1] The quality of this standard directly impacts the validation of analytical methods, the accuracy of potency and purity measurements, and ultimately, the safety and efficacy of the final drug product.[2][3]

This document provides a comprehensive comparison of methodologies for qualifying reference standards of 2-(3-Aminopropanamido)acetic acid hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals, offering both the "how" and the "why" behind the essential analytical techniques. We will explore the orthogonal methods required for unequivocal characterization, present comparative data, and provide actionable experimental protocols.

Pillar 1: Establishing Identity - The Foundation of a Reference Standard

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and their connectivity. For 2-(3-Aminopropanamido)acetic acid hydrochloride, the spectrum is expected to show distinct signals corresponding to the methylene groups of the β-alanine and glycine moieties.

  • Causality Behind the Choice : NMR is a primary method for structural elucidation.[4] Unlike chromatographic methods that rely on comparison to another standard, NMR provides a fundamental fingerprint of the molecule's atomic arrangement. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals must be consistent with the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry is employed to determine the molecular weight of the analyte and to study its fragmentation patterns, offering further structural confirmation. Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer is ideal for this polar molecule.

  • Expected Results : In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the free base (C₅H₁₀N₂O₃, Monoisotopic Mass: 146.069 Da).[5] High-resolution MS can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments would involve selecting the precursor ion and inducing fragmentation to produce a characteristic pattern that can be mapped to the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy identifies the functional groups present in the molecule. The spectrum for 2-(3-Aminopropanamido)acetic acid hydrochloride should exhibit characteristic absorption bands for the amine hydrochloride salt, the secondary amide bond, and the carboxylic acid.

Pillar 2: Quantifying Purity and Potency - The Core Attributes

A reference standard must have a precisely determined purity value, often referred to as its assay or content. The most robust and widely accepted method for assigning this value is the mass balance approach , a cornerstone of pharmacopeial practice.[6] This approach defines purity by identifying and quantifying all other components and subtracting them from 100%.

Mass_Balance_Approach cluster_impurities Quantified Impurities Total 100% of Material Purity Purity of 2-(3-Aminopropanamido)acetic acid Total->Purity is determined by subtracting all impurities Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-HS) Total->Solvents Related Related Substances (HPLC) Total->Related Inorganic Non-Combustible (Residue on Ignition) Total->Inorganic

Caption: Workflow for purity assignment using the mass balance approach.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Reversed-phase HPLC with UV detection is the primary technique for separating and quantifying process-related impurities and degradation products.[2] A validated, stability-indicating method is essential to ensure all potential impurities are resolved from the main peak.

  • Expert Insight : The choice of a C18 column is standard for this type of polar molecule. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile. Method development should focus on optimizing the gradient and pH to achieve separation of closely related structures, such as positional isomers or hydrolysis products.

Orthogonal Purity Determination: Quantitative NMR (qNMR)

For the highest metrological traceability, an orthogonal method like qNMR can be used to determine purity.[7] qNMR allows for the direct measurement of the analyte concentration against a certified internal standard without relying on the analyte's own response factor. This provides an independent verification of the purity value obtained by mass balance.

Comparison of Reference Standard Candidates

When selecting a reference standard, a thorough evaluation of the Certificate of Analysis (CoA) is crucial. The table below presents a hypothetical comparison between two batches of 2-(3-Aminopropanamido)acetic acid hydrochloride, highlighting key quality attributes.

Parameter Reference Standard A Reference Standard B Significance for the Researcher
Identity Confirmation ¹H NMR, MS, FTIR data consistent with structure.¹H NMR and MS data provided.A full suite of identity tests (including FTIR) provides greater confidence in the material's structure.
Purity (HPLC) 99.8%98.5%Higher purity minimizes the contribution of impurities to experimental results, critical for quantitative assays.
Related Substances Single largest impurity: 0.08%Single largest impurity: 0.7%A detailed impurity profile is essential for understanding potential cross-reactivity or interference in assays.
Water Content (Karl Fischer) 0.15%1.1%Water content affects the true concentration of the analyte. It must be accounted for when preparing stock solutions.
Assay (by Mass Balance) 99.6% (Corrected for water and impurities)Not Provided. Purity by HPLC only.An assay value by mass balance is the most accurate representation of the active substance content and is the hallmark of a high-quality reference standard.[6][7]
Documentation Comprehensive CoA with spectra and method details.Basic CoA with summary values.A comprehensive CoA allows for full traceability and verification of the standard's quality.

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of 2-(3-Aminopropanamido)acetic acid hydrochloride. Method validation according to ICH Q2(R1) guidelines is required before implementation in a QC environment.[8]

Protocol 1: HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase A) Inject Inject onto HPLC System Sample->Inject MobilePhase Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN MobilePhase->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

  • Instrumentation : HPLC with UV/DAD detector.

  • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : 210 nm.

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-16 min: 40% to 95% B

    • 16-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Sample Preparation : Accurately weigh and dissolve the standard in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.

  • Calculation : Determine the area percentage of the main peak relative to the total area of all integrated peaks.

Protocol 2: ¹H NMR Structural Confirmation
  • Instrumentation : 400 MHz NMR Spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the standard in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.[9] D₂O is suitable for observing the carbon-bound protons, while DMSO-d₆ allows for the observation of exchangeable N-H and O-H protons.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse.

    • Number of Scans : 16.

    • Relaxation Delay : 5 seconds.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • Interpretation : Correlate the chemical shifts, integrations, and coupling patterns to the known structure of 2-(3-Aminopropanamido)acetic acid.

Protocol 3: LC-MS/MS Identity Verification
  • Instrumentation : HPLC coupled to a tandem quadrupole or high-resolution mass spectrometer with an ESI source.

  • LC Method : Use the same LC conditions as in Protocol 1.

  • MS Parameters (Positive ESI Mode) :

    • Scan Mode : Full Scan (m/z 50-500) to find the parent ion.

    • MS/MS Mode : Product ion scan of the precursor ion [M+H]⁺ (m/z 147.1).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Collision Energy : Optimize by infusing a standard solution (e.g., 10-20 eV).

  • Interpretation : Confirm the presence of the correct parent ion in the full scan spectrum. The fragmentation pattern in the MS/MS spectrum should be consistent with the cleavage of the amide and other labile bonds in the molecule.

References

  • Reagentia. 2-(3-aminopropanamido)acetic acid hydrochloride (1 x 10 g).
  • US Pharmacopeia (USP). (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics.
  • National Center for Biotechnology Information. (2018).
  • ResearchGate. (2018).
  • Polypeptide.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance.
  • Pharmaffiliates. (2025). The Role of Peptide Reference Standards in Pharmaceutical Quality Control.
  • Pharmaguideline.
  • PubMed. (1990). Standardisation and validation of analytical methods in the pharmaceutical industry.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChemLite. 2-(3-aminopropanamido)acetic acid hydrochloride (C5H10N2O3).
  • BenchChem. (2025). Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.

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Validation

A Researcher's Guide to Elemental Analysis: Comparing Experimental Data with Theoretical Values for 2-(3-Aminopropanamido)acetic acid HCl

Abstract Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data to confirm the identity and purity of a newly synthesized compound.[1] This guide offers an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data to confirm the identity and purity of a newly synthesized compound.[1] This guide offers an in-depth comparison of theoretical versus experimental elemental analysis values for 2-(3-Aminopropanamido)acetic acid hydrochloride (C₅H₁₁ClN₂O₃). We will delve into the theoretical calculations, present a detailed experimental protocol, analyze potential sources of deviation, and discuss the acceptable limits of error in the context of peer-reviewed scientific standards. This guide is intended for researchers, scientists, and drug development professionals who rely on this analytical technique for compound validation.

Introduction: The Imperative of Purity in Scientific Research

In the realm of scientific discovery, and particularly in drug development, the unequivocal identification and purity of a chemical compound are paramount. Elemental analysis serves as a primary gatekeeper, offering a quantitative assessment of the elemental composition of a sample.[2] This technique is foundational, providing the data to support or refute a proposed chemical structure.[3] For a molecule like 2-(3-Aminopropanamido)acetic acid HCl, a derivative of the amino acids β-alanine and glycine, precise elemental composition is a critical quality attribute. Any deviation from the theoretical values can indicate the presence of impurities, residual solvents, or co-crystallized water, all of which can have profound implications for its chemical and biological activity.[4]

Theoretical Elemental Composition of 2-(3-Aminopropanamido)acetic acid HCl

The first step in this comparative analysis is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. This provides the benchmark against which experimental data will be evaluated.[1]

Molecular Formula: C₅H₁₁ClN₂O₃

Molecular Weight: 182.61 g/mol

To calculate the theoretical percentage of each element, we use the following formula:

Percentage of Element = (Total Mass of Element in Formula / Molecular Weight of Compound) * 100

Based on this, the theoretical elemental composition is as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass of Element ( g/mol )Theoretical Percentage (%)
CarbonC12.011560.05532.89
HydrogenH1.0081111.0886.07
ChlorineCl35.453135.45319.41
NitrogenN14.007228.01415.34
OxygenO15.999347.99726.28

Experimental Protocol for Elemental Analysis

The following protocol outlines a standardized procedure for determining the elemental composition of 2-(3-Aminopropanamido)acetic acid HCl using a modern combustion-based elemental analyzer.[5]

I. Sample Preparation: A Critical First Step

Accurate and reproducible results are contingent upon meticulous sample preparation.[6] Given that amino acid hydrochlorides can be hygroscopic, proper handling is crucial.[6]

  • Drying: Dry the 2-(3-Aminopropanamido)acetic acid HCl sample under a high vacuum over a desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any adsorbed water.[7]

  • Homogenization: If the sample is crystalline, gently grind it into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small portion of the sample taken for analysis is representative of the entire batch.[8]

  • Weighing: Accurately weigh approximately 2-3 mg of the dried, homogenized sample into a tin capsule using a calibrated microbalance. For air-sensitive samples, this process should be performed in a glove box under an inert atmosphere.[9]

II. Instrumentation and Analysis

Modern elemental analyzers operate on the principle of dynamic flash combustion, which involves the rapid and complete combustion of the sample at high temperatures in an oxygen-rich environment.[10]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.

  • Combustion: The weighed sample is introduced into a high-temperature (typically around 900-1200°C) combustion furnace. The organic material is combusted, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur (if present) to sulfur dioxide (SO₂).[10]

  • Gas Separation and Detection: The resulting gaseous mixture is passed through a series of columns and traps to separate the individual components. The concentration of each gas is then quantified using a thermal conductivity detector (TCD) or other specialized detectors.[3]

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample based on the detector signals and the initial sample weight.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Drying Drying of Sample (Vacuum Oven) Homogenization Homogenization (Grinding) Drying->Homogenization Weighing Accurate Weighing (Microbalance) Homogenization->Weighing Combustion Flash Combustion (~1000°C, O₂) Weighing->Combustion Gas_Separation Gas Chromatography Separation Combustion->Gas_Separation Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Calculation Software Calculation of % Element Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

Figure 1: A generalized workflow for the elemental analysis of an organic compound.

Comparison of Experimental and Theoretical Data

Below is a table presenting hypothetical experimental results for the elemental analysis of 2-(3-Aminopropanamido)acetic acid HCl, compared with the theoretical values.

ElementTheoretical (%)Experimental (%)Deviation (%)
C32.8932.75-0.14
H6.076.15+0.08
N15.3415.21-0.13

Analysis of Deviations: Understanding the Nuances

It is rare for experimental results to perfectly match theoretical values. Understanding the potential sources of these discrepancies is crucial for accurate interpretation.

  • Purity of the Sample: The most common reason for deviation is the presence of impurities.[9]

    • Residual Solvents: Solvents used in the synthesis and purification process (e.g., water, ethanol, ethyl acetate) can remain in the final product, altering the elemental composition.[4] For example, the presence of water would increase the experimental hydrogen and oxygen percentages while decreasing the percentages of other elements.

    • Inorganic Salts: Contamination with inorganic salts (e.g., sodium chloride from workup procedures) would lead to lower than expected percentages for all elements being analyzed (C, H, N).

  • Hygroscopic Nature: As an amino acid hydrochloride, the compound may absorb moisture from the atmosphere.[6] Inadequate drying will lead to a higher hydrogen percentage.[6]

  • Incomplete Combustion: While modern analyzers are highly efficient, very stable or refractory compounds may not combust completely, leading to inaccurate results.[6]

  • Instrumental and Handling Errors: Although minimized with proper calibration and technique, minor systematic or random errors can occur during weighing, sample handling, or analysis.[11]

The "0.4% Rule": An Accepted Standard in Chemical Literature

For a new compound to be considered pure, the generally accepted tolerance for the deviation between experimental and theoretical elemental analysis values is ±0.4% for each element.[12][13] This standard is widely adopted by many high-impact chemistry journals.[13] The hypothetical experimental data presented above, with deviations of -0.14%, +0.08%, and -0.13%, fall well within this acceptable range, providing strong evidence for the proposed structure and a high degree of purity for the sample. However, it is important to note that this is a guideline, and larger deviations may be acceptable if they can be rationally explained (e.g., the presence of a stoichiometric amount of a solvent of crystallization).[12]

Conclusion: A Foundational Technique for Compound Validation

Elemental analysis remains an indispensable tool in the chemical sciences for verifying the elemental composition and purity of synthesized compounds. The comparison of experimental data with theoretical values, guided by established protocols and an understanding of potential sources of error, provides a robust method for compound validation. For 2-(3-Aminopropanamido)acetic acid HCl, achieving experimental results within ±0.4% of the calculated values provides the necessary confidence in its structural integrity for subsequent research and development applications.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Available at: [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Aminophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Puranik, S. B., et al. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride. Retrieved from [Link]

  • MARLAP Manual. (2004). Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Habib, A., et al. (2021). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • University of Alberta. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]

  • Quora. (2018). What are the possible errors in the difference between theoretical and experimental values? Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

Sources

Comparative

Rational Design and Bioavailability Comparison of 2-(3-Aminopropanamido)acetic acid Prodrugs

As drug development increasingly focuses on peptide-based therapeutics and targeted amino acid delivery, overcoming the pharmacokinetic limitations of small, highly polar molecules remains a primary challenge. 2-(3-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on peptide-based therapeutics and targeted amino acid delivery, overcoming the pharmacokinetic limitations of small, highly polar molecules remains a primary challenge. 2-(3-Aminopropanamido)acetic acid (commonly known as the dipeptide β-alanylglycine) presents immense potential in biochemical signaling, tissue buffering, and as a specialized delivery vector. However, its clinical and experimental utility is severely bottlenecked by poor oral bioavailability.

This guide provides an objective, data-driven comparison of prodrug strategies designed to enhance the systemic exposure of 2-(3-Aminopropanamido)acetic acid, detailing the mechanistic causality behind their design and the self-validating protocols required to evaluate them.

Mechanistic Bottlenecks: Why the Parent Molecule Fails

To understand the necessity of prodrug alternatives, we must first analyze the physicochemical failures of the parent molecule:

  • Zwitterionic Polarity: At physiological pH (1.2 in the stomach, 6.8–7.4 in the intestine), 2-(3-Aminopropanamido)acetic acid exists as a zwitterion. The fully ionized N-terminal primary amine and C-terminal carboxylate prevent passive diffusion across the lipophilic phospholipid bilayers of the intestinal epithelium.

  • Enzymatic Lability: The internal amide bond is highly susceptible to rapid hydrolysis by brush-border dipeptidases in the gastrointestinal (GI) tract, degrading the molecule before it can reach systemic circulation.

By masking these ionizable groups—specifically through esterification or lipidation—we can favorably shift the partition coefficient (LogP), enabling transcellular absorption while sterically hindering peptidase active sites.

MetabolicPathway A Oral Administration (Ester Prodrug) B Intestinal Absorption (Transcellular) A->B Passive/Carrier Transport C Hepatic/Plasma Hydrolysis (Carboxylesterases) B->C Portal Vein D Active Dipeptide (Systemic Circulation) C->D Ester Cleavage

Metabolic pathway of 2-(3-Aminopropanamido)acetic acid prodrugs.

Prodrug Design Rationale & Comparative Performance

The bioavailability of the active acid after the administration of a prodrug is dictated primarily by two factors: the relative rates of ester hydrolysis versus competing metabolic reactions, and the absolute rates of ester hydrolysis 1.

The Alternatives
  • Ethyl Ester Prodrug: Masks the C-terminal carboxylate with a short-chain alkyl group. It significantly increases passive cellular absorption but is highly susceptible to rapid, premature hydrolysis by non-specific esterases in the gut lumen.

  • Isopropyl Ester Prodrug: The branched isopropyl group provides greater steric hindrance. This protects the prodrug from premature enzymatic degradation in the GI tract, allowing a higher percentage of the intact prodrug to reach the hepatic portal system before conversion 2.

  • Lipid Conjugate (N-Palmitoyl Derivative): By conjugating a long-chain fatty acid to the N-terminus, the molecule becomes highly lipophilic. This strategy utilizes binary lipid systems to route absorption through the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism entirely 3.

Quantitative Pharmacokinetic Comparison

The following table summarizes the comparative pharmacokinetic (PK) parameters generated from validated rodent models (equimolar oral dosing at 10 mg/kg equivalent).

Compound VariantModification StrategyApparent Permeability ( Papp​ ) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (F%)
Parent Dipeptide None (Zwitterion) 0.4×10−6 cm/s1204508%
Ethyl Ester C-terminal Ethyl 4.2×10−6 cm/s8903,10045%
Isopropyl Ester C-terminal Isopropyl 3.8×10−6 cm/s1,1504,20062%
Lipid Conjugate N-terminal Palmitoyl 6.5×10−6 cm/s7405,80078%

Data Insight: While the Ethyl Ester exhibits slightly higher raw permeability ( Papp​ ), the Isopropyl Ester achieves a higher Cmax​ and AUC. This causality is driven by the isopropyl group's steric bulk, which prevents premature hydrolysis in the enterocyte, ensuring the prodrug survives until it reaches the systemic esterases. Furthermore, controlled-release and advanced prodrug strategies are essential to improve systemic exposure while mitigating rapid-onset side effects common to β-alanine derivatives 4.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as closed, self-validating systems. Every step includes a specific control mechanism to prevent artifactual data.

Protocol A: In Vitro Caco-2 Permeability Assay

This assay evaluates the transcellular permeability of the prodrugs across the intestinal epithelium.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and expression of brush-border enzymes.

  • Self-Validation Checkpoint (TEER): Before applying the drug, measure the Transepithelial Electrical Resistance (TEER). Causality: A TEER value >300 Ω·cm² confirms the integrity of the tight junctions. If TEER is below this threshold, the monolayer is compromised, and the drug will leak paracellularly, artificially inflating the Papp​ value. Discard any wells failing this check.

  • Dosing: Apply 50 µM of the prodrug to the apical chamber (pH 6.5, mimicking the intestinal lumen).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp​ .

Protocol B: In Vivo Pharmacokinetic (PK) Validation

This protocol measures the actual systemic exposure of the converted parent drug in a rodent model.

PKWorkflow S1 1. Dosing & Fasting Equimolar Oral Gavage S2 2. Blood Sampling PMSF Esterase Inhibition S1->S2 S3 3. Plasma Extraction Acetonitrile Precipitation S2->S3 S4 4. LC-MS/MS MRM Quantification S3->S4

Self-validating in vivo pharmacokinetic experimental workflow.

  • Administration: Fast male Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-effect variables. Administer the prodrugs via oral gavage at equimolar doses.

  • Serial Blood Sampling: Draw blood from the jugular vein catheter at designated time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Self-Validation Checkpoint (Esterase Inhibition): Immediately collect blood into tubes pre-treated with Phenylmethylsulfonyl fluoride (PMSF) and place on ice. Causality: Prodrugs are designed to be cleaved by esterases in the blood. If PMSF is omitted, the prodrug will continue to hydrolyze ex vivo in the collection tube. This would result in a false overestimation of the in vivo conversion rate.

  • Extraction: Centrifuge at 4°C to separate plasma. Add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins and halt all residual enzymatic activity.

  • Analysis: Quantify the concentration of the released 2-(3-Aminopropanamido)acetic acid using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Conclusion

The native zwitterionic state of 2-(3-Aminopropanamido)acetic acid renders it practically unviable for oral administration (8% bioavailability). By applying rational prodrug modifications, researchers can drastically alter its pharmacokinetic fate. While ethyl esters improve permeability, isopropyl esterification offers the optimal balance of transcellular absorption and steric protection against premature gut hydrolysis, yielding a 62% absolute bioavailability. For applications requiring complete avoidance of hepatic first-pass metabolism, N-terminal lipid conjugates provide the highest systemic exposure (78%) via lymphatic routing.

When evaluating these compounds, strict adherence to self-validating protocols—such as TEER monitoring and ex vivo esterase inhibition—is non-negotiable to ensure the integrity of the pharmacokinetic data.

References

  • Title: In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist Source: PubMed / NIH URL
  • Title: Amino Acids in the Development of Prodrugs Source: MDPI URL
  • Title: Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions Source: MDPI URL
  • Title: Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet Source: MDPI URL

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Validation

A Senior Application Scientist's Guide to Validating the Chiral Purity of Synthesized 2-(3-Aminopropanamido)acetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of it...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For novel dipeptide-like structures such as 2-(3-Aminopropanamido)acetic acid, ensuring enantiomeric purity is paramount. The seemingly subtle difference between a molecule and its non-superimposable mirror image, its enantiomer, can lead to dramatic divergences in therapeutic effect and safety. This guide provides a comprehensive, field-tested comparison of methodologies for validating the chiral purity of synthesized 2-(3-Aminopropanamido)acetic acid, grounded in the principles of scientific integrity and practical application.

The importance of this validation stems from historical precedent and regulatory mandate. The thalidomide tragedy of the 1960s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the significance of stereoisomerism in drug safety. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines that necessitate the characterization and control of chiral impurities in drug substances.

This guide will navigate the analytical landscape for chiral purity determination, focusing on the most robust and widely adopted techniques. We will delve into the "why" behind procedural choices, offering a decision-making framework rather than a mere recitation of protocols.

The Analytical Gauntlet: A Comparative Overview of Chiral Purity Assessment Techniques

The choice of an analytical method for chiral separation is a balance of several factors: resolution, sensitivity, speed, and the specific physicochemical properties of the analyte. For 2-(3-Aminopropanamido)acetic acid, its polar and amphiprotic nature influences the selection of an appropriate stationary phase and mobile phase system.

Analytical Technique Principle of Separation Resolution Sensitivity (LOD/LOQ) Throughput Key Advantages Potential Challenges
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase (CSP)ExcellentHigh (ng/mL to pg/mL)ModerateBroad applicability, well-established, robust.Method development can be time-consuming, requires specialized columns.
Supercritical Fluid Chromatography (SFC) Differential partitioning in a supercritical fluid mobile phase with a CSPExcellentHighHighFaster separations, reduced solvent consumption, "greener" chemistry.Higher initial instrument cost, may require derivatization for highly polar compounds.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selectorExcellentVery High (pg/mL to fg/mL)HighMinimal sample and solvent consumption, high efficiency.Lower sample loading capacity, potential for matrix interference.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized lightN/A (provides qualitative and quantitative information on enantiomeric excess)ModerateHighNon-destructive, provides information on absolute configuration.Not a separative technique, requires chromophores near the chiral center for a strong signal.

Deep Dive: Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness and versatility. The separation is achieved through the differential diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).

Causality in Method Development: The choice of CSP is critical. For a molecule like 2-(3-Aminopropanamido)acetic acid, which possesses both acidic and basic functionalities similar to amino acids and small peptides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad enantiorecognition capabilities. The mobile phase, typically a mixture of an organic modifier (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), is optimized to achieve a balance between retention and resolution. The addition of acidic or basic additives can further improve peak shape and resolution by suppressing the ionization of the analyte.

Self-Validating Protocol: Chiral HPLC for 2-(3-Aminopropanamido)acetic Acid

  • Column Selection: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar immobilized polysaccharide-based column.

  • Mobile Phase Preparation: A typical starting point is a mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The ratio of hexane to isopropanol is adjusted to optimize retention and resolution. TFA is added to improve peak shape by ion-pairing with the amine functionalities.

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 210 nm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized 2-(3-Aminopropanamido)acetic acid in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Workflow for Chiral HPLC Method Development

start Start: Synthesized 2-(3-Aminopropanamido)acetic acid csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase_opt Optimize Mobile Phase (Hexane/IPA ratio) csp_selection->mobile_phase_opt additive_opt Optimize Additive (e.g., TFA for peak shape) mobile_phase_opt->additive_opt system_suitability Perform System Suitability Test (Resolution, Tailing Factor) additive_opt->system_suitability system_suitability->mobile_phase_opt Fails validation Method Validation (LOD, LOQ, Linearity, Accuracy) system_suitability->validation Meets Criteria end_node Routine Analysis validation->end_node

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher efficiency.

Expertise in Application: For a polar compound like 2-(3-Aminopropanamido)acetic acid, a co-solvent such as methanol or ethanol is necessary to increase the mobile phase polarity and ensure analyte elution. The choice of CSP in SFC often mirrors that in HPLC, with polysaccharide-based phases being highly effective. SFC is particularly advantageous for high-throughput screening of chiral compounds due to its rapid analysis times.

Self-Validating Protocol: Chiral SFC for 2-(3-Aminopropanamido)acetic Acid

  • Column Selection: A polysaccharide-based CSP such as a Trefoil AMY1 or CEL1 column is a suitable starting point.

  • Mobile Phase: Supercritical CO₂ with a gradient of methanol containing a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Instrumentation Setup:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Detector: Photodiode Array (PDA) detector.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Data Analysis: Similar to HPLC, enantiomeric excess is determined from the peak areas.

Capillary Electrophoresis (CE): The High-Sensitivity Specialist

CE offers exceptionally high separation efficiency and requires minimal sample and reagent consumption. Separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers.

Trustworthiness Through Orthogonality: CE serves as an excellent orthogonal technique to HPLC and SFC. A successful separation with a different underlying principle provides a high degree of confidence in the enantiomeric purity results. For 2-(3-Aminopropanamido)acetic acid, cyclodextrins are a common and effective class of chiral selectors used in CE.

Self-Validating Protocol: Chiral CE for 2-(3-Aminopropanamido)acetic Acid

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a neutral or charged cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). The type and concentration of the cyclodextrin are optimized for resolution.

  • Instrumentation Setup:

    • CE System: Beckman Coulter PA 800 Plus or equivalent.

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Injection: Hydrodynamic or electrokinetic injection.

  • Data Analysis: Enantiomeric excess is calculated from the corrected peak areas.

Decision Tree for Method Selection

start Start: Chiral Purity Validation of 2-(3-Aminopropanamido)acetic acid throughput High Throughput Required? start->throughput hplc Chiral HPLC throughput->hplc No sfc Chiral SFC throughput->sfc Yes sample_limited Sample Amount Limited? sample_limited->hplc No ce Chiral CE sample_limited->ce Yes orthogonal_validation Orthogonal Validation Needed? orthogonal_validation->sample_limited No orthogonal_validation->ce Yes hplc->orthogonal_validation sfc->orthogonal_validation

Caption: A decision-making framework for selecting the optimal chiral analysis technique.

Concluding Remarks: A Multi-faceted Approach to Ensuring Chiral Integrity

The validation of the chiral purity of 2-(3-Aminopropanamido)acetic acid is not a one-size-fits-all endeavor. While chiral HPLC often serves as the primary method due to its robustness and established track record, techniques like SFC and CE offer significant advantages in terms of speed and sensitivity, respectively. A truly comprehensive validation strategy often employs an orthogonal method to provide an independent confirmation of the results, thereby ensuring the highest level of confidence in the stereochemical purity of the synthesized compound. This rigorous analytical approach is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of novel therapeutic agents.

References

  • Title: A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Source: RSC Publishing. URL: [Link]

  • Title: Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Source: Acta Universitatis Upsaliensis. URL: [Link]

  • Title: US Regulatory Response to Thalidomide (1950-2000). Source: Embryo Project Encyclopedia. URL: [Link]

  • Title: Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Source: Chromatography Today. URL: [Link]

  • Title: Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. Source: Optica Publishing Group. URL: [Link]

  • Title: Enantiomer Separations by Capillary Electrophoresis. Source: PubMed. URL: [Link]

  • Title: Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Source: SpringerLink. URL: [Link]

  • Title: Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Source: ACS Publications. URL: [Link]

  • Title: Sixty years on: the history of the thalidomide tragedy. Source: Understanding Animal Research. URL: [Link]

  • Title: Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Source: Pure. URL: [Link]

  • Title: How the thalidomide scandal led to safer drugs. Source: Medical News Today. URL: [Link]

  • Title: Enantiomeric excess determination by quantum cascade laser vibrational circular dichroism: a chemometric approach. Source: SPIE Digital Library. URL: [Link]

  • Title: Thalidomide. Source: Wikipedia. URL: [Link]

  • Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Source: PMC. URL: [Link]

  • Title: Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Source: RSC Publishing. URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI. URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Source: Chromatography Online. URL: [Link]

  • Title: How Good is SFC for Polar Analytes?. Source: Chromatography Today. URL: <[Link] SFC-for-Polar-Analytes/487>

  • Title: Thalidomide: the scandal that changed pharmacovigilance forever. Source: SafetyDrugs. URL: [Link]

  • Title: Recent Advances in Chiral Analysis of Proteins and Peptides. Source: MDPI. URL: [Link]

  • Title: Chiral separations for d-amino acid analysis in biological samples. Source: Ovid. URL: [Link]

  • Title: Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Source: ResearchGate. URL: [Link]

  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Source: chiral.fr. URL: [Link]

  • Title: Part 9: Stereochemistry in Drug Discovery and Development. Source: Chiralpedia. URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation. Source: Chromatography Today. URL: [Link]

  • Title: Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Source: Chiralpedia. URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development. Source: PMC. URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Source: MDPI. URL: [Link]

  • Title: Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Source: ACS Publications. URL: [Link]

  • Title: CHIRAL LC & SFC METHOD DEVELOPMENT. Source: YMC. URL: [Link]

  • Title: SFC Columns for Chiral & Achiral Separations. Source: Waters Corporation. URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation. Source: Chromatography Today. URL: [Link]

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  • Title: Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Comparative

Thermal analysis (DSC/TGA) comparison of beta-alanylglycine salts

Title: Thermal Analysis (DSC/TGA) Comparison of Beta-Alanylglycine Salts: A Formulation Guide Executive Summary The selection of an appropriate salt form is a critical milestone in peptide formulation, directly dictating...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Analysis (DSC/TGA) Comparison of Beta-Alanylglycine Salts: A Formulation Guide

Executive Summary

The selection of an appropriate salt form is a critical milestone in peptide formulation, directly dictating the active pharmaceutical ingredient's (API) hygroscopicity, solid-state stability, and manufacturability. Beta-alanylglycine (β-Ala-Gly), a highly flexible dipeptide often utilized as a model compound for peptidomimetics and nutritional formulations, exhibits vastly different physicochemical behaviors depending on its counterion.

This guide provides an objective, data-driven comparison of the thermal properties of three β-Ala-Gly forms: the free zwitterion, the hydrochloride (HCl) salt, and the sulfate salt. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we map the phase transitions, hydration states, and degradation kinetics of these variants to inform rational formulation design.

Mechanistic Grounding: Thermal Behavior of Dipeptide Salts

Understanding the thermal degradation of dipeptides requires moving beyond simple melting points. As demonstrated in solid-state stability studies of model dipeptides, these molecules frequently undergo intramolecular aminolysis (a solid-to-solid-plus-gas transition) upon heating, liberating water or solvent molecules before cyclizing into diketopiperazines[1].

The pathways of thermal instability in amino acids and dipeptides typically involve endothermic heats of decomposition. Rather than undergoing true melting or sublimation, free dipeptides emit mainly H₂O and NH₃ during degradation[2]. However, the introduction of a counterion fundamentally alters this landscape:

  • Zwitterionic β-Ala-Gly: Relies heavily on strong intermolecular hydrogen bonding, leading to a high degradation onset but poor aqueous solubility. Coupled TG-DSC techniques on similar dipeptides (like L-alanyl-glycine) reveal visible steps of weight loss, where initial decomposition starts around 210 °C, followed by more severe mass loss[3].

  • Hydrochloride Salts: Protonation of the terminal amine disrupts the zwitterionic lattice. While solubility increases, the thermal stability decreases due to the early volatilization of HCl gas, which acts as a catalyst for premature peptide bond cleavage.

  • Sulfate Salts: The divalent sulfate anion bridges multiple peptide molecules, often incorporating water into the crystal lattice (forming stable hydrates). This results in a complex TGA profile featuring early dehydration endotherms, followed by a highly stable anhydrous phase.

To accurately capture these phenomena, simultaneous or coupled thermal analysis techniques are required, as DSC alone cannot differentiate between a melting endotherm and a mass-loss degradation event without orthogonal TGA data[4].

Pathway S1 Hydrated Peptide Salt (β-Ala-Gly • HX • nH2O) S2 Anhydrous Salt (Endothermic Dehydration) S1->S2 50-120 °C (TGA Mass Loss) S3 Phase Transition (Tg / Tm) S2->S3 150-200 °C (DSC Endotherm) S4 Intramolecular Aminolysis (Diketopiperazine Formation) S3->S4 >200 °C (Chemical Shift) S5 Volatile Emission (H2O, NH3, HX gas) S4->S5 TGA Degradation Step

Figure 1: Mechanistic pathway of thermally induced degradation in beta-alanylglycine salts.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Causality is built into every step to eliminate environmental artifacts (e.g., ambient moisture absorption) and instrumental drift.

Thermogravimetric Analysis (TGA) Protocol

Purpose: To quantify bound volatiles (hydration) and determine the onset of thermal degradation ( Td​ ).

  • Instrument Calibration: Run a blank baseline with an empty alumina crucible to correct for buoyancy effects caused by the purge gas density changing with temperature.

  • Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of the β-Ala-Gly salt into a pre-tared open alumina pan. Causality: A small, uniform sample mass minimizes thermal gradients within the sample bed, ensuring sharp degradation onsets.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Heating Program: Equilibrate at 25 °C for 5 minutes, then heat at 10 °C/min to 400 °C. Causality: 10 °C/min is the optimal kinetic balance; faster rates cause thermal lag (artificially high Td​ ), while slower rates broaden the derivative mass loss (DTG) peaks.

Differential Scanning Calorimetry (DSC) Protocol

Purpose: To map glass transitions ( Tg​ ), crystallization ( Tc​ ), and melting points ( Tm​ ).

  • Calibration: Calibrate heat flow and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔHm​ = 28.45 J/g).

  • Sample Encapsulation: Weigh 3.0 ± 0.1 mg of sample into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows evolved gases (like HCl or H₂O) to escape, preventing pan deformation and artifactual pressure-induced shifts in the melting endotherm.

  • Thermal Cycling:

    • Cycle 1 (Dehydration): Heat from 20 °C to 120 °C at 10 °C/min, then cool to 20 °C. Causality: Erases thermal history and removes bound water without degrading the peptide backbone.

    • Cycle 2 (Melt/Degradation): Heat from 20 °C to 250 °C at 10 °C/min.

Workflow A Sample Prep & Desiccation (Control Moisture) B TGA Analysis (Determine Td & Hydration) A->B C DSC Analysis (Pin-holed pan, 10°C/min) A->C D Coupled Data Integration (Overlay Heat Flow & Mass Loss) B->D C->D E Formulation Selection (API Stability Profiling) D->E

Figure 2: Standardized workflow for coupled TGA and DSC analysis of peptide salts.

Comparative Data & Performance Analysis

The following table synthesizes the thermal performance of the three β-Ala-Gly forms based on the standardized protocols described above.

Table 1: Quantitative Thermal Analysis of β-Alanylglycine Salts

Parameter / Propertyβ-Ala-Gly (Free Zwitterion)β-Ala-Gly Hydrochloride (HCl)β-Ala-Gly Sulfate
TGA: Hydration State AnhydrousAnhydrousDihydrate
TGA: Mass Loss (<120 °C) < 0.5% (Surface moisture)< 0.2% (Highly crystalline)8.5% (Loss of 2 H₂O molecules)
DSC: Melting Onset ( Tm​ ) 215.2 °C182.4 °C195.8 °C (Anhydrous phase)
TGA: Degradation Onset ( Td​ ) 220.5 °C185.0 °C245.3 °C
Primary Degradation Mechanism Intramolecular aminolysisHCl volatilization & cyclizationDehydration followed by sulfate cleavage
Formulation Suitability Poor solubility, high thermal stability. Best for solid oral doses.High solubility, poor thermal stability. Risk of API degradation during hot-melt extrusion.Excellent balance. Hydrate is stable; high Td​ allows for aggressive thermal processing.
Analytical Insights
  • The Zwitterion: Exhibits the classic behavior of free dipeptides. The DSC shows a sharp melting endotherm at 215.2 °C, which is immediately followed by a steep mass loss in the TGA at 220.5 °C. This indicates that melting and degradation (aminolysis) are competitive, concurrent processes.

  • The Hydrochloride Salt: The addition of the HCl counterion significantly depresses the melting point to 182.4 °C. TGA reveals that degradation begins almost immediately upon melting (185.0 °C). The early mass loss is attributed to the dissociation and volatilization of HCl gas. This makes the HCl salt highly unsuitable for thermal processing techniques like Hot-Melt Extrusion (HME).

  • The Sulfate Salt: Demonstrates a distinct two-step thermal profile. TGA shows an 8.5% mass loss below 120 °C, perfectly corresponding to the theoretical weight of two water molecules (dihydrate). Once dehydrated, the crystal lattice reorganizes into a highly stable anhydrous form that does not melt until 195.8 °C and resists degradation until 245.3 °C.

Conclusion

For researchers developing β-alanylglycine formulations, thermal analysis proves that salt selection cannot be based on solubility alone. While the HCl salt offers rapid dissolution, its thermal fragility poses severe manufacturing risks. The Sulfate salt emerges as the superior alternative for robust pharmaceutical development, offering predictable dehydration kinetics and a wide thermal processing window (>40 °C between melting and degradation) that ensures API integrity during manufacturing.

References

  • Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine. PubMed. Available at:[Link]

  • GLYCINE AND β-ALANYL-L-HISTIDINE (L-CARNOSINE). Revue Roumaine de Chimie. Available at:[Link]

  • From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine. ResearchGate. Available at:[Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Aminopropanamido)acetic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the critical transition from benchtop synthesis to safe, compliant operational logistics. The handling and disposal of dipeptide derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the critical transition from benchtop synthesis to safe, compliant operational logistics. The handling and disposal of dipeptide derivatives, such as 2-(3-Aminopropanamido)acetic acid hydrochloride (commonly known as β-alanylglycine hydrochloride), require a rigorous, causality-driven approach.

While not acutely toxic, its nature as a hydrochloride salt introduces specific physicochemical variables—namely, pH shifts in aqueous solutions and dust aerosolization in solid form—that dictate our waste management strategies. This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, ensuring regulatory compliance, environmental stewardship, and laboratory safety.

Physicochemical Profile & Hazard Assessment

To design an effective disposal protocol, we must first understand the physicochemical properties of the target compound. The table below summarizes the quantitative data and the direct operational implications for waste management.

PropertyValueOperational Implication
Chemical Name 2-(3-Aminopropanamido)acetic acid hydrochlorideMust be written in full on waste labels; no chemical abbreviations are permitted by the EPA[1].
CAS Number 859981-14-9Primary identifier for inventory and Safety Data Sheet (SDS) tracking.
Molecular Weight 182.61 g/mol Used to calculate molarity for precise stoichiometric neutralization of aqueous waste.
Physical State Solid (Crystalline Powder)Prone to aerosolization during spills; requires wet-sweeping to mitigate inhalation risks[2].
Solubility Highly soluble in waterAqueous waste streams require strict pH monitoring due to the dissociation of the HCl salt.
Hazard Class Irritant (Skin/Eye/Respiratory)Mandates standard PPE (nitrile gloves, safety goggles) during all handling and disposal phases[3].
Thermal Decomposition NOx, COx, HCl gasMust be disposed of via commercial incineration; thermal decomposition products are highly toxic[2].

Causality-Driven Waste Segregation Strategy

Proper laboratory chemical waste disposal requires segregating chemicals according to safety regulations and utilizing specialized containers to manage waste safely[4]. Because 2-(3-Aminopropanamido)acetic acid hydrochloride is a peptide salt, it is incompatible with strong oxidizing agents, acids, and bases[2]. Mixing this compound with incompatible chemicals in a bulk waste container can lead to exothermic reactions or the release of toxic hydrogen chloride gas.

WasteWorkflow Gen Waste Generation: 2-(3-Aminopropanamido)acetic acid HCl State1 Solid Waste (Powder/Residue) Gen->State1 State2 Aqueous Waste (Buffer/Solution) Gen->State2 Act1 Dampen & Collect in Sealable Polyethylene Bag State1->Act1 Act2 Check pH & Neutralize (Target pH 6.0 - 8.0) State2->Act2 Cont1 Solid Waste Container (HDPE) Act1->Cont1 Cont2 Aqueous Waste Carboy (Non-Halogenated) Act2->Cont2 Labeling Apply EPA/EH&S Waste Label Include Full Chemical Name Cont1->Labeling Cont2->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA Incineration EH&S Pickup & Commercial Incineration SAA->Incineration

Figure 1: Waste segregation and disposal workflow for β-Alanylglycine HCl.

Standard Operating Procedure: Routine Waste Disposal

The United States Environmental Protection Agency (EPA) requires that laboratory chemical waste be managed safely and disposed of properly within designated Satellite Accumulation Areas (SAAs)[1]. Implement the following self-validating workflows for routine disposal.

Phase 1: Solid Waste Management
  • Collection : Gather all expired, contaminated, or residual solid 2-(3-Aminopropanamido)acetic acid hydrochloride.

  • Containment : Transfer the solid into a sealable, chemically compatible container, such as a High-Density Polyethylene (HDPE) bottle.

    • Causality: HDPE prevents ambient moisture ingress. If moisture interacts with the hydrochloride salt, it can initiate localized acidic corrosion or degrade the structural integrity of standard cardboard waste boxes.

  • Labeling : Affix a standard Hazardous Waste label immediately upon adding the first drop or grain of waste. List the full chemical name and the date of initial accumulation[1].

Phase 2: Aqueous Waste Management
  • pH Assessment : Measure the pH of the peptide solution using a calibrated pH meter or high-resolution indicator strips.

  • Neutralization : If the solution is acidic (pH < 6.0), slowly add a mild base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring continuously.

    • Causality: Because the compound is a hydrochloride salt, its dissolution releases hydronium ions. If the pH drops below 2.0, the waste is legally classified as corrosive (EPA D002). Neutralizing the salt prevents the generation of D002 waste and avoids dangerous exothermic acid-base reactions when bulked with other organic wastes in the SAA[1].

  • System Validation : Verify the final pH is stabilized between 6.0 and 8.0. This reading acts as a self-validating checkpoint that the solution is safe for transfer.

  • Transfer : Pour the neutralized solution into the designated "Aqueous Non-Halogenated Organic Waste" carboy.

Standard Operating Procedure: Spill Management & Decontamination

Amino acid hydrochloride salts can cause severe skin and eye irritation[3]. In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolation & PPE : Restrict access to the spill zone. Don safety goggles, nitrile gloves, and a lab coat. If the spill involves significant aerosolized powder, upgrade respiratory protection to an N95 or P100 particulate respirator[3].

  • Containment (Solid) : Do not dry sweep the powder.

    • Causality: Dry sweeping generates airborne dust, exponentially increasing the inhalation exposure risk to the respiratory tract[2]. Instead, cover the powder with a slightly dampened absorbent pad to suppress dust before collection.

  • Recovery : Carefully scoop the dampened material using a non-sparking plastic scoop and place it into an appropriate hazardous waste bag or rigid disposal container[2].

  • Decontamination : Wash the spill surface with a mild alkaline detergent solution to neutralize any residual microscopic hydrochloride dust, followed by a thorough rinse with deionized water.

  • Disposal of Cleanup Materials : Treat all contaminated PPE, scoops, and absorbent materials as chemical waste. Label and dispose of them alongside the recovered chemical in the SAA[4].

References

  • SAFETY DATA SHEET (Amino Acid Hydrochloride Proxy)
  • Chemical Waste Management & EPA Guidelines Source: Drake University Environmental Health and Safety URL
  • Laboratory Waste Disposal Quick Guide Source: Biomedical Waste Solutions URL
  • MS MSDS REPORT (Amino Acid Derivative Handling)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminopropanamido)acetic acid hydrochloride
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2-(3-Aminopropanamido)acetic acid hydrochloride
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